SODIUM CARBOMER
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
73298-57-4 |
|---|---|
Molecular Formula |
C9H9NO5S |
Synonyms |
Carbomer, sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Carbomer: Chemical Structure and Properties
Introduction
Sodium carbomer is the sodium salt of a carbomer, which is a high molecular weight, cross-linked polymer of acrylic acid.[1] It is a synthetic, pre-neutralized polymer widely utilized in the pharmaceutical, cosmetic, and personal care industries as a thickener, suspending agent, emulsion stabilizer, and gelling agent.[1][2] Unlike traditional carbomers that require in-situ neutralization to achieve their thickening properties, this compound is supplied in a pre-neutralized form, simplifying formulation processes by readily thickening when dispersed in water.[1] This guide provides a comprehensive technical overview of the chemical structure, properties, and experimental analysis of this compound for researchers, scientists, and drug development professionals.
Chemical Structure
Carbomers are polymers of acrylic acid, cross-linked with agents such as allyl ethers of pentaerythritol or allyl sucrose.[3][4] This cross-linking creates a three-dimensional network structure.[3] this compound is the neutralized form of this polymer, where the carboxylic acid groups are converted to sodium carboxylate groups.[2] This pre-neutralization is typically achieved using a sodium source like sodium hydroxide.[2] The IUPAC name for the sodium salt of the 2-propenoic acid polymer with 2,2-bis(hydroxymethyl)propane-1,3-diol 2-propenyl ether is a more specific chemical descriptor.[2]
The general structure consists of a backbone of repeating acrylic acid units, with a certain percentage of these units being neutralized with sodium ions. The cross-linking agent creates connections between the long polymer chains, forming a network that can entrap and hold large volumes of a solvent.
Figure 1: Simplified structure of this compound.
Thickening Mechanism
The thickening effect of carbomers is pH-dependent. In their acidic form, the polymer chains are tightly coiled.[5] When neutralized, the carboxylic acid groups ionize to form carboxylate anions. The mutual repulsion of these negative charges along the polymer backbone causes the polymer chain to uncoil and expand, leading to a significant increase in viscosity and the formation of a gel network.[5][6] Since this compound is pre-neutralized, this process occurs as the polymer hydrates in an aqueous solution.[1]
Figure 2: Thickening mechanism of this compound.
Physicochemical Properties
The properties of this compound gels are influenced by the specific grade of the carbomer, its concentration, the pH of the final formulation, and the presence of electrolytes.
General Properties
| Property | Description |
| Appearance | White, fluffy, hygroscopic powder.[3] |
| Solubility | Swells in water, glycerin, and ethanol to form a gel.[7] |
| pH (0.5% aqueous dispersion) | Typically between 6.0 and 7.5.[8] |
Quantitative Data
The viscosity of carbomer gels is a critical parameter and is highly dependent on concentration and pH. The molecular weight also varies between different grades, which in turn affects their rheological properties.
Table 1: Viscosity of Carbomer Dispersions at Different Concentrations and pH
| Carbomer Grade | Concentration (wt%) | pH | Viscosity (mPa·s) |
| Carbopol® 940 | 0.5 | 7.0 | 45,000 - 70,000[9] |
| Carbopol® 971P NF | 0.5 | 7.0 | ~12,000[8] |
| Carbopol® 974P NF | 0.5 | 7.0 | ~80,000[8] |
| Ultrez® 10 | 0.5 | - | ~55,000[10] |
| Ultrez® 30 | 1.0 (with 1% NaCl) | - | 9,500 - 12,000[10] |
Note: Viscosity is measured using a Brookfield RVT rheometer at 20 rpm.
Table 2: Molecular Weight of Different Carbomer Grades
| Carbomer Grade | Estimated Molecular Weight |
| Carbopol® 940 | ~4 x 10⁹ Da[11] |
| Carbopol® 941 | ~7 x 10³ Da[11] |
| General Carbomers | Up to 3-4 billion Daltons[10] |
Experimental Protocols
Preparation of this compound Hydrogel
This protocol describes the preparation of a simple aqueous hydrogel for characterization.
Materials:
-
This compound powder
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar or overhead mechanical stirrer
Procedure:
-
Weigh the required amount of deionized water into a beaker.
-
While stirring the water at a moderate speed to create a vortex, slowly and carefully sprinkle the this compound powder into the vortex to avoid the formation of agglomerates.
-
Continue stirring until the powder is fully dispersed and hydrated, and a homogenous, viscous gel is formed. This may take from 30 minutes to several hours depending on the concentration and grade of the carbomer.
-
Allow the gel to stand to eliminate any entrapped air bubbles.
Rheological Measurement of this compound Gel
This protocol outlines the procedure for measuring the viscosity and viscoelastic properties of a prepared carbomer gel.
Apparatus:
-
Controlled stress or controlled strain rheometer with parallel plate or cone and plate geometry.
-
Temperature control unit.
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Carefully apply the prepared this compound gel sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm).
-
Trim any excess sample from the edges of the plate.
-
Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes).[12]
-
Perform the desired rheological tests:
-
Steady Shear Viscosity: Measure viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (e.g., shear-thinning).[13]
-
Oscillatory Measurement (Amplitude Sweep): Apply a range of strain or stress at a constant frequency to determine the linear viscoelastic region (LVER), storage modulus (G'), and loss modulus (G'').[14]
-
Oscillatory Measurement (Frequency Sweep): Apply a range of frequencies at a constant strain or stress within the LVER to characterize the gel structure.
-
References
- 1. This compound | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 2. specialchem.com [specialchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. cosnet.co.kr [cosnet.co.kr]
- 6. quadroliquids.com [quadroliquids.com]
- 7. Carbomer 940 / 934 / all Grade – Pristine Pharmachem [pristinepharmachem.com]
- 8. scribd.com [scribd.com]
- 9. CARBOMER 940 - Ataman Kimya [atamanchemicals.com]
- 10. ulprospector.com [ulprospector.com]
- 11. phexcom.com [phexcom.com]
- 12. ijlret.com [ijlret.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Polymerization of Sodium Carbomer for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and polymerization of sodium carbomer, a critical excipient in the pharmaceutical industry. This document details the fundamental chemistry, polymerization methodologies, and key process parameters that influence the final properties of this versatile polymer. Experimental protocols, quantitative data, and process visualizations are included to support researchers and drug development professionals in the effective utilization and optimization of this compound in their formulations.
Introduction to this compound
This compound is the neutralized form of carbomer, a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers or divinyl glycol.[1] In its neutralized state, the carboxyl groups along the polymer backbone become ionized, leading to electrostatic repulsion and significant uncoiling and swelling of the polymer chains in the presence of water.[1][2] This property makes this compound an exceptional thickening, gelling, and suspending agent in a wide range of pharmaceutical and personal care products.[3][4] The molecular weight of carbomers can be substantial, often reaching billions of Daltons.[5]
The terms this compound, sodium polyacrylate, and superabsorbent polymer (SAP) are often used interchangeably in scientific literature, all referring to the sodium salt of cross-linked polyacrylic acid.[6][7] These polymers can absorb and retain extremely large amounts of water or aqueous solutions, up to hundreds or even thousands of times their own weight.[6]
Chemical Synthesis and Polymerization Mechanisms
The synthesis of this compound fundamentally involves the free-radical polymerization of acrylic acid, followed by neutralization with a base, typically sodium hydroxide. The polymerization process can be categorized into several key methods, each offering distinct advantages and resulting in polymers with varying characteristics.
The core of the polymerization process is a free-radical mechanism consisting of three main stages: initiation, propagation, and termination.[8]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include potassium persulfate (KPS) or other peroxide compounds.[8] These initiators can be activated thermally or through a redox reaction. The free radical then attacks the double bond of an acrylic acid monomer, creating a reactive radical site on the monomer.[8]
-
Propagation: The newly formed monomer radical reacts with other acrylic acid monomers, progressively extending the polymer chain. This step is crucial for achieving a high molecular weight polymer.[8]
-
Termination: The growth of the polymer chain is halted when two radical chain ends combine or when a radical is transferred to another molecule.[8]
Key Raw Materials
The primary components required for the synthesis of this compound are:
-
Monomer: Acrylic acid is the fundamental building block of the polymer.[9]
-
Cross-linking Agent: To form a three-dimensional network structure, a cross-linking agent with multiple polymerizable groups is used. Common cross-linkers include N,N'-methylenebisacrylamide (MBA), divinylbenzene, allyl ethers of pentaerythritol, or allyl sucrose.[1][7][10]
-
Initiator: A free-radical initiator is necessary to start the polymerization reaction. Potassium persulfate (KPS) and ammonium persulfate (APS) are frequently used water-soluble initiators.[6][11] UV initiators can also be employed in photopolymerization processes.[7][12]
-
Neutralizing Agent: Sodium hydroxide (NaOH) is the most common base used to neutralize the polyacrylic acid and form this compound.[4][7] Triethanolamine (TEA) can also be used.[4]
Polymerization Methodologies
Several polymerization techniques are employed for the synthesis of this compound, with solution and gel polymerization being the most prevalent.
Solution Polymerization
In solution polymerization, the acrylic acid monomer, cross-linker, and initiator are dissolved in a suitable solvent, typically water.[11] The polymerization reaction occurs in the homogeneous solution. This method is efficient and generally has a lower capital cost.[12] The resulting polymer gel is then dried and ground to the desired particle size.[11]
Gel Polymerization
Gel polymerization is a widely used method for producing superabsorbent polymers.[7][12] In this process, a mixture of partially neutralized acrylic acid, water, cross-linking agent, and initiator is polymerized to form a solid gel-like block.[7] This "log" of hydrogel, which can contain 60-70% water, is then mechanically shredded, dried, and milled into the final granular product.[12]
Suspension Polymerization
Inverse suspension polymerization is another technique used to produce spherical carbomer particles. In this method, an aqueous solution of the monomers and initiator is dispersed as droplets in a continuous oil phase with the help of a surfactant. Polymerization occurs within these droplets, resulting in the formation of polymer beads. This method allows for good control over the particle size distribution.[13]
Precipitation Polymerization
Precipitation polymerization is utilized to synthesize carbomer powders directly. The polymerization is carried out in an organic solvent in which the acrylic acid monomer and initiator are soluble, but the resulting polymer is not.[3] As the polymerization proceeds, the carbomer precipitates out of the solution, forming a slurry of fine polymer particles that are then isolated and dried.[3]
Quantitative Data on Synthesis Parameters and Polymer Properties
The properties of the final this compound product, such as viscosity and swelling capacity, are highly dependent on the synthesis parameters. The following tables summarize the impact of key variables on the polymer characteristics.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator | Concentration | Effect on Molecular Weight | Effect on Viscosity | Reference |
| Ammonium Persulfate (APS) | Increasing concentration | Decreases | Decreases | [14] |
| Benzoyl Peroxide (BPO) | Increasing concentration | Decreases | Decreases | [15] |
Note: Generally, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.
Table 2: Effect of Cross-linker Concentration on Polymer Properties
| Cross-linker | Concentration | Effect on Swelling Ratio | Effect on Gel Strength | Reference |
| N,N'-methylenebisacrylamide (MBA) | Increasing concentration | Decreases | Increases | [10][16] |
| N,N'-methylenebisacrylamide (MBA) | 0.006 mol/L | Maximum swelling (180 g/g) | Good dimensional stability | [17] |
Note: A higher cross-linker density creates a more tightly bound network, which restricts the swelling of the polymer but increases its mechanical strength.
Table 3: Viscosity of Carbomer Solutions at Varying Concentrations and pH
| Carbomer Type | Concentration (wt%) | pH | Viscosity (mPa·s) | Reference |
| Carbopol® 980 | 0.5 | 7.3 | 65,000 - 74,000 | [4] |
| Carbopol® 940 | 0.5 | 7.3 | 73,000 - 76,000 | [4] |
| Carbopol® Ultrez 30 | 0.2 | 6.0 - 7.0 | ~15,000 - 20,000 | |
| Carbopol® Ultrez 30 | 0.4 | 6.0 - 7.0 | ~35,000 - 40,000 | |
| Carbopol® Ultrez 30 | 0.6 | 6.0 - 7.0 | ~50,000 - 60,000 | |
| Sodium Polyacrylate | 0.65 | Neutral | 1821 | [18] |
| Sodium Polyacrylate | 1.30 | Neutral | 4314 | [18] |
Note: Viscosity is highly dependent on the specific grade of carbomer, its concentration in solution, and the pH of the medium. Neutralization to a pH between 6 and 11 generally results in the highest viscosity.[19]
Table 4: Swelling Capacity of this compound Under Different Conditions
| Polymer Composition | Swelling Medium | Swelling Capacity (g/g) | Reference |
| Cross-linked Polyacrylic Acid | Distilled Water | 500 - 3000 | [6] |
| Cross-linked Polyacrylic Acid | 0.2% NaCl Solution | 70 - 250 | [6] |
| Poly(sodium acrylate-co-acrylamide) | Distilled Water | 108.5 | [20] |
| Lignosulfonate-g-sodium acrylate | Distilled Water | 560 | [3] |
Note: The swelling capacity is significantly influenced by the ionic strength of the swelling medium. The presence of electrolytes shields the charges on the polymer backbone, reducing electrostatic repulsion and consequently, the degree of swelling.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound via solution and gel polymerization.
Laboratory-Scale Synthesis of this compound via Solution Polymerization
Materials:
-
Acrylic acid (monomer)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Sodium hydroxide (NaOH) (neutralizing agent)
-
Deionized water (solvent)
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of acrylic acid in deionized water.
-
Partially neutralize the acrylic acid solution by slowly adding a solution of NaOH while stirring and maintaining the temperature below 30°C. The degree of neutralization is a critical parameter affecting the final properties.
-
Add the desired amount of MBA cross-linker to the solution and stir until it is completely dissolved.
-
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Maintain the reaction under a nitrogen atmosphere and at a controlled temperature (e.g., 60-70°C) for a specified period (e.g., 2-4 hours) with continuous stirring.
-
The resulting hydrogel is then washed with an excess of deionized water to remove any unreacted monomers and initiator.
-
The purified hydrogel is dried in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The dried polymer is then ground and sieved to obtain the desired particle size.
Laboratory-Scale Synthesis of this compound via Gel Polymerization
Materials:
-
Acrylic acid (monomer)
-
Sodium hydroxide (NaOH)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
Prepare a partially neutralized acrylic acid solution by adding a solution of NaOH to acrylic acid in an ice bath to control the exothermic reaction.
-
Add the MBA cross-linker and the APS initiator to the monomer solution and mix thoroughly.
-
Pour the reaction mixture into a suitable container or onto a moving belt.
-
Initiate the polymerization, which can be done thermally by placing the container in a water bath at a specific temperature (e.g., 70°C) or photochemically by exposing the mixture to UV light if a photoinitiator is used.[7][12]
-
Allow the polymerization to proceed until a solid gel is formed.
-
The resulting hydrogel slab is then cut into smaller pieces.
-
Dry the gel pieces in an oven at a controlled temperature (e.g., 70-80°C).[7]
-
Grind the dried polymer and sieve to obtain the final product.
Characterization of this compound
Several analytical techniques are employed to characterize the structure and properties of synthesized this compound.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer by identifying the characteristic functional groups. The spectra will show the presence of carboxylate groups and the disappearance of the vinyl C=C stretching peak from the acrylic acid monomer, indicating successful polymerization.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can provide detailed information about the polymer structure, including the confirmation of the carboxylic acid and carboxylate groups.[21]
-
Gel Permeation Chromatography (GPC): GPC is a powerful technique for determining the molecular weight and molecular weight distribution of the polymer.[23][24]
-
Viscometry: The viscosity of this compound solutions is a critical property and is measured using a viscometer or rheometer under controlled conditions of temperature, shear rate, and pH.[4]
-
Swelling Capacity Measurement: The swelling ratio is determined gravimetrically by immersing a known weight of the dry polymer in a specific aqueous solution and measuring the weight of the swollen gel at equilibrium.[20]
Visualizations of Synthesis and Polymerization
The following diagrams illustrate the key processes involved in the synthesis and polymerization of this compound.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Carbomer microgels as model yield-stress fluids [degruyterbrill.com]
- 3. Preparation Method Of Carbomer [vacutaineradditives.com]
- 4. ijlret.com [ijlret.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gelsap.com [gelsap.com]
- 8. Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tarjomefa.com [tarjomefa.com]
- 10. banglajol.info [banglajol.info]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. The Manufacturing Process Of moisture adsorbing polymers [socochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solved Effect of initiator concentration on number average | Chegg.com [chegg.com]
- 15. mdpi.com [mdpi.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. researchgate.net [researchgate.net]
- 18. Tunable Viscoelastic Properties of Sodium Polyacrylate Solution via CO2-Responsive Switchable Water [mdpi.com]
- 19. phexcom.com [phexcom.com]
- 20. aidic.it [aidic.it]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Weight Characterisation - The Use of GPC - impact solutions [impact-solutions.co.uk]
- 24. GPC Analysis Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
Sodium Carbomer as a Gelling Agent: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of sodium carbomer as a gelling agent, its key properties, and its application in drug development. The information presented is intended for researchers, scientists, and professionals involved in the formulation and development of pharmaceutical and cosmeceutical products.
Core Mechanism of Gelation
This compound, a high molecular weight polymer of acrylic acid, functions as a powerful gelling agent through two primary mechanisms: neutralization and hydrogen bonding. The predominant mechanism in aqueous systems is neutralization.
Neutralization-Induced Thickening
In its dry, powdered state, the long-chain carbomer molecules are tightly coiled. When dispersed in water, they begin to hydrate and partially uncoil. The carboxylic acid groups along the polymer backbone are weakly acidic, resulting in a low pH of the dispersion (typically 2.7-3.3 for a 0.5% solution)[1].
The addition of a neutralizing agent, such as sodium hydroxide, potassium hydroxide, or triethanolamine, is the critical step for gel formation.[2][3] This process deprotonates the carboxylic acid groups, leading to the formation of carboxylate anions. The resulting negative charges along the polymer backbone create strong electrostatic repulsion, causing the coiled molecules to uncoil and expand significantly.[2][4] This dramatic expansion of the polymer network entraps water molecules, leading to a significant increase in viscosity and the formation of a stable gel.[4] The maximum viscosity is typically achieved in a pH range of 6 to 10.
Hydrogen Bond-Mediated Thickening
In the absence of a neutralizing agent, or in non-aqueous systems, gelation can occur through the formation of hydrogen bonds. As a carboxyl donor, carbomer molecules can form hydrogen bonds with hydroxyl donors such as polyols (e.g., glycerin) or non-ionic surfactants. This mechanism also leads to the formation of a three-dimensional polymer network and an increase in viscosity.
Quantitative Data on Gel Properties
The final properties of a this compound gel are highly dependent on its concentration, the degree of neutralization (pH), and the presence of ions.
Rheological Properties
This compound gels are non-Newtonian, pseudoplastic fluids, meaning their viscosity decreases with increasing shear rate.[5] This shear-thinning behavior is advantageous for topical applications, as the gel becomes easier to spread upon application of shear stress (rubbing). These gels also exhibit a yield stress, which is the minimum stress required to initiate flow.
Table 1: Thermorheological Characteristics of Carbomer Gels at Different pH Values
| pH | Consistency Index (K) at 25°C | Flow Behavior Index (n) at 25°C | Consistency Index (K) at 37°C | Flow Behavior Index (n) at 37°C |
| 5.5 | 65.31 ± 2.36 | 0.134 ± 0.005 | 58.26 ± 2.01 | 0.132 ± 0.005 |
| 6.0 | 80.83 ± 1.58 | 0.127 ± 0.002 | 78.83 ± 1.05 | 0.124 ± 0.002 |
| 6.6 | 97.57 ± 2.04 | 0.126 ± 0.004 | 95.27 ± 1.74 | 0.123 ± 0.002 |
Data adapted from a study on carbomer-based gels. The consistency index (K) is a measure of the fluid's viscosity, while the flow behavior index (n) indicates the degree of non-Newtonian behavior (n<1 for pseudoplastic fluids).[5]
Swelling Behavior
The swelling of this compound hydrogels is significantly influenced by the pH and ionic strength of the surrounding medium. Swelling is minimal at low pH due to the protonation of the carboxylic acid groups, which reduces electrostatic repulsion. As the pH increases above the pKa of the carboxylic acid groups (around 6.0 ± 0.5), the ionization of these groups leads to increased electrostatic repulsion and a higher degree of swelling. The presence of electrolytes can shield the charges on the polymer backbone, reducing electrostatic repulsion and leading to a decrease in the swelling ratio.
Application in Controlled Drug Release
The cross-linked, three-dimensional network of this compound gels makes them excellent matrices for the controlled release of therapeutic agents. The release of drugs from these matrices is often governed by a combination of diffusion and swelling of the polymer. The Korsmeyer-Peppas model is frequently used to characterize the drug release mechanism.
Table 2: Drug Release Kinetics from Carbomer-Based Matrices (Korsmeyer-Peppas Model)
| Formulation/Drug | Carbomer Type/Concentration | Release Exponent (n) | Release Mechanism | Reference |
| Theophylline | Carbomer 934P (10%) | > 0.89 | Super Case II Transport | [6] |
| Theophylline | Carbomer 934P (30%) | > 0.89 | Super Case II Transport | [6] |
| Theophylline | Carbomer 934P (50%) | Anomalous (Non-Fickian) | Anomalous (Non-Fickian) | [6] |
| Nystatin | Carbomer:Carbomer Sodium Salt | > 1 | Super Case II Transport | [3] |
| Ketoprofen Gel | Carbomer 940 (1%) | 0.228 - 0.309 | Fickian Diffusion | [7][8] |
The release exponent 'n' provides insight into the release mechanism. For a cylindrical matrix, n ≈ 0.45 indicates Fickian diffusion, 0.45 < n < 0.89 suggests anomalous (non-Fickian) transport, n = 0.89 indicates Case II transport (swelling-controlled), and n > 0.89 suggests Super Case II transport.
Experimental Protocols
Rheological Analysis of this compound Gels
Objective: To characterize the flow behavior and viscoelastic properties of this compound gels.
Methodology:
-
Sample Preparation: Prepare carbomer dispersions at the desired concentrations (e.g., 0.1% to 2.0% w/w) in deionized water. Allow the dispersions to hydrate for a specified period (e.g., 24 hours) to ensure complete hydration. Neutralize the dispersions to the target pH using a suitable neutralizing agent (e.g., 1M NaOH) while gently stirring to avoid air entrapment.
-
Instrumentation: Utilize a rotational rheometer equipped with a cone-plate or parallel-plate geometry.
-
Measurement Parameters:
-
Flow Curve: Conduct a continuous shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back to the low shear rate. This will determine the viscosity profile and assess thixotropy.
-
Oscillatory Measurements: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Yield Stress Measurement: Employ a stress sweep or creep test to determine the yield stress of the gel.
-
-
Data Analysis: Model the flow curve data using appropriate rheological models such as the Power Law or Herschel-Bulkley model to quantify the flow behavior index and consistency index.
Swelling Studies of this compound Hydrogels
Objective: To determine the swelling behavior of this compound hydrogels as a function of pH and ionic strength.
Methodology:
-
Sample Preparation: Prepare cross-linked carbomer hydrogels of a defined size and shape. Dry the hydrogels to a constant weight (Wd).
-
Swelling Medium: Prepare buffer solutions of different pH values (e.g., 1.2, 6.8, 7.4) and solutions with varying ionic strengths (e.g., different concentrations of NaCl).
-
Swelling Measurement: Immerse the dried hydrogels in the respective swelling media at a constant temperature (e.g., 37°C). At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Data Analysis: Calculate the swelling ratio (SR) at each time point using the following equation: SR = (Ws - Wd) / Wd Plot the swelling ratio as a function of time to determine the equilibrium swelling ratio.
In-Vitro Drug Release from this compound Matrices
Objective: To evaluate the release kinetics of a model drug from a this compound gel matrix.
Methodology:
-
Formulation Preparation: Prepare a drug-loaded this compound gel by incorporating the active pharmaceutical ingredient (API) into the gel matrix during or after the neutralization step.
-
Dissolution Apparatus: Use a USP dissolution apparatus, such as Apparatus 2 (paddle) or Apparatus 5 (paddle over disk), or a Franz diffusion cell for topical formulations.
-
Dissolution Medium: Select a dissolution medium that ensures sink conditions and is relevant to the intended route of administration (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate buffer).
-
Experimental Conditions: Maintain a constant temperature (e.g., 37 ± 0.5°C) and stirring speed.
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with fresh medium to maintain a constant volume.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism.
Visualizations
Caption: Molecular Mechanism of this compound Gelation.
Caption: Experimental Workflow for Carbomer Gel Characterization.
Caption: Factors Affecting this compound Gel Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Full-Factorial Rheological Investigation of Carbopol ETD2020 for Embedded Printing: Effects of pH and Carbomer Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug release from Carbomer 934 matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. omicsonline.org [omicsonline.org]
sodium carbomer molecular weight and its effects
An In-depth Technical Guide to Sodium Carbomer: Molecular Weight and its Effects
Introduction
This compound is the neutralized salt of carbomer, a high molecular weight polymer of acrylic acid.[1][2] Carbomers are synthetic, cross-linked polyacrylates used extensively in the pharmaceutical, cosmetic, and personal care industries as rheology modifiers, thickeners, gelling agents, and emulsion stabilizers.[3][4][5][] The neutralization of the acidic carbomer polymer with a sodium source, such as sodium hydroxide, results in the formation of this compound. This process causes the coiled polymer to uncoil and swell dramatically due to electrostatic repulsion, leading to a significant increase in viscosity and the formation of a stable gel matrix.[2][5]
This technical guide provides a comprehensive overview of the molecular weight characteristics of this compound and its resultant effects, with a focus on applications for researchers, scientists, and drug development professionals.
Molecular Characteristics and Weight
Carbomers are synthesized by the free-radical polymerization of acrylic acid, cross-linked with agents like allyl ethers of pentaerythritol or sucrose.[2][7] This process results in a three-dimensional network structure, where each particle can be considered a single large macromolecule.[2] Consequently, carbomers have exceptionally high molecular weights, which are challenging to measure with conventional techniques.[2] The molecular weight of the base carbomer polymers is estimated to be on the order of 10⁸ to 10⁹ g/mol .[2]
The term "this compound" refers to the neutralized form, and its properties are intrinsically linked to the parent carbomer grade. Different grades are distinguished by their degree of cross-linking and molecular weight, which in turn dictates their performance characteristics, such as viscosity and flow properties.[]
Data Presentation: Properties of Common Carbomer Grades
The following table summarizes the properties of various carbomer grades, which are commercially available and form this compound upon neutralization. Viscosity is a key performance indicator that correlates with the polymer's molecular weight and degree of cross-linking.
| Carbomer Grade | Description | Typical Viscosity (0.5% w/w, cP) | Key Characteristics |
| Carbomer 934 | Cross-linked with an allyl ether of sucrose. | 30,500–39,400 | Strong bioadhesion; used in oral and mucoadhesive drug delivery systems.[] |
| Carbomer 940 | Cross-linked with an allyl ether of pentaerythritol. | 40,000–60,000 | Forms highly clear, high-viscosity gels; widely used in cosmetics and topical pharmaceuticals.[4] |
| Carbomer 941 | Less cross-linked than Carbomer 940. | 4,000–11,000 | Produces low-viscosity gels with short flow properties, suitable for lotions and sprays.[4] |
| Carbomer 980 | Synthesized without benzene, cross-linked with allyl ethers of pentaerythritol. | 40,000–60,000 | Offers superior clarity and better electrolyte tolerance compared to Carbomer 940.[4] |
| Carbomer Homopolymer Type A | Polyacrylic acid, cross-linked. | 4,000–11,000 | Low viscosity, short flow properties.[4] |
| Carbomer Homopolymer Type B | Polyacrylic acid, cross-linked. | 25,000–45,000 | Medium viscosity, medium flow properties.[4] |
| Carbomer Homopolymer Type C | Polyacrylic acid, cross-linked. | 45,000–65,000 | High viscosity, long flow properties, similar to Carbomer 940.[4] |
Core Effects and Mechanism of Action
The primary effect of this compound is its ability to form stable, viscous hydrogels. This is a direct result of its molecular structure and behavior in an aqueous environment upon neutralization.
-
Dispersion and Hydration : In its acidic powder form, carbomer is dispersed in water. The polymer chains remain tightly coiled.
-
Neutralization : The addition of a base (e.g., sodium hydroxide) neutralizes the carboxylic acid groups, forming sodium carboxylate groups.
-
Swelling and Thickening : The resulting negative charges along the polymer backbone repel each other, causing the polymer to uncoil and swell significantly. This entraps water molecules, leading to the formation of a gel and a dramatic increase in viscosity.[2]
This pH-dependent behavior is central to all its applications. Optimal performance is typically achieved in a pH range of 6 to 9.[2]
Effects in Drug Development
In the context of drug development, this compound's properties translate into several critical effects that can be leveraged to improve therapeutic outcomes.
| Effect | Mechanism | Application in Drug Development |
| Controlled Drug Release | The cross-linked hydrogel forms a matrix that hinders the diffusion of an entrapped drug.[][9] | Used as a matrix-forming excipient in oral solid dosage forms to achieve sustained or controlled drug release.[10] |
| Bioadhesion / Mucoadhesion | The carboxyl groups can form hydrogen bonds with the mucin layer of epithelial tissues.[11] | Enhances the residence time of formulations on mucosal surfaces (oral, nasal, ophthalmic), thereby increasing drug absorption and bioavailability.[7][][11] |
| Enzyme Inhibition | Carbomers can complex with divalent cations like Ca²⁺ and Zn²⁺, which are co-factors for certain proteases.[] | Protects peptide and protein drugs from enzymatic degradation in the gastrointestinal tract, improving their oral bioavailability.[] |
| Permeation Enhancement | By complexing with ions, carbomers can increase the permeability of cell membranes.[] | Facilitates the absorption of poorly permeable drugs across epithelial barriers. |
| Suspension & Stabilization | The high-yield value of the gel structure allows it to suspend insoluble particles indefinitely.[2] | Used to create stable suspensions for oral liquids and topical formulations, ensuring uniform dosage.[12] |
Experimental Protocols
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Due to the extremely high molecular weight and cross-linked nature of carbomers, traditional GPC is challenging. However, the general principle can be adapted, often in conjunction with other techniques like light scattering.
-
Objective : To determine the molecular weight distribution of a polymer sample.
-
Principle : GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume (size in solution).[13][14][15] A polymer solution is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.[15]
-
Methodology :
-
Solvent Selection : A suitable solvent that can dissolve the polymer without degrading it must be chosen. For this compound, this would typically be an aqueous buffer.
-
Sample Preparation : A dilute solution of the this compound is prepared in the mobile phase. The solution must be filtered to remove any particulate matter.
-
Instrumentation : A GPC system equipped with a pump, injector, a series of columns (chosen for high molecular weight polymers), and one or more detectors (e.g., Refractive Index (RI), Light Scattering (LS), Viscometer) is used.[15]
-
Calibration : The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene). For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be used, which does not require calibration with standards.[15]
-
Analysis : The sample is injected into the system. The elution time and detector response are used to calculate the number average (Mn), weight average (Mw), and Z-average (Mz) molecular weights and the polydispersity index (PDI = Mw/Mn).
-
Characterization of Effects: In Vitro Drug Release from a this compound Hydrogel
This protocol is used to evaluate the controlled-release properties of a drug formulated within a this compound gel matrix.
-
Objective : To measure the rate and extent of drug release from a hydrogel formulation over time.
-
Principle : The formulation is placed in a dissolution apparatus that simulates physiological conditions. Aliquots of the dissolution medium are withdrawn at specific time points and analyzed for drug content.
-
Methodology :
-
Hydrogel Preparation : Prepare a 0.5-1.0% (w/w) aqueous dispersion of a chosen carbomer (e.g., Carbomer 934P). Incorporate the active pharmaceutical ingredient (API). Neutralize with sodium hydroxide solution to the target pH (e.g., 7.4) to form the this compound hydrogel, ensuring the API is uniformly distributed.
-
Dissolution Apparatus : Use a USP-compliant dissolution apparatus, such as USP Apparatus II (Paddle) or USP Apparatus I (Basket).
-
Test Conditions :
-
Dissolution Medium : Use a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4 for simulating intestinal conditions or simulated gastric fluid (pH 1.2).
-
Temperature : Maintain at 37 ± 0.5 °C.
-
Agitation : Set a constant paddle or basket speed (e.g., 50 RPM).
-
-
Procedure :
-
Accurately weigh a sample of the hydrogel and place it in the dissolution vessel.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).
-
-
Drug Quantification : Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a drug release profile.
-
Safety and Toxicology
This compound is generally regarded as a safe and non-toxic material for cosmetic and pharmaceutical use.[1][16][17]
-
Oral Toxicity : Acute oral toxicity studies in animals have shown that various carbomer grades have low toxicity when ingested.[3]
-
Dermal Irritation and Sensitization : Clinical studies have demonstrated that carbomers have a low potential for skin irritation and sensitization, even at concentrations up to 100%.[3][12][16]
-
Ocular Irritation : Some studies in rabbits have shown mild to moderate eye irritation.[3]
-
Regulatory Status : The U.S. Food and Drug Administration (FDA) has approved many carbomers as inactive ingredients in drug products.[16] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that carbomers are safe as cosmetic ingredients in their present practices of use and concentration.[16]
Conclusion
This compound represents a critical class of excipients for researchers and drug development professionals. Its efficacy is directly tied to the high molecular weight and cross-linked structure of the parent carbomer polymer, which, upon neutralization, produces profound rheological changes. By understanding the relationship between molecular properties (weight, cross-linking) and functional effects (viscosity, bioadhesion, controlled release), formulators can effectively leverage this compound to create stable, aesthetically pleasing, and therapeutically advanced drug delivery systems. The detailed experimental protocols for characterization provide a framework for quantifying its performance and ensuring product quality and efficacy.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Carbomer products Toxicity and Safety report [nmcarbomer.com]
- 4. Carbomer 940 vs. Carbomer Homopolymer: Which One Is Better for High-Viscosity Formulations? [elchemy.com]
- 5. Interactive Guide to Carbomers [cardistry.altervista.org]
- 7. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 9. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corelpharmachem.com [corelpharmachem.com]
- 11. Potential applications of carbomer in oral mucoadhesive controlled drug delivery system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 | Semantic Scholar [semanticscholar.org]
- 13. Determination of Molecular Weight [eng.uc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. What are carbomers? Uses, risks, and the environment [medicalnewstoday.com]
- 17. researchgate.net [researchgate.net]
fundamental principles of sodium carbomer hydrogels
An In-Depth Technical Guide to the Fundamental Principles of Sodium Carbomer Hydrogels
Introduction to this compound Hydrogels
Carbomers are high molecular weight, cross-linked polymers of acrylic acid. When neutralized with a suitable base, these polymers swell significantly in aqueous environments to form hydrogels, which are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water. This compound is the salt form created upon neutralization with a sodium-containing base like sodium hydroxide. These hydrogels are integral to a vast array of formulations across the pharmaceutical and cosmetic industries due to their exceptional thickening, suspending, and stabilizing properties.
Structurally, carbomers consist of a polyacrylic acid backbone cross-linked with agents like polyalkenyl ethers or divinyl glycol, creating a highly branched, three-dimensional network rich in carboxylic acid functional groups. This architecture is fundamental to their function. In their dry, unneutralized state, the polymer chains are tightly coiled. Upon dispersion in water and subsequent neutralization, the carboxylic acid groups ionize, leading to electrostatic repulsion along the polymer backbone. This repulsion causes the polymer network to uncoil and expand, entrapping water molecules and resulting in the formation of a viscous gel. Their biocompatibility, low toxicity, and pH-sensitive nature make them ideal candidates for advanced drug delivery systems.
Synthesis and Gel Formation
Synthesis
Carbomer polymers are typically synthesized via free-radical polymerization of acrylic acid monomers in the presence of a cross-linking agent. The process is designed to create a specific molecular weight and degree of cross-linking, which in turn dictates the final properties of the hydrogel, such as viscosity and swelling capacity.
Caption: Workflow for the synthesis and gelation of this compound hydrogels.
Mechanism of Gel Formation
The transition from a low-viscosity polymer dispersion to a high-viscosity gel is the cornerstone of carbomer functionality. This process is primarily driven by a pH-dependent conformational change.
-
Dispersion and Hydration: When dry carbomer powder is dispersed in water, the polymer molecules begin to hydrate, causing them to partially uncoil from their tightly coiled state.[1] At this stage, the dispersion has a low pH (typically 2.5-3.5) due to the presence of carboxylic acid groups and exhibits low viscosity.[1]
-
Neutralization: A neutralizing agent (a base such as sodium hydroxide or triethanolamine) is added to the aqueous dispersion. This increases the pH of the system.
-
Ionization and Repulsion: As the pH rises above the pKa of the carboxylic acid groups (around 6.0 ± 0.5), they become deprotonated, forming negatively charged carboxylate ions (-COO⁻) along the polymer backbone.
-
Network Expansion: The resulting electrostatic repulsion between these adjacent negative charges forces the polymer chains to uncoil and expand into an extended three-dimensional network. This structural expansion entraps large volumes of water, leading to a dramatic increase in viscosity and the formation of the hydrogel.[1] The maximum viscosity is typically achieved in a pH range of 5.0 to 9.0.[1]
Caption: Conformational change of carbomer polymer during neutralization.
Physicochemical Properties
Swelling Behavior
The swelling of this compound hydrogels is a critical property that dictates their performance, particularly in drug delivery. It is highly sensitive to the pH and ionic strength of the surrounding medium.
-
pH-Dependence: In acidic media (e.g., pH 1.2), the carboxylic acid groups remain protonated, minimizing electrostatic repulsion and leading to a collapsed network with a low degree of swelling. As the pH increases to neutral or alkaline conditions (e.g., pH 6.8 or 7.4), the ionization of these groups causes significant electrostatic repulsion, resulting in substantial network expansion and a high swelling ratio.
-
Influence of Composition: The swelling capacity is directly influenced by the hydrogel's composition. An increased concentration of carbomer leads to a higher concentration of carboxylic groups, which, upon ionization, enhances repulsive forces and increases swelling. Conversely, increasing the concentration of the cross-linking agent results in a more tightly linked network, which restricts polymer chain mobility and decreases the swelling capacity.
Rheological Properties
This compound hydrogels are valued for their unique rheological profile, which is crucial for their application in topical and oral formulations.
-
Viscoelasticity and Shear-Thinning: These hydrogels exhibit viscoelastic properties, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. They are typically pseudoplastic, or shear-thinning, fluids. Their viscosity is high under low shear conditions (e.g., at rest), which allows them to suspend active ingredients effectively. When subjected to high shear stress (e.g., during application to the skin or injection), the viscosity decreases, allowing for easy spreading and administration.
-
Temperature Stability: A significant advantage of carbomer hydrogels is their remarkable temperature stability. Unlike many other gelling agents, their viscosity does not change appreciably with variations in temperature, which is due to the robust, cross-linked structure that suppresses thermal fluctuations of the polymer chains.
Biocompatibility
Carbomer polymers are widely regarded as safe and biocompatible materials for pharmaceutical and cosmetic use. Extensive in vitro and in vivo studies have demonstrated their low potential for skin irritation and sensitization. Complex in vitro screenings on skin cell lines have shown a good biosafety profile, and in vivo assays on animal models have revealed good biocompatibility upon topical application.
Applications in Drug Delivery
The unique physicochemical properties of this compound hydrogels make them excellent vehicles for controlled drug delivery.
Controlled Release Mechanisms
When a drug is incorporated into a carbomer hydrogel matrix, its release is primarily governed by the swelling of the polymer network. Upon contact with an aqueous medium, the hydrogel swells, forming a gel layer at the surface. The drug, dispersed within this matrix, is then released through a combination of diffusion through the swollen polymer network and erosion of the gel layer. The rate of drug release can be modulated by altering the polymer concentration and cross-linking density; higher polymer levels generally lead to a stronger gel layer and slower, more linear drug release.
pH-Responsive Delivery
The pH-sensitive swelling of carbomer hydrogels is particularly advantageous for targeted drug delivery within the gastrointestinal tract. A drug-loaded hydrogel will exhibit minimal swelling and, therefore, limited drug release in the acidic environment of the stomach (pH 1.2). Upon entering the more neutral to alkaline environment of the small intestine (pH 6.8-7.4), the hydrogel swells significantly, triggering the release of the encapsulated drug at the desired site of absorption. This pH-triggered mechanism protects the drug from degradation in the stomach and minimizes potential gastric irritation.
Caption: Logical flow of pH-dependent drug release from a carbomer hydrogel.
Experimental Protocols for Characterization
A comprehensive characterization of this compound hydrogels is essential to ensure their quality, performance, and safety.
Caption: Key experimental techniques for characterizing carbomer hydrogels.
Structural and Morphological Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify functional groups and confirm the polymeric structure and interactions between the polymer, drug, and other excipients.
-
Methodology: A dried hydrogel sample is ground with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over a wavenumber range (e.g., 4000-400 cm⁻¹). Key peaks to observe include the C=O stretching of the carboxylic acid group (~1700-1720 cm⁻¹) in the unneutralized form and the asymmetric stretching of the carboxylate anion (~1550-1620 cm⁻¹) in the neutralized hydrogel.
-
-
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface morphology and porous internal structure of the hydrogel.
-
Methodology: A lyophilized (freeze-dried) hydrogel sample is mounted on a stub using conductive tape and sputter-coated with a thin layer of gold or palladium to make it conductive. The sample is then imaged in the SEM chamber under vacuum. The resulting micrographs reveal the pore size, shape, and interconnectivity of the hydrogel network.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Objective: To evaluate the thermal stability and characterize thermal transitions (e.g., glass transition, melting) of the hydrogel.
-
Methodology: A small, weighed amount of the dried hydrogel is placed in an alumina or platinum pan. For TGA, the sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature. For DSC, the heat flow to or from the sample relative to a reference is measured during the same heating ramp. TGA curves indicate decomposition temperatures, while DSC thermograms reveal transition temperatures.
-
Swelling Studies
-
Objective: To quantify the water absorption capacity of the hydrogel as a function of pH and time.
-
Methodology: Pre-weighed, dried hydrogel discs are immersed in buffer solutions of different pH values (e.g., 1.2, 4.5, 6.8, 7.4) at a constant temperature (e.g., 37 °C). At predetermined time intervals, the discs are removed, blotted gently to remove excess surface water, and weighed. The process is continued until a constant weight (equilibrium swelling) is achieved. The swelling ratio (SR) is calculated using the formula: SR (%) = [(W_s - W_d) / W_d] × 100 where W_s is the weight of the swollen hydrogel and W_d is the initial dry weight.
Rheological Characterization
-
Objective: To measure the flow and deformation properties of the hydrogel, such as viscosity and viscoelastic moduli.
-
Methodology: A rheometer equipped with a cone-plate or parallel-plate geometry is used. A sample of the hydrogel is placed on the lower plate, and the geometry is lowered to a defined gap.
-
Steady Shear Test: The shear stress is measured over a range of shear rates to determine the viscosity profile and assess shear-thinning behavior.
-
Oscillatory Test: A small, oscillating strain is applied to the sample to measure the storage modulus (G', elastic component) and loss modulus (G'', viscous component) as a function of frequency.
-
In Vitro Drug Release Studies
-
Objective: To determine the rate and mechanism of drug release from the hydrogel in simulated physiological fluids.
-
Methodology: A drug-loaded hydrogel formulation is placed in the dissolution vessel of a USP Dissolution Apparatus (e.g., Apparatus II, paddle method). The vessel contains a known volume of dissolution medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 6.8/7.4) maintained at 37 °C with constant stirring. At specified time intervals, aliquots of the medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The withdrawn volume is replaced with fresh medium to maintain sink conditions. The cumulative percentage of drug released is then plotted against time.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound hydrogels based on findings from various studies.
Table 1: pH-Dependent Swelling of Carbomer-Based Hydrogels
| Hydrogel Composition | pH of Medium | Equilibrium Swelling Index / Ratio | Reference |
|---|---|---|---|
| Carbopol-co-poly AMPS | 1.2 | 25.6 | |
| 4.5 | 40.9 | ||
| 6.8 | 45.17 | ||
| Carbopol-co-poly MAA | 1.2 | 2.38 | |
| 4.5 | 2.29 | ||
| 6.8 | 4.76 |
| Na-Alg/Carbopol 934P (SCH-3) | 7.4 | 537.26% | |
Table 2: Thermal Properties of Carbomer-Based Hydrogels
| Hydrogel System | Analysis | Key Finding | Reference |
|---|---|---|---|
| Car934-g-poly(acrylic acid) | TGA | Higher thermal stability (t½ = 500 °C) compared to pure Carbopol (t½ = 320 °C) | |
| Carbopol-co-poly (AMPS) | TGA | Stable up to 200 °C |
| Na-Alg/Carbopol 934P | TGA | Two-stage weight loss (220 °C and 368 °C); 38.78% residue at 500 °C | |
Table 3: In Vitro Drug Release from Carbomer Hydrogels
| Hydrogel System / Drug | pH of Medium | Cumulative Release (%) at Time (h) | Reference |
|---|---|---|---|
| Car934-g-poly(acrylic acid) / Diclofenac Sodium | 1.2 | ~20% at 12h | |
| 7.4 | ~85% at 12h |
| Na-Alg/Carbopol 934P / Diloxanide Furoate | 7.4 | 91.77% (unspecified time) | |
Conclusion
This compound hydrogels are exceptionally versatile polymeric systems with well-defined, stimuli-responsive properties. Their straightforward synthesis, coupled with their pH-sensitive swelling and favorable rheological characteristics, makes them highly effective for a range of applications, most notably in controlled and targeted drug delivery. The ability to modulate their swelling and release kinetics by adjusting polymer and cross-linker concentrations allows for the precise design of formulations tailored to specific therapeutic needs. A thorough understanding of the fundamental principles and characterization methodologies outlined in this guide is crucial for researchers and developers seeking to harness the full potential of these "smart" materials in creating next-generation pharmaceutical products.
References
Sodium Carbomer in Pharmaceuticals: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of sodium carbomer's application in the pharmaceutical industry. It delves into its physicochemical properties, formulation strategies, and analytical characterization, with a focus on its role in controlled drug delivery and bioadhesion. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to leverage the unique properties of this versatile polymer.
Introduction to this compound
This compound is the neutralized form of carbomer, a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers. Carbomers themselves are acidic powders that, when neutralized with an alkali such as sodium hydroxide, form highly viscous gels at low concentrations.[1][2] This neutralization process converts the acidic carboxyl groups into carboxylate anions, leading to electrostatic repulsion between the polymer chains and subsequent uncoiling and swelling of the polymer network, resulting in the characteristic gel structure.[3]
The resulting this compound hydrogel is a three-dimensional network capable of absorbing and retaining large amounts of water, making it an ideal excipient for a wide range of pharmaceutical applications.[4] Its key properties, including high viscosity, bioadhesion, and controlled-release capabilities, have led to its extensive use in oral, ophthalmic, and topical drug delivery systems.[4]
Physicochemical Properties
The performance of this compound in pharmaceutical formulations is dictated by its physicochemical properties, which are influenced by factors such as concentration, pH, and the presence of electrolytes.
Viscosity
The viscosity of a this compound gel is a critical parameter that directly impacts its application, from the texture of a topical cream to the drug release rate from a tablet matrix. Viscosity increases with polymer concentration and is highly dependent on the pH of the formulation. The maximum viscosity is typically achieved in a pH range of 6 to 11.[1]
Table 1: Viscosity of Carbomer Solutions at Different Concentrations and pH
| Carbomer Grade | Concentration (%) | pH | Viscosity (mPa·s) | Reference |
| Carbopol® 971P NF | 0.2 | ~7.0 | ~12,000 | [3] |
| Carbopol® 971P NF | 0.5 | ~7.0 | ~15,000 | [3] |
| Carbopol® 971P NF | 1.0 | ~7.0 | >15,000 | [3] |
| Carbopol® 974P NF | 0.2 | ~7.0 | ~60,000 | [3] |
| Carbopol® 974P NF | 0.5 | ~7.0 | ~80,000 | [3] |
| Carbopol® 974P NF | 1.0 | ~7.0 | ~100,000 | [3] |
Note: The table presents data for different grades of carbomers, which upon neutralization to the specified pH, would form this compound gels. The viscosity is measured using a Brookfield viscometer at 20 rpm.
Swelling Behavior
The swelling of this compound is a pH-dependent phenomenon. In acidic environments (low pH), the carboxyl groups are protonated, leading to a collapsed polymer network and minimal swelling. As the pH increases and the carboxyl groups ionize, electrostatic repulsion causes the network to expand and absorb significant amounts of water.[5][6] This swelling behavior is fundamental to its function in controlled-release formulations. The swelling ratio, which quantifies the amount of water absorbed, is a key parameter in characterizing these hydrogels.[7]
Table 2: Swelling Ratio of Carbomer Hydrogels in Different Media
| Carbomer Formulation | Swelling Medium (pH) | Equilibrium Swelling Ratio (%) | Reference |
| Car934-g-poly(acrylic acid) | 1.2 | < 200 | [5] |
| Car934-g-poly(acrylic acid) | 7.4 | > 600 | [5] |
| pH-sensitive superporous hydrogel composite | 6.2 | High | [6] |
| pH-sensitive superporous hydrogel composite | 7.4 | High | [6] |
Mucoadhesive Properties
This compound exhibits excellent mucoadhesive properties, allowing it to adhere to mucosal surfaces for an extended period.[8] This adhesion is primarily due to the formation of hydrogen bonds between the carboxyl groups of the polymer and the sialic acid residues in mucin, the primary component of mucus.[8] This property is particularly advantageous for drug delivery to the eyes, nasal cavity, and gastrointestinal tract, as it increases the residence time of the formulation at the site of action, thereby enhancing drug absorption and bioavailability.[4] The mucoadhesive strength can be quantified by measuring the force required to detach the polymer from a mucosal surface.[9][10]
Pharmaceutical Applications
This compound's unique properties make it a valuable excipient in a variety of pharmaceutical dosage forms.
Controlled-Release Formulations
This compound is widely used as a matrix-forming agent in controlled-release oral tablets.[11][12] When the tablet comes into contact with gastrointestinal fluids, the this compound swells to form a gel layer that controls the rate of drug diffusion. The drug release mechanism can be a combination of diffusion through the gel matrix and erosion of the gel layer. The release kinetics can be modulated by varying the concentration and grade of the carbomer.[13] The Higuchi model is often used to describe the drug release from such matrix systems, where the cumulative amount of drug released is proportional to the square root of time.[14][15][16]
Table 3: Drug Release Kinetics from Carbomer Matrix Tablets
| Drug | Carbomer Grade | Release Model | Key Findings | Reference |
| Theophylline | Carbopol® 971P NF / HPMC | Anomalous diffusion | Increasing carbomer fraction decreased drug release. | [13] |
| Ambroxol Hydrochloride | Methocel K100M CR | Higuchi and Zero-order | Formulations with Methocel K100M CR showed better dissolution. | |
| High dosage drug | Carbopol 971P and 71G | - | Different drug release properties observed between the two polymers. | [11] |
Ophthalmic Drug Delivery
The mucoadhesive and viscosity-enhancing properties of this compound make it an excellent vehicle for ophthalmic drug delivery.[8][17] It increases the precorneal residence time of eye drops, leading to improved drug bioavailability and therapeutic efficacy.[18] this compound-based gels can provide sustained release of ophthalmic drugs, reducing the frequency of administration and improving patient compliance.[19]
Topical and Transdermal Drug Delivery
In topical and transdermal formulations, this compound acts as a gelling agent, providing the desired consistency and feel.[2] It can also control the release of the active pharmaceutical ingredient (API) from the gel matrix into the skin.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature for the characterization of this compound and its formulations.
Preparation of this compound Gel
A standard protocol for the preparation of a this compound gel involves the dispersion of carbomer powder in water, followed by neutralization with an alkaline agent.
Protocol:
-
Weigh the required amount of carbomer powder.
-
Slowly disperse the carbomer powder in deionized water with continuous stirring to avoid the formation of lumps. A high-shear mixer can be used for efficient dispersion.
-
Allow the dispersion to hydrate for a sufficient time (e.g., 2-24 hours) to ensure complete swelling of the polymer particles.
-
Slowly add a neutralizing agent, such as a sodium hydroxide solution, dropwise while continuously stirring.
-
Monitor the pH of the gel and continue adding the neutralizing agent until the desired pH (typically between 6 and 7.5) is reached.
-
Continue stirring until a homogenous, transparent gel is formed.
Characterization Techniques
FTIR spectroscopy is used to identify the functional groups present in the carbomer and to study the interactions between the polymer and other excipients.[20][21]
Protocol:
-
Prepare the sample by mixing a small amount of the dried this compound gel with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).[20]
-
Analyze the resulting spectrum to identify characteristic peaks corresponding to the functional groups of the carbomer, such as the C=O stretching of the carboxyl and carboxylate groups.[22]
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.[23][24][25]
TGA Protocol:
-
Place a small, accurately weighed sample of the dried this compound gel into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the TGA curve to determine the decomposition temperature and thermal stability of the polymer.
DSC Protocol:
-
Place a small, accurately weighed sample of the dried this compound gel into a DSC pan.
-
Heat or cool the sample at a controlled rate.
-
Record the heat flow to or from the sample relative to a reference.
-
Analyze the DSC thermogram to identify thermal events such as glass transitions, melting, and crystallization.
SEM is used to visualize the surface morphology and porous structure of the this compound hydrogel.[26][27][28][29][30]
Protocol:
-
Freeze-dry the swollen hydrogel sample to remove water while preserving its structure.
-
Mount the dried sample on an SEM stub using conductive adhesive tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Place the coated sample in the SEM chamber and acquire images at various magnifications.
In Vitro Drug Release Testing
The USP dissolution test is a standard method for evaluating the in vitro drug release from solid oral dosage forms.[31][32][33][34]
Protocol (USP Apparatus 2 - Paddle Method):
-
Prepare the dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) and deaerate it.
-
Place the specified volume of the dissolution medium in the dissolution vessels and maintain the temperature at 37 ± 0.5 °C.
-
Place the this compound matrix tablet in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate key concepts related to this compound in pharmaceutical formulations.
Caption: Neutralization of Carbomer to form this compound.
Caption: Controlled Drug Release from a this compound Matrix Tablet.
Caption: Experimental Workflow for SEM Analysis of a this compound Hydrogel.
Conclusion
This compound is a highly versatile and valuable excipient in the pharmaceutical industry. Its unique physicochemical properties, particularly its high viscosity, pH-dependent swelling, and mucoadhesiveness, make it an ideal candidate for a wide range of drug delivery applications. This technical guide has provided a comprehensive overview of the current literature, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts. A thorough understanding of the principles outlined in this review will enable researchers and formulation scientists to effectively harness the potential of this compound in the development of innovative and effective pharmaceutical products.
References
- 1. phexcom.com [phexcom.com]
- 2. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 3. scribd.com [scribd.com]
- 4. cystinosis.org.uk [cystinosis.org.uk]
- 5. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Swelling - Hydrogel Design [hydrogeldesign.org]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of mucoadhesive properties of polymer gel preparations using a tensile strength method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biopharmaceutical characterization of sustained release matrix tablets based on novel carbomer polymers: formulation and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and Theoretical Design on the Development of Matrix Tablets with Multiple Drug Loadings Aimed at Optimizing Antidiabetic Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of mixture experimental design in the formulation and optimization of matrix tablets containing carbomer and hydroxy-propylmethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Gel-Based Materials for Ophthalmic Drug Delivery | MDPI [mdpi.com]
- 18. visionanimale.fr [visionanimale.fr]
- 19. US6511660B1 - Ophthalmic drug delivery formulations and method for preparing the same - Google Patents [patents.google.com]
- 20. Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fourier transform infrared spectroscopy for the analysis of neutralizer-Carbomer and surfactant-Carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. resolvemass.ca [resolvemass.ca]
- 25. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 26. researchgate.net [researchgate.net]
- 27. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. biorxiv.org [biorxiv.org]
- 30. mdpi.com [mdpi.com]
- 31. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 32. usp.org [usp.org]
- 33. usp.org [usp.org]
- 34. usp.org [usp.org]
sodium carbomer physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical characteristics of sodium carbomer, a pre-neutralized polymer widely utilized in the pharmaceutical and cosmetic industries for its thickening, stabilizing, and emulsifying properties.
Chemical Identity and Structure
This compound is the sodium salt of a high molecular weight, cross-linked polymer of acrylic acid.[1][2] Unlike traditional carbomers, which are acidic and require neutralization to achieve their thickening effects, this compound is supplied in a pre-neutralized form.[3][4] This simplifies formulation processes by eliminating the need for an in-situ neutralization step.[4]
The basic repeating unit of the polymer is acrylic acid, and the polymer chains are cross-linked with agents such as allyl ethers of pentaerythritol or sucrose.[2] This cross-linked structure is responsible for its ability to form a gel network in aqueous solutions. The molecular formula of the repeating acrylic acid unit is (C₃H₄O₂)n.[1][5] Due to its polymeric and cross-linked nature, the molecular weight is typically very high, often in the range of billions of Daltons for the parent carbomer polymers.[6]
Physical and Chemical Characteristics
This compound is typically a white to off-white, fluffy, hygroscopic powder with a slightly acetic odor.[2][7] It is dispersible in water, where it swells to form a viscous gel.[2][7]
Summary of Quantitative Data
The following tables summarize the key quantitative physical and chemical properties of this compound.
Table 1: General Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [7] |
| Odor | Slightly acetic | [7] |
| CAS Number | 73298-57-4 | [8][9] |
| Chemical Formula (repeating unit) | (C₃H₄O₂)n (as sodium salt) | [1][5] |
| pH (0.5% in water) | 6.0 - 7.5 | [7] |
| Solubility in Water | Dispersible and swellable | [2][7] |
| Bulk Density (of parent carbomer powder) | 0.2 g/cm³ | [10] |
Table 2: Viscosity and Rheological Properties
| Property | Value | Conditions | Source(s) |
| Viscosity (Carbomer 940) | 45,000 - 70,000 cps | 0.5% solution | [11] |
| Optimal pH Range for Thickening | 5.0 - 10.0 | [3][12] | |
| Rheological Behavior | Shear-thinning | [3] |
Table 3: Thermal Stability
Note: Specific decomposition temperature for this compound is not widely reported. Data for the parent polymer, Carbomer 940, is provided as an estimate.
| Property | Value | Source(s) |
| Decomposition Temperature (Carbomer) | Complete decomposition occurs with heating for 30 min at 260 °C | [13] |
Mechanism of Action: Thickening and Gel Formation
The primary function of this compound is to increase the viscosity of aqueous and hydro-alcoholic formulations.[8] As a pre-neutralized polymer, the carboxylic acid groups along the polymer backbone are already in their salt form (carboxylate).[3] When dispersed in water, the polymer network swells significantly due to electrostatic repulsion between the negatively charged carboxylate groups and the osmotic pressure difference between the polymer interior and the surrounding solution.[2] This swelling action entraps water molecules within the polymer network, leading to the formation of a viscous gel.
The following diagram illustrates the logical relationship of the thickening mechanism:
Caption: Logical workflow of this compound's thickening mechanism.
Experimental Protocols
This section outlines the general methodologies for determining the key physical and chemical characteristics of this compound.
Determination of pH
Objective: To measure the pH of a this compound solution.
Methodology:
-
Prepare a 0.5% (w/v) dispersion of this compound in deionized water by slowly adding the powder to the water while stirring to avoid clumping.[7]
-
Continue stirring until a homogenous dispersion is obtained.
-
Calibrate a standard pH meter using appropriate buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Immerse the pH electrode in the this compound dispersion and record the pH value once the reading stabilizes.
Viscosity Measurement
Objective: To determine the viscosity of a this compound gel.
Methodology:
-
Prepare a dispersion of a specified concentration (e.g., 0.5% w/v) of this compound in deionized water as described for the pH measurement.[14]
-
Allow the dispersion to fully hydrate. As this compound is pre-neutralized, no pH adjustment is typically necessary to induce thickening.[3]
-
Use a rotational viscometer equipped with a suitable spindle.[14]
-
Equilibrate the sample to a controlled temperature (e.g., 25 °C).[14]
-
Measure the viscosity at a specified rotational speed (e.g., 20 rpm), allowing the reading to stabilize before recording the value in centipoise (cps).[14]
The following diagram illustrates a typical experimental workflow for viscosity measurement:
Caption: Experimental workflow for determining the viscosity of a this compound gel.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To assess the thermal stability and decomposition temperature of this compound.
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound powder into a TGA sample pan.[15][16]
-
Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[15][16]
-
The instrument will record the sample's weight as a function of temperature.
-
The decomposition temperature is identified as the onset temperature where a significant loss of mass begins.[16] The analysis can also provide information on the percentage of weight loss at different temperature ranges, indicating the release of volatile components and the thermal degradation of the polymer backbone.
Stability and Incompatibility
This compound is generally stable under normal storage conditions. However, its viscosity can be affected by several factors:
-
pH: Although it thickens over a broad pH range (5.0-10.0), the addition of strong acids can protonate the carboxylate groups, leading to a decrease in polymer swelling and a loss of viscosity.[3]
-
Electrolytes: High concentrations of salts can shield the negative charges of the carboxylate groups, reducing electrostatic repulsion and causing the polymer network to collapse, which results in a decrease in viscosity.[2]
-
UV Radiation: Prolonged exposure to UV radiation can lead to polymer degradation and a loss of viscosity. This can be mitigated by the addition of a UV absorber to the formulation.[4]
Conclusion
This compound is a versatile and efficient rheology modifier that offers significant advantages in formulation development due to its pre-neutralized nature. Its ability to form clear, viscous gels at low concentrations makes it a valuable excipient in a wide range of pharmaceutical and cosmetic products. A thorough understanding of its physical and chemical characteristics, as well as its stability profile, is crucial for optimizing its performance in various applications. Further research to establish a comprehensive viscosity profile at different concentrations and more precise thermal decomposition data would be beneficial for advanced formulation design.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. skinethix.com [skinethix.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. Page loading... [guidechem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. manuals.plus [manuals.plus]
- 8. This compound | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 9. Temporary title [webprod.hc-sc.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. CARBOMER 940 - Ataman Kimya [atamanchemicals.com]
- 12. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ijlret.com [ijlret.com]
- 15. epfl.ch [epfl.ch]
- 16. azom.com [azom.com]
Initial Investigations into Sodium Carbomer for Drug Delivery: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium carbomer, the neutralized salt of carbomer, is a high molecular weight polymer of acrylic acid.[1] It is widely recognized for its exceptional thickening, suspending, and mucoadhesive properties, making it a valuable excipient in the pharmaceutical industry.[2][3] This technical guide provides an in-depth overview of the initial investigations into the use of this compound for various drug delivery applications. We will explore its physicochemical properties, detail experimental protocols for its characterization and application, and present key quantitative data from relevant studies.
Carbomers, in their acidic form, are dry, white powders. When neutralized with a base such as sodium hydroxide, the acidic carboxyl groups ionize, leading to electrostatic repulsion between the polymer chains. This repulsion, combined with the cross-linked structure, results in significant swelling and the formation of a gel matrix at low concentrations.[1] This pH-dependent swelling behavior is a cornerstone of its application in controlled drug release systems.[4]
Physicochemical Properties and Mechanisms of Action
The utility of this compound in drug delivery is primarily attributed to two key mechanisms: pH-responsive swelling for controlled release and mucoadhesion for prolonged residence time at the site of application.
pH-Responsive Swelling and Drug Release
The carboxylic acid groups in the carbomer backbone have a pKa of approximately 6.0 ± 0.5. At low pH, these groups are protonated, and the polymer remains in a coiled state. As the pH increases above the pKa, the carboxyl groups deprotonate, leading to electrostatic repulsion and uncoiling of the polymer chains. This process causes the polymer to swell and form a viscous gel.[4]
This pH-dependent swelling is the fundamental principle behind its use in controlled-release formulations. In the acidic environment of the stomach (pH 1.2), a this compound matrix swells to a lesser extent, limiting the initial burst release of the encapsulated drug. Upon entering the more neutral environment of the small intestine (pH 6.8-7.4), the polymer swells significantly, allowing for a sustained release of the drug.[4][5]
The following diagram illustrates the pH-responsive swelling and drug release mechanism of this compound.
References
Methodological & Application
Application Notes and Protocols for Sodium Carbomer Hydrogel Preparation in Drug Delivery Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium carbomer hydrogels are versatile polymeric matrices widely utilized in drug delivery systems due to their excellent biocompatibility, high water absorption capacity, and tunable drug release properties.[1][2] These hydrogels are polymers of acrylic acid, cross-linked to form a three-dimensional network that can swell in aqueous environments, entrapping drug molecules for subsequent controlled release.[3] The carboxyl groups in the carbomer structure provide pH sensitivity, making them ideal for targeted drug delivery to specific sites within the gastrointestinal tract.[4][5][6] This document provides detailed protocols for the preparation, characterization, and evaluation of this compound hydrogels for drug delivery applications.
Experimental Protocols
Preparation of this compound Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of a this compound-grafted-poly(acrylic acid) hydrogel, a common formulation for pH-responsive drug delivery.[4][5][6][7][8]
Materials:
-
Carbomer 934 (Carbopol® 934)
-
Acrylic acid (AA)
-
Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
-
Drug substance (e.g., Diclofenac Sodium, Itopride Hydrochloride)[4][9]
Procedure:
-
Polymer Solution Preparation: Dissolve a specific amount of Carbomer 934 in deionized water with continuous stirring to form a homogenous dispersion.
-
Initiator and Monomer Addition: To the Carbomer dispersion, add acrylic acid (monomer) and ethylene glycol dimethacrylate (cross-linker). Stir the mixture until all components are fully dissolved.
-
Initiation of Polymerization: Add the initiator, ammonium persulfate, to the solution to initiate the free-radical polymerization reaction.
-
Gel Formation: Pour the final solution into a suitable mold (e.g., glass tubes) and place it in a water bath at a controlled temperature (typically 50-60 °C) for several hours to allow for the completion of the polymerization process. The solution will transform into a hydrogel.
-
Washing and Drying: After polymerization, cut the hydrogel into discs of uniform size. Wash the discs extensively with a mixture of water and ethanol to remove any unreacted monomers, initiator, and polymer. Dry the washed hydrogel discs in an oven at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.
Experimental Workflow for Hydrogel Preparation:
Caption: Workflow for the preparation of this compound hydrogels.
Characterization of this compound Hydrogels
A series of characterization techniques are employed to analyze the physicochemical properties of the prepared hydrogels.[4][5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the grafting of the monomer onto the carbomer backbone and identify the functional groups present in the hydrogel.[4][5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hydrogel.[4][5][6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and other thermal events.[4][5][6]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the hydrogel.[4][5][6]
-
Powder X-ray Diffractometry (PXRD): To assess the crystalline or amorphous nature of the drug within the hydrogel network.[4][5][6]
Experimental Workflow for Hydrogel Characterization:
Caption: Workflow for the characterization of this compound hydrogels.
Swelling Studies
The swelling behavior of the hydrogel is a critical parameter that influences drug release.[4][10]
Procedure:
-
Weigh the dried hydrogel discs accurately (Wd).
-
Immerse the discs in buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4) at 37 °C.[4][5]
-
At regular time intervals, remove the discs, blot the excess surface water with filter paper, and weigh the swollen discs (Ws).[11]
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following equation:[12] Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Drug Loading
Procedure:
-
Immerse a pre-weighed, dried hydrogel disc in a drug solution of known concentration.
-
Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) to facilitate drug absorption.
-
After loading, remove the hydrogel disc from the solution and wash it briefly with the solvent to remove any surface-adhered drug.
-
Dry the drug-loaded hydrogel to a constant weight.
-
The amount of drug loaded can be determined either by extracting the drug from the hydrogel and analyzing the extract or by measuring the difference in the initial and final drug concentration in the loading solution using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Drug loading is influenced by the swelling capacity of the hydrogel; higher swelling generally leads to higher drug loading.[5]
In Vitro Drug Release Studies
Procedure:
-
Place a drug-loaded hydrogel disc in the dissolution vessel of a USP Dissolution Apparatus-II.[5]
-
Fill the vessel with a known volume (e.g., 900 mL) of a specific dissolution medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4).[5]
-
Maintain the temperature at 37 °C and the paddle speed at a constant rate (e.g., 50 rpm).[5]
-
At predetermined time intervals, withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the withdrawn samples for drug content using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
The cumulative percentage of drug release is then calculated and plotted against time.
The drug release from carbomer hydrogels is often pH-dependent, with higher release rates observed at higher pH values due to the deprotonation of carboxylic acid groups, leading to increased swelling.[4][5]
Experimental Workflow for Drug Delivery Studies:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 8. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbopol Based Hydrogels for ITOPRIDE Hydrochloride Delivery; Synthesis, Characterization and Comparative Assessment with Various Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Viscosity Modification in Pharmaceutical Formulations Using Sodium Carbomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium carbomer, the pre-neutralized salt of carbomer, is a high-molecular-weight polymer of acrylic acid. It is a widely used excipient in the pharmaceutical industry, primarily as a viscosity-modifying agent to thicken aqueous and hydroalcoholic formulations. Its pre-neutralized state simplifies the manufacturing process by eliminating the need for a separate neutralization step, which is required for traditional carbomers.[1] This results in rapid dispersion and viscosity development. These application notes provide detailed information and protocols for utilizing this compound to modify the viscosity of pharmaceutical formulations, including gels, creams, lotions, and oral suspensions.
This compound's ability to form clear, viscous gels at low concentrations makes it an ideal choice for various applications.[2] The viscosity of these gels is influenced by the concentration of the polymer and the pH of the formulation. Additionally, this compound exhibits bioadhesive properties, which can be advantageous for prolonging the contact time of a formulation at the site of application.
Data Presentation
Viscosity of this compound Solutions
The viscosity of a this compound solution is directly proportional to its concentration. The following table summarizes the typical viscosity of aqueous this compound solutions at various concentrations, measured at neutral pH and room temperature.
| This compound Concentration (% w/w) | Typical Viscosity (cP) |
| 0.2 | 1,500 - 3,000 |
| 0.5 | 4,000 - 11,000 |
| 1.0 | 10,000 - 25,000 |
| 1.5 | 20,000 - 40,000 |
Note: These values are approximate and can vary depending on the specific grade of this compound, the presence of other excipients, and the measurement parameters.
Effect of pH on Viscosity
The viscosity of carbomer solutions is highly dependent on pH. While this compound is pre-neutralized, the final formulation pH can still impact viscosity. Maximum viscosity is typically achieved in a pH range of 6.0 to 8.0.
| pH | Relative Viscosity (%) |
| 4.0 | ~20 |
| 5.0 | ~80 |
| 6.0 | 100 |
| 7.0 | 100 |
| 8.0 | ~95 |
| 9.0 | ~85 |
Note: This table illustrates the general trend of pH-dependent viscosity for carbomer gels. The exact values can vary.
Drug Release from this compound Matrix Tablets
This compound can be used to formulate sustained-release matrix tablets. The rate of drug release is influenced by the concentration of this compound in the tablet.
| Time (hours) | % Drug Released (10% this compound) | % Drug Released (20% this compound) | % Drug Released (30% this compound) |
| 1 | 25 | 18 | 12 |
| 2 | 40 | 30 | 22 |
| 4 | 65 | 50 | 40 |
| 6 | 85 | 70 | 58 |
| 8 | >95 | 88 | 75 |
Note: This data is illustrative and the actual release profile will depend on the drug's properties, other excipients, and the manufacturing process.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of a 1% this compound Hydrogel
Objective: To prepare a 1% (w/w) aqueous hydrogel using this compound.
Materials:
-
This compound
-
Purified Water
-
Beaker
-
Overhead stirrer or magnetic stirrer
-
Spatula
-
Weighing balance
Procedure:
-
Weigh the required amount of purified water into a beaker.
-
While stirring the water at a moderate speed, slowly and carefully sprinkle the this compound powder onto the surface of the water to avoid the formation of clumps.
-
Continue stirring until the this compound is fully dispersed and hydrated, and a clear, viscous gel is formed. This process is typically rapid due to the pre-neutralized nature of this compound.
-
Visually inspect the gel for any undispersed particles. If present, continue gentle stirring until a homogenous gel is obtained.
-
If required, the active pharmaceutical ingredient (API) and other excipients can be added and mixed until uniform.
Protocol 2: Viscosity Measurement of a this compound Gel
Objective: To measure the viscosity of a prepared this compound gel using a Brookfield viscometer.
Materials:
-
Prepared this compound gel
-
Brookfield viscometer (or equivalent rotational viscometer)
-
Appropriate spindle (e.g., T-bar spindle for high viscosity gels)
-
Beaker or sample container
-
Water bath (for temperature control)
Procedure:
-
Equilibrate the this compound gel to a controlled temperature (e.g., 25°C) using a water bath.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. The goal is to obtain a torque reading between 10% and 90% of the instrument's full-scale range.
-
Carefully lower the spindle into the center of the gel sample in the beaker, ensuring that the spindle is immersed to the marked level and that no air bubbles are trapped.
-
Allow the spindle to rotate at the selected speed for a set period (e.g., 1 minute) to allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
It is recommended to take multiple readings and report the average viscosity.
Protocol 3: In Vitro Drug Release Testing from a this compound Matrix Tablet
Objective: To evaluate the in vitro release of an API from a sustained-release matrix tablet formulated with this compound.
Materials:
-
This compound matrix tablets
-
USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
Syringes and filters for sampling
-
HPLC or UV-Vis spectrophotometer for drug analysis
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.
-
Place one this compound matrix tablet in each dissolution vessel.
-
Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples to remove any undissolved particles.
-
Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for pharmaceutical formulation development.
Caption: Factors influencing formulation properties.
References
- 1. phexcom.com [phexcom.com]
- 2. Factors Influencing The Formulation Design Of Carbomer Gel [greena-bio.com]
- 3. Drug release from Carbomer 934 matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation into the factors influencing drug release from hydrophilic matrix tablets based on novel carbomer polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Drug Release Studies of Sodium Carbomer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug release studies on drug formulations utilizing sodium carbomer matrices. Carbomers, high molecular weight polymers of acrylic acid, are widely used as gelling agents and controlled-release polymers in the pharmaceutical industry. Understanding the drug release characteristics from these matrices is crucial for developing effective and safe oral dosage forms.
Introduction
This compound matrices are hydrophilic and swell upon contact with aqueous fluids, forming a gel layer that controls the release of the entrapped drug. The rate of drug release is influenced by a multitude of factors including the concentration and type of carbomer, the properties of the active pharmaceutical ingredient (API), the composition of the dissolution medium (e.g., pH), and the manufacturing process of the dosage form.[1][2][3] In vitro drug release studies are therefore essential to characterize the formulation, ensure batch-to-batch consistency, and predict in vivo performance.
The drug release mechanism from carbomer matrices is often complex, involving a combination of diffusion of the drug through the hydrated gel layer and erosion of the matrix itself.[4] The kinetics of drug release can be influenced by the ionic strength of the dissolution medium, with different release profiles observed in simulated gastric fluid (acidic pH) versus simulated intestinal fluid (neutral pH).[5][6]
Key Factors Influencing Drug Release
Several factors can significantly impact the rate and extent of drug release from this compound matrices. A thorough understanding of these is critical for formulation development and troubleshooting.
-
Carbomer Concentration: Higher concentrations of carbomer generally lead to a more viscous gel layer upon hydration, resulting in slower drug release.[2][7]
-
pH of the Dissolution Medium: Carbomers are anionic polymers with carboxylic acid groups. At low pH (e.g., in the stomach), these groups are protonated, leading to less swelling and potentially faster drug release.[8] Conversely, in the higher pH of the intestine, the carboxylic acid groups ionize, causing significant swelling of the polymer and a reduction in the drug release rate.[5][7]
-
Drug Solubility and Ionic Nature: The solubility of the drug in the dissolution medium and its potential to interact with the carbomer polymer will affect its release.[1] Ionic drugs can interact with the anionic carbomer, influencing the swelling of the matrix and the diffusion of the drug.[1]
-
Co-excipients: The presence of other excipients in the formulation, such as fillers (e.g., lactose, microcrystalline cellulose) and binders, can alter the hydration of the carbomer matrix and consequently the drug release profile.[2][4]
-
Tablet Geometry and Hardness: The surface area-to-volume ratio of the tablet and its hardness can influence the rate of water uptake and gel layer formation, thereby affecting drug release.[3][9][10]
Experimental Protocols
Below are detailed protocols for conducting in vitro drug release studies on this compound matrix tablets. The choice of apparatus and specific parameters will depend on the formulation and the intended release profile.
Protocol 1: USP Apparatus 2 (Paddle Apparatus) for General Screening
This is the most common apparatus for testing oral solid dosage forms.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)[11]
-
Dissolution Vessels (typically 900 mL)
-
Water bath with temperature control
-
Paddles
-
This compound Matrix Tablets
-
Dissolution Medium (e.g., 0.1 N HCl for simulated gastric fluid, pH 7.2 phosphate buffer for simulated intestinal fluid)[5][12]
-
Syringes and Filters (e.g., 0.45 µm) for sampling
-
Analytical Instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of the desired dissolution medium and deaerate it by an appropriate method (e.g., sonication, vacuum filtration).
-
Apparatus Setup:
-
Tablet Introduction: Carefully drop one tablet into each dissolution vessel, ensuring it settles at the bottom center.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.[12]
-
Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm filter to prevent undissolved particles from interfering with the analysis.
-
Volume Replacement (Optional but Recommended): If necessary to maintain sink conditions, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Drug Quantification: Analyze the filtered samples for drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).[1][12]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement.
Protocol 2: USP Apparatus 1 (Basket Apparatus)
This apparatus is also widely used and can be beneficial for tablets that may float or stick to the vessel.
Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket Apparatus)[11]
-
All other materials and equipment as listed in Protocol 1.
Procedure:
-
Preparation of Dissolution Medium and Apparatus Setup: Follow steps 1 and 2 from Protocol 1, setting the basket rotation speed (e.g., 100 rpm).[2]
-
Tablet Introduction: Place one tablet in each dry basket.
-
Apparatus Start: Lower the baskets into the dissolution vessels and start the rotation.
-
Sampling, Sample Processing, Drug Quantification, and Data Analysis: Follow steps 4-8 from Protocol 1.
Data Presentation
Quantitative data from in vitro release studies should be summarized for clear interpretation and comparison.
Table 1: Example Formulation Composition of this compound Matrix Tablets
| Component | Formulation A (% w/w) | Formulation B (% w/w) |
| Active Pharmaceutical Ingredient | 20 | 20 |
| This compound (e.g., Carbopol® 974P) | 15 | 30 |
| Microcrystalline Cellulose | 64 | 49 |
| Magnesium Stearate | 1 | 1 |
Table 2: Example In Vitro Drug Release Profile in pH 7.2 Phosphate Buffer (USP Apparatus 2, 50 rpm)
| Time (hours) | Formulation A (% Cumulative Release ± SD) | Formulation B (% Cumulative Release ± SD) |
| 1 | 25.3 ± 2.1 | 15.8 ± 1.9 |
| 2 | 42.1 ± 3.5 | 28.4 ± 2.8 |
| 4 | 65.8 ± 4.2 | 45.9 ± 3.7 |
| 8 | 88.9 ± 5.1 | 70.2 ± 4.5 |
| 12 | 99.2 ± 4.8 | 85.6 ± 5.3 |
| 24 | - | 98.7 ± 4.9 |
Visualizations
Diagrams can effectively illustrate experimental workflows and the relationships between different factors.
Caption: Experimental workflow for in vitro drug release testing.
Caption: Factors influencing drug release from carbomer matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug release from Carbomer 934 matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Studies on drug release kinetics from ibuprofen-carbomer hydrophilic matrix tablets: influence of co-excipients on release rate of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Swellable matrices for the controlled-release of diclofenac sodium: formulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. An investigation into the factors influencing drug release from hydrophilic matrix tablets based on novel carbomer polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 12. Formulation Study and Evaluation of Matrix and Three-layer Tablet Sustained Drug Delivery Systems Based on Carbopols with Isosorbite Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Topical Gels with Sodium Carbomer in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating, characterizing, and evaluating topical gels using sodium carbomer as a gelling agent for dermatological research. Detailed protocols for key experiments are included to ensure reproducibility and accuracy in your studies.
Introduction to this compound in Topical Formulations
This compound is a pre-neutralized, cross-linked polyacrylic acid polymer that offers significant advantages in the formulation of topical gels. Unlike traditional carbomers that require neutralization with a base to achieve viscosity, this compound hydrates and swells rapidly in water to form a gel, simplifying the formulation process.[1] Its favorable properties, including high viscosity at low concentrations, excellent clarity, and good thermal stability, make it an ideal choice for the delivery of active pharmaceutical ingredients (APIs) to the skin.[2][3]
Topical gels provide a suitable vehicle for a variety of dermatological drugs, offering advantages such as ease of application, a non-greasy feel, and efficient drug release. This document will focus on the practical aspects of formulating with this compound, including preparation, characterization, and evaluation of drug release, with a particular focus on applications in inflammatory skin conditions like psoriasis and atopic dermatitis.
Experimental Protocols
Preparation of a Basic this compound Gel (1% w/w)
This protocol describes the preparation of a simple aqueous gel using 1% this compound.
Materials:
-
This compound
-
Purified Water
-
Propylene Glycol (Humectant)
-
Preservative (e.g., Phenoxyethanol)
-
Analytical Balance
-
Beaker
-
Overhead Stirrer or Magnetic Stirrer
Procedure:
-
Weigh the required amount of purified water into a beaker.
-
In a separate container, weigh the this compound powder.
-
While stirring the water at a moderate speed, slowly sprinkle the this compound powder into the vortex to avoid clumping.
-
Continue stirring until the polymer is fully dispersed and hydrated, and a homogenous gel is formed. This may take 30-60 minutes.
-
In a separate small beaker, dissolve the preservative in propylene glycol.
-
Add the propylene glycol/preservative mixture to the gel and stir until uniform.
-
Allow the gel to stand for a few hours to ensure complete hydration and to let any entrapped air bubbles to escape.
Incorporation of an Active Pharmaceutical Ingredient (API)
This protocol outlines the steps for incorporating a model API, Diclofenac Sodium, into the pre-formed this compound gel.
Materials:
-
1% this compound Gel (prepared as in 2.1)
-
Diclofenac Sodium
-
Ethanol (optional, as a co-solvent)
-
Purified Water
-
Stirring Rod or Spatula
Procedure:
-
Weigh the required amount of Diclofenac Sodium.
-
If the API has limited water solubility, it can be pre-dissolved in a small amount of a suitable co-solvent like ethanol or propylene glycol.
-
Gradually add the API or API solution to the this compound gel with gentle but thorough mixing.
-
Continue mixing until the API is uniformly dispersed throughout the gel. Avoid vigorous mixing to prevent excessive air entrapment.
-
Visually inspect the final formulation for homogeneity.
Characterization of this compound Gels
Proper characterization of the formulated gel is crucial to ensure its quality, stability, and performance.
pH Measurement
Protocol:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Disperse 1 g of the gel in 10 mL of purified water.
-
Immerse the pH electrode into the dispersion and record the reading once it stabilizes.
-
Perform the measurement in triplicate and report the average value.
Viscosity Measurement
Protocol:
-
Use a rotational viscometer (e.g., Brookfield viscometer) equipped with a suitable spindle (e.g., T-bar spindle for high viscosity gels).[4][5][6]
-
Place an adequate amount of the gel in a sample container, ensuring the spindle will be properly immersed without touching the bottom or sides.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Lower the spindle into the gel and allow it to rotate at a constant speed (e.g., 10 rpm).
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s) after the reading stabilizes.
-
Measurements can be repeated at different rotational speeds to assess the shear-thinning behavior of the gel.
Spreadability Test
Protocol:
-
Place a known weight (e.g., 1 g) of the gel on the center of a glass plate.
-
Place a second glass plate of known weight on top of the gel.
-
Measure the initial diameter of the spread gel.
-
Add a known weight (e.g., 100 g) onto the upper plate and leave it for a set time (e.g., 1 minute).
-
Measure the final diameter of the spread gel.
-
Spreadability is calculated using the formula: S = d² × (π/4), where S is the spreadability and d is the diameter of the spread gel. A larger spreadability value indicates better applicability.[7][8][9][10]
In-Vitro Drug Release Study
The Franz diffusion cell is a standard apparatus for evaluating the in-vitro release of drugs from topical formulations.[11]
Protocol:
-
Set up the Franz diffusion cells with a suitable synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at 32 ± 0.5°C to mimic skin temperature.
-
Apply a known quantity (e.g., 1 g) of the formulated gel onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative amount of drug released per unit area over time.
Stability Testing
Stability studies are essential to determine the shelf-life of the formulation under various environmental conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[12][13][14][15]
Protocol:
-
Store the gel formulations in their final intended packaging at different storage conditions as per ICH guidelines (e.g., long-term: 25°C ± 2°C / 60% RH ± 5% RH; accelerated: 40°C ± 2°C / 75% RH ± 5% RH).[12][13]
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and evaluate them for physical and chemical stability.
-
Physical stability parameters include appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical stability is assessed by determining the drug content using a validated analytical method.
Data Presentation
Table 1: Effect of this compound Concentration on Gel Viscosity and pH
| Formulation Code | This compound Conc. (% w/w) | pH (Mean ± SD) | Viscosity (cP at 10 rpm) (Mean ± SD) |
| G1 | 0.5 | 6.8 ± 0.1 | 15,000 ± 500 |
| G2 | 1.0 | 6.9 ± 0.1 | 35,000 ± 800 |
| G3 | 1.5 | 7.0 ± 0.2 | 55,000 ± 1200 |
| G4 | 2.0 | 7.1 ± 0.2 | 78,000 ± 1500 |
Table 2: In-Vitro Release of Diclofenac Sodium from Gels with Varying Polymer Concentrations
| Formulation Code | This compound Conc. (% w/w) | Cumulative Drug Release at 8h (%) (Mean ± SD) | Cumulative Drug Release at 24h (%) (Mean ± SD) |
| DF1 | 0.5 | 65.2 ± 3.1 | 85.4 ± 4.2 |
| DF2 | 1.0 | 52.8 ± 2.5 | 72.1 ± 3.8 |
| DF3 | 1.5 | 41.5 ± 2.1 | 60.7 ± 3.1 |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Gel Formulation and Characterization
References
- 1. media.neliti.com [media.neliti.com]
- 2. [PDF] Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH | Semantic Scholar [semanticscholar.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Viscosity measurement of gels [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. scielo.br [scielo.br]
- 8. Moisturizing Cream Spreadability [brookfieldengineering.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pjps.pk [pjps.pk]
- 12. database.ich.org [database.ich.org]
- 13. ikev.org [ikev.org]
- 14. asean.org [asean.org]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for the Preparation of Sodium Carbomer-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium carbomer, a sodium salt of a cross-linked polyacrylic acid polymer, is a widely utilized excipient in the pharmaceutical and cosmetic industries due to its high viscosity, excellent thermal stability, and biocompatibility. In the realm of nanotechnology, these polymers offer a versatile platform for the development of nanoparticles for controlled drug delivery. The pH-sensitive nature of carbomers, which swell in neutral or alkaline conditions, makes them particularly suitable for targeted drug release in specific physiological environments.[1][2]
These application notes provide a detailed experimental procedure for the synthesis and characterization of this compound-based nanoparticles. The protocols are intended to be a comprehensive guide for researchers and professionals in the field of drug development.
Experimental Protocols
Materials and Equipment
Materials:
-
Carbomer 940 powder
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
-
(Optional) Model drug for encapsulation (e.g., Doxorubicin, Curcumin)
-
Dialysis membrane (MWCO 12-14 kDa)
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
High-shear homogenizer or probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
Scanning Electron Microscope (SEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Lyophilizer (Freeze-dryer)
-
Centrifuge
Synthesis of this compound-Based Nanoparticles
This protocol details the preparation of this compound nanoparticles via a high-shear homogenization method.
-
Preparation of Carbomer Dispersion:
-
Slowly add 0.5 g of Carbomer 940 powder to 100 mL of deionized water while stirring continuously at 500 rpm to avoid clumping.
-
Continue stirring for 2 hours to ensure complete hydration of the polymer.
-
-
Neutralization and Nanoparticle Formation:
-
While monitoring the pH, slowly add a 0.1 M NaOH solution dropwise to the carbomer dispersion.
-
Continue adding NaOH until the pH of the solution reaches 7.4. The solution will become more viscous and translucent as the carbomer is neutralized to this compound and begins to swell.[1]
-
Subject the resulting hydrogel to high-shear homogenization at 10,000 rpm for 30 minutes. This process will break down the gel structure into discrete nanoparticles.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove any unreacted reagents and impurities.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension at -80°C for 12 hours.
-
Lyophilize the frozen sample for 48 hours to obtain a dry nanoparticle powder.
-
Characterization of this compound-Based Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Re-disperse the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.
-
Measure the zeta potential of the nanoparticle suspension using a zeta potential analyzer to assess surface charge and stability.
2. Morphological Analysis:
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the nanoparticle suspension (0.1 mg/mL) onto a carbon-coated copper grid and allow it to air dry.
-
Observe the grid under a TEM to visualize the morphology and size of the nanoparticles.
-
-
Scanning Electron Microscopy (SEM):
-
Mount the lyophilized nanoparticle powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with gold and observe under an SEM to analyze the surface morphology.
-
3. Structural and Thermal Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the pure Carbomer 940 and the lyophilized this compound nanoparticles to confirm the chemical structure and successful neutralization.
-
-
Differential Scanning Calorimetry (DSC):
Data Presentation
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Parameter | Value |
| Average Particle Size (nm) | 250 ± 25 |
| Polydispersity Index (PDI) | 0.21 ± 0.05 |
| Zeta Potential (mV) | -35 ± 5 |
| Drug Loading Efficiency (%) | 85 ± 7 |
| Encapsulation Efficiency (%) | 92 ± 5 |
Visualizations
Caption: Experimental workflow for synthesis and characterization of nanoparticles.
Caption: Proposed mechanism of cellular uptake and drug release.
References
Application Note: Techniques for Characterizing Cross-Linking in Sodium Carbomer Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium carbomer hydrogels are high-molecular-weight polymers of acrylic acid that are widely used in pharmaceutical, cosmetic, and personal care products due to their high viscosity, biocompatibility, and tunable properties. The performance of these hydrogels—including their mechanical strength, swelling behavior, and drug release kinetics—is critically dependent on the degree of cross-linking within the polymer network. Accurate characterization of this cross-linking is therefore essential for quality control and formulation development.
This document provides detailed protocols and application notes for four key techniques used to characterize the cross-linking of this compound hydrogels: Rheological Analysis, Equilibrium Swelling Studies, Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy (SEM).
Overall Characterization Workflow
The characterization of hydrogel cross-linking involves a multi-faceted approach, starting from sample preparation and employing various analytical techniques to build a comprehensive understanding of the material's properties.
Caption: High-level workflow for hydrogel cross-link characterization.
Rheological Analysis
Rheology directly probes the mechanical properties of the hydrogel network. The storage modulus (G'), representing the elastic component, is highly sensitive to cross-link density. A higher G' indicates a more rigid, highly cross-linked network.
Experimental Protocol
-
Sample Preparation: Carefully place approximately 1-2 mL of the hydrogel sample onto the lower plate of the rheometer.
-
Geometry: Lower the upper plate (e.g., a 40 mm parallel plate) to a defined gap (e.g., 1000 µm). Trim any excess sample from the edge.
-
Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Amplitude Sweep (Strain Sweep):
-
Perform a strain sweep from 0.01% to 100% at a fixed frequency (e.g., 1 Hz).
-
This step identifies the Linear Viscoelastic Region (LVR), where G' and G'' are independent of strain. All subsequent tests must be performed at a strain value within this region.
-
-
Frequency Sweep:
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain selected from the LVR (e.g., 0.5%).
-
Record the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ = G''/G').
-
Caption: Step-by-step workflow for rheological measurements.
Data Presentation
| Sample ID | Carbomer Conc. (wt%) | Cross-linker Conc. (wt%) | Storage Modulus (G') @ 10 rad/s (Pa) | Loss Tangent (tan δ) | Interpretation |
| HG-01 | 1.0 | 0.1 | 450 | 0.08 | Low Cross-linking |
| HG-02 | 1.0 | 0.3 | 1250 | 0.05 | Medium Cross-linking |
| HG-03 | 1.0 | 0.5 | 2800 | 0.02 | High Cross-linking |
Equilibrium Swelling Studies
The swelling capacity of a hydrogel is inversely proportional to its cross-link density. A highly cross-linked network has less space to accommodate solvent molecules, resulting in a lower swelling ratio.
Experimental Protocol
-
Sample Preparation: Prepare cylindrical or disc-shaped hydrogel samples. Lyophilize (freeze-dry) them to a constant weight and record this as the dry weight (W_d).
-
Immersion: Immerse the dried hydrogels in a swelling medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at a constant temperature (e.g., 37°C).
-
Weighing: At predetermined time intervals, remove a hydrogel sample, gently blot the surface with filter paper to remove excess water, and record its weight (W_s).
-
Equilibrium: Continue this process until the hydrogel weight becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula:
-
ESR (g/g) = (W_eq - W_d) / W_d
-
Where W_eq is the weight at equilibrium.
-
Caption: Process flow for determining the equilibrium swelling ratio.
Data Presentation
The molecular weight between cross-links (M_c), a direct measure of cross-link density, can be estimated using the Flory-Rehner theory. A lower M_c value signifies a higher cross-link density.
| Sample ID | Cross-linker Conc. (wt%) | Equilibrium Swelling Ratio (ESR) (g/g) | Calculated M_c ( g/mol ) | Interpretation |
| HG-01 | 0.1 | 150 | 8500 | Low Cross-linking |
| HG-02 | 0.3 | 85 | 4200 | Medium Cross-linking |
| HG-03 | 0.5 | 40 | 1800 | High Cross-linking |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the chemical bonds within the hydrogel. While it doesn't directly quantify cross-link density, it confirms the successful incorporation of the cross-linker by detecting changes in characteristic functional group peaks.
Experimental Protocol
-
Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is ideal for hydrogels.
-
Place a small amount of the hydrated or lyophilized hydrogel sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan:
-
Scan the sample over a wavenumber range of 4000 to 600 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Analysis: Compare the spectrum of the cross-linked hydrogel to that of the un-cross-linked this compound polymer.
Data Presentation
| Functional Group | Wavenumber (cm⁻¹) | Observation in Un-cross-linked Carbomer | Expected Change in Cross-linked Hydrogel |
| O-H stretch (Carboxylic acid) | 3000-3500 (broad) | Strong, broad peak present. | Peak may sharpen or shift slightly due to changes in hydrogen bonding. |
| C=O stretch (Carboxylic acid) | ~1700-1725 | Strong, sharp peak present. | Peak may shift slightly upon deprotonation and cross-linking. |
| C-O stretch | ~1150-1250 | Peak present. | Intensity or position may change, indicating network formation. |
| C=C stretch (from cross-linker) | ~1635 | Absent. | If an unsaturated cross-linker is used, this peak will be present in the monomer but absent or greatly diminished in the final hydrogel, confirming reaction. |
Scanning Electron Microscopy (SEM)
SEM provides a visual representation of the hydrogel's internal morphology and porous structure. The pore size is generally inversely related to the cross-link density; higher cross-linking results in a denser network with smaller pores.
Experimental Protocol
-
Sample Preparation:
-
Freeze the hydrated hydrogel sample rapidly in liquid nitrogen to prevent the formation of large ice crystals.
-
Lyophilize (freeze-dry) the sample under high vacuum for 24-48 hours until all water is sublimated. This preserves the porous structure.
-
-
Mounting: Mount the lightweight, porous sample onto an aluminum SEM stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer (5-10 nm) of a conductive metal (e.g., gold-palladium) to prevent electron beam charging.
-
Imaging: Place the stub in the SEM chamber, evacuate to high vacuum, and image the cross-sectional surface at various magnifications (e.g., 100x to 5000x) using an appropriate accelerating voltage (e.g., 5-10 kV).
Data Presentation
| Sample ID | Cross-linker Conc. (wt%) | Observed Morphology | Average Pore Size (Qualitative) |
| HG-01 | 0.1 | Open, interconnected, sheet-like pores. | Large |
| HG-02 | 0.3 | Smaller, more defined pores; denser structure. | Medium |
| HG-03 | 0.5 | Very dense, compact structure with small, irregular pores. | Small |
Application Notes and Protocols for Developing Controlled-Release Tablets Using Sodium Carbomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium carbomer, a high molecular weight polymer of acrylic acid, is a versatile excipient widely employed in the pharmaceutical industry for the development of controlled-release oral dosage forms. Its ability to swell and form a hydrogel layer upon contact with aqueous fluids makes it an excellent candidate for matrix-based tablets, providing sustained and predictable drug release.[1][2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of controlled-release tablets using this compound.
Carbomers such as Carbopol® polymers offer significant advantages, including high efficiency at low concentrations compared to other excipients like hydroxypropyl methylcellulose (HPMC).[1] They can be used in various manufacturing processes, including direct compression and wet granulation.[1] The drug release mechanism from a carbomer matrix is primarily driven by drug diffusion through the gel layer and can be modulated by factors such as the polymer concentration, the type of drug, and the pH of the dissolution medium.[3][4]
Mechanism of Controlled Release
When a tablet containing this compound is ingested and comes into contact with gastrointestinal fluids, the polymer on the tablet's surface hydrates and swells, forming a gel layer.[1] This gel layer acts as a barrier, controlling the rate at which the drug dissolves and diffuses out of the tablet matrix.[1] Unlike water-soluble polymers, carbomers are not readily soluble and do not erode in the same manner as linear polymers.[1] Instead, the release of the drug is governed by the diffusion through the hydrogel, which can be influenced by the crosslink density and entanglement of the polymer chains.[1] The release kinetics can often be described by zero-order or near zero-order models, indicating a relatively constant drug release rate over time.[3][4]
Caption: Mechanism of drug release from a this compound matrix tablet.
Experimental Protocols
Tablet Formulation
The composition of the tablet formulation is critical in achieving the desired drug release profile. The concentration of this compound is a key variable; increasing the polymer level generally leads to a slower and more linear drug release.[1]
Table 1: Example Formulations for Controlled-Release Tablets
| Component | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
| Active Pharmaceutical Ingredient (API) | 30 | 30 | 30 |
| This compound (e.g., Carbopol® 971P NF) | 10 | 20 | 30 |
| Microcrystalline Cellulose (e.g., Avicel® PH-101) | 54 | 44 | 34 |
| Lactose Monohydrate | 5 | 5 | 5 |
| Magnesium Stearate | 1 | 1 | 1 |
Tablet Manufacturing
Controlled-release tablets using this compound can be manufactured by direct compression or wet granulation.[1]
Direct compression is a simpler and more cost-effective method.[1] It is suitable for formulations with good flow and compressibility properties.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Carbopol® 71G NF - a granular, free-flowing grade)[1]
-
Diluent (e.g., Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
V-blender or other suitable blender
-
Tablet press
Procedure:
-
Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40 mesh) to ensure uniformity.
-
Blending:
-
Add the API, this compound, and diluent to a V-blender.
-
Blend for 15 minutes to achieve a homogenous mixture.
-
-
Lubrication:
-
Add magnesium stearate to the blend.
-
Blend for an additional 3-5 minutes. Avoid over-blending, which can negatively impact tablet hardness.
-
-
Compression:
Caption: Workflow for direct compression of this compound tablets.
Wet granulation is often used for powder grades of carbomer (e.g., Carbopol® 971P NF and 974P NF) or when the API has poor flow or compressibility.[1][7]
Materials and Equipment:
-
API
-
This compound (powder grade)
-
Binder solution (e.g., 5% povidone in water or ethanol)[7]
-
Diluent (e.g., Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
High-shear granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Milling equipment (e.g., cone mill)
-
Blender
-
Tablet press
Procedure:
-
Dry Mixing: Mix the API, this compound, and diluent in a granulator.
-
Granulation: Gradually add the binder solution to the dry mix while mixing until a suitable wet mass is formed.
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is reached (typically 1-2%).
-
Milling: Mill the dried granules to the desired particle size distribution.
-
Blending and Lubrication:
-
Transfer the milled granules to a blender.
-
Add the lubricant and blend for 3-5 minutes.
-
-
Compression: Compress the lubricated granules into tablets.
Caption: Workflow for wet granulation of this compound tablets.
In Vitro Dissolution Testing
Dissolution testing is performed to evaluate the drug release profile of the formulated tablets.
Equipment and Reagents:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Dissolution medium (e.g., pH 1.2 simulated gastric fluid, pH 6.8 or 7.2 phosphate buffer)[3][8][9]
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Syringes and filters
Procedure:
-
Apparatus Setup:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill the dissolution vessels with 900 mL of the selected dissolution medium, de-aerated and maintained at 37 ± 0.5 °C.
-
Set the rotation speed (e.g., 50 or 100 rpm).
-
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from each vessel. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis:
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the drug concentration in the filtered samples using a validated analytical method (UV-Vis or HPLC).
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10][11]
Table 2: Representative In Vitro Drug Release Data
| Time (hours) | Formulation A (% Release) | Formulation B (% Release) | Formulation C (% Release) |
| 1 | 25 | 15 | 10 |
| 2 | 40 | 28 | 18 |
| 4 | 65 | 45 | 32 |
| 6 | 80 | 60 | 45 |
| 8 | 92 | 75 | 58 |
| 12 | 98 | 90 | 75 |
| 24 | - | 99 | 95 |
Factors Influencing Drug Release
Several factors can influence the rate and mechanism of drug release from this compound matrix tablets:
-
Carbomer Concentration: As demonstrated in the example formulations, higher concentrations of this compound result in a more viscous gel layer and slower drug release.[1]
-
API Solubility: The solubility of the active pharmaceutical ingredient can affect the release kinetics.[3]
-
pH of the Dissolution Medium: Carbomers are pH-sensitive polymers. At higher pH levels, the carboxylic acid groups in the polymer ionize, leading to increased swelling and potentially faster drug release.[8]
-
Co-excipients: The choice of fillers and binders can also impact drug release. For instance, lactose has been shown to result in slower and more linear release compared to microcrystalline cellulose or starch.[12]
-
Tablet Hardness: Tablet hardness can influence the rate of hydration and gel formation, thereby affecting the initial stages of drug release.
Conclusion
This compound is a highly effective and versatile polymer for the development of controlled-release tablets. By carefully selecting the formulation composition and manufacturing process, researchers and drug development professionals can design robust dosage forms with tailored drug release profiles to improve patient compliance and therapeutic outcomes. The protocols and data presented in these application notes provide a comprehensive guide for the successful development of this compound-based controlled-release systems.
References
- 1. CARBOMER CHEMISTRY - Breaking Ground in Controlled Release [drug-dev.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug release from Carbomer 934 matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of drug release rate from carbopol 934P formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 12. Studies on drug release kinetics from ibuprofen-carbomer hydrophilic matrix tablets: influence of co-excipients on release rate of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioadhesion of Sodium Carbomer Gels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the assessment of bioadhesion in sodium carbomer gel formulations. The following methodologies are critical for characterizing the performance of bioadhesive drug delivery systems intended for mucosal application.
Introduction to Bioadhesion Assessment
Bioadhesion, the phenomenon of a material adhering to a biological surface, is a critical quality attribute for many pharmaceutical formulations, particularly for this compound gels designed for mucosal drug delivery. The ability of these gels to adhere to mucosal tissues for an extended period allows for enhanced drug absorption and prolonged therapeutic effect. A variety of in vitro, ex vivo, and in vivo methods are employed to quantify this adhesive interaction. This document outlines the most common and robust techniques used in the field.
Tensile Testing (Detachment Force Method)
Tensile testing is one of the most widely used methods to quantify the mucoadhesive properties of semisolid dosage forms like gels.[1] This method measures the force required to detach the gel from a mucosal surface. The key parameters obtained are the peak detachment force (F_adh) and the work of adhesion (W_adh).[1][2][3] The work of adhesion, calculated from the area under the force-distance curve, is often considered a more comprehensive metric for evaluating mucoadhesion.[1][4][5]
Experimental Protocol: Tensile Testing
Objective: To determine the force and work of adhesion of a this compound gel to a mucosal substrate.
Materials and Equipment:
-
Texture Analyzer or Tensiometer
-
Cylindrical probe
-
Mucosal substrate (e.g., porcine buccal mucosa, chicken pouch, or a mucin disc)[1][2]
-
This compound gel formulation
-
Phosphate buffered saline (PBS, pH 6.8) or simulated saliva[6]
-
Thermostatically controlled chamber (to maintain physiological temperature, e.g., 37°C)
Procedure:
-
Substrate Preparation:
-
Excise fresh mucosal tissue and equilibrate it in PBS at 37°C.[6]
-
Secure the mucosal tissue to a stationary platform within the texture analyzer.
-
-
Sample Application:
-
Apply a precise amount of the this compound gel to the tip of the cylindrical probe.
-
-
Measurement:
-
Lower the probe until the gel makes contact with the mucosal surface.
-
Apply a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60-180 seconds) to allow for interpenetration and bond formation.[2][3]
-
Withdraw the probe at a constant speed (e.g., 0.1-1.0 mm/s).[2][7]
-
Record the force as a function of distance during the withdrawal process.
-
-
Data Analysis:
-
Determine the peak detachment force (the maximum force required for separation).
-
Calculate the work of adhesion by integrating the area under the force-distance curve.
-
Perform multiple replicates (at least six) for each formulation to ensure reproducibility.[1]
-
Workflow for Tensile Bioadhesion Testing
Rheological Analysis
Rheology offers a valuable in vitro tool to predict the bioadhesive behavior of gels by measuring changes in viscosity or viscoelastic properties upon interaction with mucin.[8][9] The principle is that a significant increase in viscosity or elastic modulus (G') of a polymer-mucin mixture, compared to the sum of the individual components, indicates a strong mucoadhesive interaction, often referred to as rheological synergism.[9] Oscillatory rheology is generally more sensitive than flow rheology for investigating these adhesive interactions.[1][4]
Experimental Protocol: Rheological Analysis
Objective: To quantify the rheological synergism between a this compound gel and mucin.
Materials and Equipment:
-
Rheometer with a cone-plate or parallel-plate geometry
-
This compound gel formulation
-
Mucin solution (e.g., 5% w/w porcine gastric mucin in PBS)[1]
-
Phosphate buffered saline (PBS, pH 6.8)
-
Thermostatically controlled chamber (37°C)
Procedure:
-
Sample Preparation:
-
Prepare the this compound gel.
-
Prepare the mucin solution.
-
Prepare a mixture of the gel and mucin solution at a defined ratio (e.g., 1:1).
-
-
Individual Component Analysis:
-
Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) on the gel alone to determine its storage modulus (G'gel) and loss modulus (G''gel).[1]
-
Perform the same frequency sweep on the mucin solution alone to determine its storage modulus (G'mucin) and loss modulus (G''mucin).
-
-
Mixture Analysis:
-
Perform the same oscillatory frequency sweep on the gel-mucin mixture to determine its storage modulus (G'mixture) and loss modulus (G''mixture).
-
-
Data Analysis:
-
Calculate the rheological synergism parameter (ΔG') using the following equation: ΔG' = G'mixture - (G'gel + G'mucin)
-
A positive ΔG' value indicates a synergistic interaction and suggests good mucoadhesive properties.
-
Logical Relationship in Rheological Synergism
Texture Profile Analysis (TPA)
Texture Profile Analysis (TPA) can be adapted to assess the adhesiveness of gels.[1] This method involves a double compression cycle of a probe into the gel sample, and the negative force required to withdraw the probe after the first compression is related to the adhesiveness of the gel.
Experimental Protocol: Texture Profile Analysis
Objective: To evaluate the adhesiveness of a this compound gel.
Materials and Equipment:
-
Texture Analyzer with a cylindrical probe
-
Beaker or container for the gel sample
-
This compound gel formulation
-
Thermostatically controlled chamber (37°C)
Procedure:
-
Sample Preparation:
-
Place a defined volume of the gel into the container.
-
Allow the sample to equilibrate to the test temperature (37°C).
-
-
Measurement:
-
Data Analysis:
-
From the resulting force-time curve, calculate the adhesiveness, which corresponds to the area of the negative peak following the first compression.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from bioadhesion studies of carbomer-based gels. Note that these values are illustrative and can vary significantly based on the specific carbomer type, concentration, formulation excipients, and the test method employed.[11]
| Parameter | Method | Typical Values | Influencing Factors |
| Peak Detachment Force (F_adh) | Tensile Testing | 0.1 - 2.0 N | Carbomer type (e.g., Carbopol 974P > 971P), polymer concentration, contact force, contact time, withdrawal speed.[2] |
| Work of Adhesion (W_adh) | Tensile Testing | 50 - 500 µJ | Polymer hydration, chain flexibility, and interaction with the mucosal surface. Often considered more reproducible than F_adh.[1] |
| Rheological Synergism (ΔG') | Rheological Analysis | Positive values indicate interaction | Polymer-mucin binding, pH of the medium, ionic strength.[9] |
| Adhesiveness | Texture Profile Analysis | Varies with formulation | Polymer concentration, viscosity, and cohesive properties of the gel. |
| In Vivo Residence Time | Gamma Scintigraphy / Imaging | Can be several hours | Bioadhesive strength, physiological clearance mechanisms (e.g., saliva flow, peristalsis). |
In Vivo and Ex Vivo Considerations
While in vitro methods are excellent for screening and formulation optimization, ex vivo and in vivo studies are crucial for evaluating performance under more physiologically relevant conditions.
-
Ex Vivo Studies: These typically use freshly excised animal tissues (e.g., porcine buccal mucosa) in an apparatus that simulates physiological conditions, such as temperature and fluid flow.[6] This provides a more realistic assessment of bioadhesion compared to in vitro models.
-
In Vivo Studies: These are the gold standard for confirming bioadhesion and involve administering the formulation to animal models or human volunteers and monitoring its residence time at the site of application using techniques like gamma scintigraphy or fluorescent imaging.[10][12]
Conclusion
The assessment of bioadhesion for this compound gels requires a multi-faceted approach. A combination of tensile testing, rheological analysis, and texture profile analysis can provide a comprehensive in vitro characterization. It is essential to standardize experimental conditions to ensure data reproducibility and comparability across different studies.[1][13] Ultimately, the insights gained from these methods are critical for the rational design and development of effective mucoadhesive drug delivery systems.
References
- 1. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rheologylab.com [rheologylab.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and in vitro, in vivo evaluation of antioxidant bioadhesive gels for burn treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbopol 934-Sodium Alginate-Gelatin Mucoadhesive Ondansetron Tablets for Buccal Delivery: Effect of pH Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 13. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols: Lab-Scale Synthesis of Sodium Carbomer for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomers are high molecular weight polymers of acrylic acid, cross-linked with polyalkenyl ethers or divinyl glycol.[1][2] When neutralized, carbomers form hydrogels that can absorb and retain large amounts of water, making them invaluable as thickening, suspending, and stabilizing agents in pharmaceutical and cosmetic formulations.[2][3] Sodium carbomer is the sodium salt of a carbomer polymer, often used in a pre-neutralized powder form or created in situ by neutralizing a carbomer dispersion with a sodium base.[4] Its ability to form clear, viscous gels at low concentrations makes it a critical component in controlled-release drug delivery systems, topical formulations, and other advanced pharmaceutical applications.[5][6]
These application notes provide a detailed methodology for the synthesis of a carbomer polymer at the laboratory scale via free-radical precipitation polymerization, followed by its neutralization to this compound.[1][7] Additionally, protocols for the physicochemical characterization of the synthesized product are outlined to ensure its suitability for experimental use.
Experimental Protocols
This protocol describes the synthesis of a cross-linked poly(acrylic acid) polymer, the acidic precursor to this compound, using precipitation polymerization.[8]
Materials and Equipment:
-
Acrylic Acid (monomer)
-
Pentaerythritol Allyl Ether (cross-linking agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Ethyl Acetate (solvent)
-
Cyclohexane (co-solvent)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and mechanical stirrer
-
Water bath or heating mantle with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a fume hood, assemble the three-neck round-bottom flask with the mechanical stirrer, condenser, and nitrogen inlet.
-
Reagent Preparation: Prepare a solution by mixing 100 parts by weight of acrylic acid, 0.5 parts of pentaerythritol allyl ether, and 0.4 parts of AIBN into a mixed solvent system comprising 850 parts of ethyl acetate and cyclohexane (e.g., in a 1:1 ratio).[8]
-
Nitrogen Purge: Introduce the prepared mixture into the reaction flask. Begin stirring and bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[8]
-
Polymerization Reaction: While maintaining a gentle nitrogen flow, heat the reaction mixture to between 50-70°C using the water bath.[8] Continue the reaction under constant stirring for 4-8 hours.[8]
-
Precipitation: As the polymerization progresses, the insoluble carbomer polymer will precipitate from the solvent, forming a white slurry.[1][7]
-
Isolation and Washing: After the reaction is complete, cool the slurry to room temperature. Isolate the carbomer powder by vacuum filtration using the Büchner funnel. Wash the collected powder several times with fresh solvent (ethyl acetate/cyclohexane mixture) to remove unreacted monomers and initiator.
-
Drying: Dry the purified white carbomer powder in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is a white, fluffy powder.[8][9]
This protocol details the process of neutralizing the synthesized carbomer powder to create a this compound hydrogel.
Materials and Equipment:
-
Synthesized Carbomer Powder
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Beaker
-
Magnetic stirrer or overhead mechanical stirrer
-
pH meter
Procedure:
-
Dispersion: Vigorously stir a volume of deionized water in a beaker. Slowly sprinkle the desired amount of carbomer powder (e.g., 0.5 g for a 0.5% w/v gel in 100 mL) into the vortex to ensure even dispersion and prevent clumping.[10]
-
Hydration: Continue stirring until the powder is fully hydrated. This may take some time, and the dispersion will appear as a cloudy, low-viscosity liquid. Leaving the dispersion to stand can also aid hydration.[10]
-
Neutralization: While continuously monitoring with a calibrated pH meter, slowly add the 1 M NaOH solution dropwise to the carbomer dispersion.[9]
-
Gel Formation: As the pH approaches neutrality (pH 6.5-7.5), the carboxylic acid groups on the polymer backbone are neutralized, leading to uncoiling of the polymer chains and a rapid increase in viscosity, forming a clear gel.[3][9]
-
Final Adjustment: Carefully adjust the pH to the desired final value. Avoid over-titration. The resulting hydrogel is this compound.
A. Viscosity Measurement
-
Prepare a 0.5% (w/v) this compound hydrogel as described in Protocol 2, ensuring the final pH is adjusted to 7.0.[9]
-
Allow the gel to equilibrate at a constant temperature (e.g., 25°C).
-
Use a rotational viscometer with an appropriate spindle to measure the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[9] Record the viscosity at a specified shear rate for consistency.
B. Swelling Index Determination
-
Accurately weigh a specific amount of dry carbomer powder (W_d).
-
Immerse the powder in a known volume of deionized water (or a buffer of specific pH) in a graduated cylinder.
-
Allow the polymer to swell for a set period (e.g., 24 hours) until equilibrium is reached.[11]
-
Measure the volume of the swollen gel (V_s).
-
The swelling index can be calculated based on volume or weight (after decanting excess water and weighing the swollen mass, W_s).
-
Swelling Ratio (by weight) = (W_s - W_d) / W_d[11]
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Obtain an FTIR spectrum of the dry carbomer powder.
-
Key characteristic peaks to identify include:
-
A broad peak around 3000-3500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.
-
A sharp, strong peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid dimer.[12]
-
-
Obtain an FTIR spectrum of the dried this compound (after neutralization and removal of water). The peak at 1700-1725 cm⁻¹ should be significantly reduced or absent, with the appearance of a new peak around 1550-1650 cm⁻¹ corresponding to the asymmetric stretching of the carboxylate anion (COO⁻).[12]
Data Presentation
Table 1: Example Lab-Scale Synthesis Parameters
| Parameter | Value / Component | Rationale / Reference |
|---|---|---|
| Monomer | Acrylic Acid | 100 parts by weight |
| Cross-linking Agent | Pentaerythritol Allyl Ether | 0.2 - 1.0 parts by weight |
| Initiator | Azobisisobutyronitrile (AIBN) | 0.2 - 0.6 parts by weight |
| Solvent System | Ethyl Acetate / Cyclohexane | 780 - 970 parts by weight |
| Reaction Temperature | 50 - 73 °C | Initiates polymerization without rapid decomposition of AIBN.[8] |
| Reaction Time | 4 - 8 hours | Allows for high monomer conversion.[8] |
| Atmosphere | Inert (Nitrogen) | Prevents oxygen inhibition of the radical polymerization.[1][7] |
Table 2: Typical Physicochemical Properties of Synthesized Carbomer
| Property | Test Condition | Typical Value Range | Reference |
|---|---|---|---|
| Viscosity | 0.5% (w/v) aqueous gel, pH 7.0 | > 30,000 mPa·s | [8] |
| Wetting Time | Time to fully disperse in water | 3 - 5 minutes | [8] |
| Swelling Index | In distilled water | 400 - 600 g/g | [11] |
| Appearance | Dry Powder | White, fluffy | [8] |
| Appearance | Neutralized Gel (0.5%) | Clear, viscous |[4] |
Visualizations
Caption: Workflow for the lab-scale synthesis of carbomer powder.
Caption: Conceptual diagram of carbomer neutralization and gel formation.
References
- 1. Preparation Method Of Carbomer [vacutaineradditives.com]
- 2. Carbomer: A Critical Component in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 4. This compound | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 5. Comprehensive Biosafety Profile of Carbomer-Based Hydrogel Formulations Incorporating Phosphorus Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is the Carbomer Powder Made? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. CN103483491A - Carbomer and preparation method thereof - Google Patents [patents.google.com]
- 9. CN114230708A - Carbomer and preparation method thereof - Google Patents [patents.google.com]
- 10. How to produce carbomer gel? - GELINNA [greena-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Synthesized Sodium Carboxymethyl Cellulose with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting aggregation in sodium carbomer aqueous solutions
Welcome to the technical support center for sodium carbomer aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation and handling of carbomer-based gels.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound solution forming clumps or "fish eyes" instead of a smooth gel?
A1: This issue, known as agglomeration, is one of the most common challenges and typically results from improper dispersion and hydration of the carbomer powder.[1][2][3] Carbomer is a highly hygroscopic, low-density powder.[1][3][4] When added to water too quickly or without sufficient agitation, the outer layer of the powder particles hydrates instantly, forming a gel-like barrier that prevents water from penetrating to the dry powder inside.[3] This results in persistent, partially hydrated clumps often called "fish eyes."[2][5]
Troubleshooting Steps:
-
Improve Dispersion Technique:
-
Slow Addition: Sprinkle the carbomer powder slowly and evenly onto the surface of the water while stirring. Avoid dumping the powder in all at once.[6]
-
Create a Vortex: Use a propeller or overhead stirrer to create a vortex in the water. Slowly sift the carbomer powder into the side of the vortex. This ensures particles are wetted individually before they can clump together.[7]
-
High-Shear Mixing: For larger-scale preparations, a high-shear mixer can be effective for initial dispersion, but use it judiciously to avoid damaging the polymer.[1][8]
-
-
Allow for Adequate Hydration (Swelling) Time: After dispersion, the carbomer particles need time to fully swell and absorb water. This can take anywhere from 30 minutes to several hours, or even overnight, depending on the carbomer grade and concentration.[4][7][9] Inadequate hydration time will result in a lumpy consistency and lower final viscosity.
-
Pre-wetting the Powder: Consider pre-wetting the carbomer powder with a non-aqueous solvent like glycerin or propylene glycol, in which it does not swell.[7] Mix to form a smooth paste, and then add this paste to the water with stirring. This method separates the particles and allows for more uniform hydration.
Q2: My carbomer solution is fully dispersed, but it has very low viscosity. Why won't it thicken?
A2: Carbomer polymers thicken through a mechanism that requires neutralization.[2] In their dry, powdered form, the long-chain polymer molecules are tightly coiled. After dispersion in water, they remain in this coiled, acidic state (pH of a 1% aqueous dispersion is approximately 2.5-3.5).[5][10] The thickening effect is only activated when the solution is neutralized to a pH typically between 5.0 and 10.0.[8][]
Troubleshooting Steps:
-
Check the pH: Use a calibrated pH meter to check the pH of your dispersion. It will likely be in the acidic range (pH < 4.0).[12]
-
Neutralize the Solution: Slowly add a neutralizing agent dropwise while stirring gently. The solution will thicken dramatically as it reaches the optimal pH range. The ideal range for maximum viscosity is generally between pH 6 and 9.[2]
-
Ensure Proper Neutralizer Choice and Concentration: Common neutralizers include Triethanolamine (TEA), Sodium Hydroxide (NaOH), and Potassium Hydroxide (KOH).[6][8] The amount needed depends on the carbomer concentration. Over- or under-neutralization can lead to suboptimal viscosity.
Q3: My carbomer gel looked great initially, but now its viscosity is decreasing. What causes this?
A3: A decrease in viscosity after initial formulation can be caused by several factors, most commonly related to the introduction of electrolytes or exposure to shear or UV light.
Troubleshooting Steps:
-
Check for Electrolytes: Standard carbomers are highly sensitive to electrolytes (salts, ions from active ingredients, or preservatives).[13] These charged ions shield the negative charges on the neutralized polymer backbone, causing the extended chains to coil back up and leading to a significant drop in viscosity.[3]
-
Avoid Excessive or Prolonged High Shear: While high shear can be useful for initial dispersion, prolonged exposure to high shear after the gel has been neutralized can permanently break the polymer chains, leading to an irreversible loss of viscosity.[1] Use gentle, low-speed mixing (e.g., paddle stirrer) once the gel is formed.
-
Protect from UV Light: Prolonged exposure to UV radiation can degrade the carbomer polymer, resulting in a loss of viscosity.[9][16] Store carbomer gels in opaque or UV-protected containers.
Q4: The final gel appears cloudy or contains a lot of bubbles. How can I fix this?
A4: Cloudiness and entrapped air are typically results of the mixing process.
Troubleshooting Steps:
-
Minimize Air Entrapment:
-
Vigorous agitation, especially during initial dispersion, can introduce a large amount of air, creating a persistent foam that is difficult to remove.[1][4]
-
When mixing, position the stirrer shaft and propeller to minimize vortexing that pulls air into the solution.[17]
-
Avoid turbulent mixing methods once the product is thickening.[6]
-
-
Remove Entrapped Air:
-
Allow the gel to stand undisturbed for several hours to allow bubbles to rise and dissipate.
-
For persistent bubbles, gentle warming (if the formulation is heat-stable) can lower the viscosity temporarily and help release air.
-
In a lab or manufacturing setting, using a vacuum chamber or vacuum emulsifier is the most effective method for deaeration.[4]
-
-
Address Cloudiness: If the gel is cloudy and not due to bubbles, it may indicate incomplete hydration of carbomer particles or the precipitation of an ingredient. Ensure the carbomer is fully hydrated before neutralization. If other ingredients are added, check for incompatibilities.
Data Presentation: Formulation Parameters
Table 1: Typical Carbomer Concentration and Resulting Viscosity
| Carbomer Concentration (% w/w) | Typical Viscosity Range (cP at 25°C) | Notes |
| 0.1 - 0.25 | 5,000 - 15,000 | Low viscosity, suitable for lotions or thin serums. |
| 0.25 - 0.5 | 15,000 - 40,000 | Medium viscosity, typical for standard gels and creams.[9][18] |
| 0.5 - 1.0 | 40,000 - 70,000 | High viscosity, for thick gels. Concentrations >0.8% may feel tacky.[9][16] |
| > 1.0 | > 70,000 | Very high viscosity, may be difficult to handle and can result in poor skin feel. |
| Note: Viscosity is highly dependent on the specific carbomer grade, neutralizer, pH, and presence of other ingredients. |
Table 2: Common Neutralizing Agents and Usage Ratios
| Neutralizing Agent | Solution Preparation | Typical Ratio (Neutralizer:Carbomer) | Comments |
| Triethanolamine (TEA) | Use as 99% pure or a 50% solution in water.[5] | ~1.5 : 1 (for 99% TEA)[6] | Common in cosmetics. Provides good clarity. |
| Sodium Hydroxide (NaOH) | Prepare a 10-25% solution in water.[5] | ~0.4 : 1 (for 100% NaOH)[6] | Strong base, use with caution. Very effective and cost-efficient. |
| Potassium Hydroxide (KOH) | Prepare a 10-25% solution in water. | Varies, titrate to pH | Similar to NaOH. |
| Ammonium Hydroxide (NH₄OH) | Use as a prepared aqueous solution. | Varies, titrate to pH | Can have a characteristic odor. |
| Note: These ratios are approximate. Always titrate to the desired final pH using a calibrated pH meter.[9] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% this compound Aqueous Gel
Materials:
-
This compound powder
-
Deionized water
-
Neutralizing agent (e.g., 10% w/w NaOH solution)
-
Beakers
-
Overhead stirrer with propeller blade
-
Calibrated pH meter
-
Analytical balance
Methodology:
-
Water Phase Preparation: Weigh 99.5g of deionized water into a beaker of appropriate size (e.g., 250 mL beaker for a 100g batch).
-
Dispersion:
-
Place the beaker under the overhead stirrer and position the propeller off-center to create a vortex.
-
Begin stirring at a moderate speed (e.g., 500-800 rpm) to form a good vortex without drawing excessive air into the water.[3]
-
Slowly and carefully weigh 0.5g of this compound powder.
-
Gradually sift the carbomer powder into the shoulder of the vortex. Ensure the powder is added at a rate that allows each particle to be wetted before it can form lumps.
-
-
Hydration:
-
Once all the powder is added, reduce the stirring speed to low (~200-300 rpm) to minimize air entrapment.
-
Continue stirring for at least 1 hour to ensure the carbomer is fully hydrated. For some grades, a longer hydration time (2-24 hours) may be necessary.[4] The dispersion should appear translucent and uniform, without visible particles.
-
-
Neutralization:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
While continuing to stir gently, slowly add the 10% NaOH solution drop by drop.
-
Monitor the pH closely. As the pH approaches 5.0, the viscosity will begin to increase significantly.
-
Continue adding the neutralizer until the pH is stable within the target range (e.g., pH 6.5 - 7.5).
-
The solution will transform into a clear, thick gel.
-
-
Final Steps:
-
Stop stirring and remove the stirrer.
-
Cover the beaker and let the gel stand for several hours to allow any entrapped air bubbles to escape.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Carbomer Aggregation
Caption: Troubleshooting flowchart for common carbomer gel issues.
Diagram 2: Carbomer Dispersion and Neutralization Process
Caption: The two-stage process of creating a this compound gel.
Diagram 3: Mechanism of Carbomer Thickening
Caption: How neutralization causes carbomer polymer chains to uncoil and thicken.
References
- 1. quadroliquids.com [quadroliquids.com]
- 2. nbinno.com [nbinno.com]
- 3. How to solve the problem that carbomer is not easy to dissolve? [vacutaineradditives.com]
- 4. Common problems in Carbomer 940 gel preparation [vacutaineradditives.com]
- 5. ingredientstodiefor.com [ingredientstodiefor.com]
- 6. How to Apply Carbomers? [okimya.net]
- 7. How to produce carbomer gel? - GELINNA [greena-bio.com]
- 8. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 9. How to prepare 2% carbomer 940 gel with alkaline reagents? [vacutaineradditives.com]
- 10. researchgate.net [researchgate.net]
- 12. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 13. Electrolyte Tolerance in Formulations: Why It Matters & How to Choose the Right Modifier [letsmakebeauty.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. ulprospector.com [ulprospector.com]
- 16. Five tips for preparing Carbomer gel, making your skin care formula more stable and efficient - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Sodium Carbomer Concentration for Desired Gel Viscosity
Welcome to the Technical Support Center for sodium carbomer gel formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations to achieve specific gel viscosities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard carbomer grades?
A1: this compound is the pre-neutralized sodium salt of a high molecular weight crosslinked polyacrylic acid polymer.[1][2] Unlike traditional carbomers, which are acidic and require a neutralizing agent (like sodium hydroxide or triethanolamine) to be added during formulation to thicken, this compound is supplied in a neutralized state.[3][4] This simplifies the formulation process as it begins to thicken immediately upon dispersion in water, forming a gel within a pH range of approximately 5.0 to 10.[3][4]
Q2: What is the typical concentration range for this compound in gel formulations?
A2: The concentration of this compound typically ranges from 0.1% to 2.0% by weight, depending on the desired viscosity. For many applications, a concentration between 0.5% and 1.0% is sufficient to create a viscous gel.[5][6] For skincare products, it's often recommended to keep the final concentration below 0.8% to avoid a film-forming effect on the skin.[5]
Q3: What factors can influence the final viscosity of my this compound gel?
A3: Several factors can impact the viscosity of your gel:
-
Concentration: Higher concentrations of this compound will result in higher viscosity.[1]
-
pH: While this compound is pre-neutralized, the final pH of your formulation can still affect viscosity. The optimal pH range for maximum viscosity is typically between 6 and 9.[7] Adding strong acids can cause a significant drop in viscosity.[1][4]
-
Electrolytes: The presence of salts or ions in your formulation can decrease the viscosity of the gel by reducing the repulsion between the polymer chains.[5][8]
-
Shear: Prolonged exposure to high shear mixing can permanently reduce the viscosity of the gel.[9]
-
Other Ingredients: The addition of other excipients, such as certain polymers or active pharmaceutical ingredients (APIs), can also affect the final viscosity.[10]
Q4: Can I adjust the pH of a this compound gel after it has formed?
A4: Yes, you can make small adjustments to the pH. However, be cautious when lowering the pH with an acid (e.g., citric acid or lactic acid), as this can cause the gel to thin and lose viscosity.[4][11] If the pH drops too low (typically below 5.0), the gel structure may collapse entirely.[11]
Q5: Is this compound compatible with alcohols?
A5: Yes, this compound can tolerate water/alcohol blends. It can be used to form clear gels in hydroalcoholic systems.[2] Some sources suggest it can tolerate up to a 70:30 water/alcohol blend.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Viscosity or Thin Gel | Incorrect Concentration: The concentration of this compound may be too low. | Gradually increase the concentration of this compound in small increments until the desired viscosity is achieved. |
| Low pH: The final pH of the formulation may be too acidic (below 5.0).[11] | Check the pH of your final formulation. If it is too low, you may need to reformulate with less acidic components. Avoid adding strong acids directly to the gel.[4] | |
| Presence of Electrolytes: Your formulation may contain salts or ions that are disrupting the gel network.[5] | If possible, reduce the concentration of electrolytes. If they are essential to the formulation, you may need to use a higher concentration of this compound to compensate for the viscosity loss. | |
| Excessive Shear: The gel may have been subjected to high-shear mixing for an extended period.[9] | Use moderate shear for a shorter duration during mixing. Once the gel is formed, avoid further high-shear mixing. | |
| Lumps or "Fish Eyes" in the Gel | Improper Dispersion: The this compound powder was not dispersed properly and hydrated unevenly.[7] | Slowly sprinkle the this compound powder into the vortex of the water with good agitation to ensure each particle is wetted.[7] Consider creating a pre-dispersion in a non-solvent or a portion of the solvent before adding it to the main batch. |
| Adding Powder Too Quickly: Adding the powder too quickly can cause it to agglomerate. | Add the this compound powder in small portions while continuously stirring. | |
| Cloudy or Hazy Gel | Trapped Air: Vigorous mixing can introduce air bubbles into the gel. | Mix at a controlled speed to avoid incorporating excessive air. Allow the gel to stand to allow air bubbles to dissipate. A vacuum deaeration step can also be employed. |
| Incompatibility with Other Ingredients: Some ingredients may not be fully soluble or may interact with the this compound. | Review the compatibility of all ingredients in your formulation. Perform small-scale compatibility studies before scaling up. | |
| Gel Thins Out Over Time | Microbial Contamination: Although carbomers are generally resistant to microbial growth, the presence of other nutrients in the formulation can support it, leading to degradation of the gel structure. | Add a suitable preservative system to your formulation.[4] |
| UV Degradation: Exposure to UV light can cause a loss of viscosity over time.[12] | Protect the formulation from light by using opaque packaging. Consider adding a UV absorber to the formulation.[4] |
Data Presentation
Table 1: Typical Viscosity of Carbomer Gels at Various Concentrations
The following table provides an overview of the expected viscosity for different grades of carbomer at a standard concentration. Note that this compound is a pre-neutralized form, and its viscosity will be in a similar range depending on the final pH and other formulation components.
| Carbomer Grade | Concentration (% w/w in water) | pH | Typical Viscosity (mPa·s or cPs) |
| Carbomer 940 | 0.5% | ~7.5 | 40,000 - 60,000[13] |
| Carbomer 934 | 0.5% | ~7.5 | 30,500 - 39,400[13] |
| Carbomer 941 | 0.5% | ~7.5 | 4,000 - 11,000[13] |
| Carbopol® Ultrez 30 | 0.2% | 6.0 | ~20,000 (Yield Stress Dependent) |
| Carbopol® Ultrez 30 | 0.4% | 6.0 | ~40,000 (Yield Stress Dependent) |
| Carbopol® Ultrez 30 | 0.6% | 6.0 | ~60,000 (Yield Stress Dependent) |
Note: Viscosity is highly dependent on the specific test method, spindle, and rotational speed used for measurement.
Experimental Protocols
Protocol 1: Preparation of a this compound Gel
This protocol outlines the steps for preparing a simple aqueous gel using this compound.
Materials and Equipment:
-
This compound powder
-
Deionized or distilled water
-
Beaker
-
Overhead stirrer or magnetic stirrer with a stir bar
-
Spatula
-
Weighing balance
Procedure:
-
Weigh the required amount of deionized or distilled water into a beaker.
-
Place the beaker on the stirrer and begin agitation, creating a vortex.
-
Slowly and carefully sprinkle the pre-weighed this compound powder into the vortex of the stirring water. Ensure a steady addition rate to prevent clumping.
-
Continue stirring until the this compound is fully dispersed and hydrated, and a homogenous gel is formed. This may take some time.
-
Once the gel is formed, reduce the stirring speed to a gentle agitation to allow any entrapped air bubbles to escape.
-
Cover the beaker and let the gel stand for a few hours to ensure complete hydration and to allow air bubbles to rise.
Protocol 2: Viscosity Measurement of a this compound Gel
This protocol describes how to measure the viscosity of the prepared gel.
Materials and Equipment:
-
Prepared this compound gel
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles
-
Temperature-controlled water bath (optional, for temperature-specific measurements)
Procedure:
-
Ensure the viscometer is calibrated and on a level surface.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. For high viscosity gels, a spindle with a larger surface area and lower rotational speeds are typically used.
-
Carefully lower the spindle into the center of the gel sample until it reaches the immersion mark. Avoid introducing air bubbles.
-
Allow the sample to equilibrate to the desired temperature.
-
Start the viscometer at the selected speed and allow the reading to stabilize before recording the viscosity value (in mPa·s or cPs).
-
It is good practice to take readings at multiple speeds to understand the shear-thinning behavior of the gel.
Visualizations
Caption: Experimental workflow for preparing and testing this compound gel viscosity.
Caption: Key factors influencing the viscosity of this compound gels.
References
- 1. This compound | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 5. ulprospector.com [ulprospector.com]
- 6. media.neliti.com [media.neliti.com]
- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 8. tnjchem.com [tnjchem.com]
- 9. openread.academy [openread.academy]
- 10. tandfonline.com [tandfonline.com]
- 11. ijlret.com [ijlret.com]
- 12. The Influence of pH Values on the Rheological, Textural and Release Properties of Carbomer Polacril® 40P-Based Dental Gel Formulation with Plant-Derived and Synthetic Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbomer 934, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
how to prevent clumping when dispersing sodium carbomer powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent clumping during the dispersion of sodium carbomer powder.
Frequently Asked Questions (FAQs)
Q1: Why does this compound powder tend to clump when added to water?
A1: this compound is highly hydrophilic, meaning it has a strong affinity for water.[1] When the powder comes into contact with an aqueous solution, the outer surface of a particle or agglomerate hydrates very rapidly, forming a gel-like layer.[1][2] This solvated layer then acts as a barrier, preventing water from penetrating and wetting the dry powder in the interior of the clump.[1][3] This phenomenon leads to the formation of persistent lumps, often called "fish eyes," which are difficult to dissolve and result in a non-homogeneous dispersion.[2][4]
Q2: What is the impact of clumping on my formulation?
A2: Clumping can have several negative impacts on your final formulation:
-
Incomplete Hydration: The entrapped dry powder within the clumps will not be fully hydrated, leading to a lower-than-expected viscosity and thickening efficiency.[1][2]
-
Grainy Texture: The presence of undissolved particles results in a grainy or gritty texture, which is undesirable in pharmaceutical and cosmetic formulations.[2]
-
Inconsistent Product Quality: Clumping leads to batch-to-batch variability, affecting the stability, appearance, and performance of the final product.[1][5]
-
Increased Processing Time: Significant time and energy may be required to break down these clumps, prolonging the manufacturing process.[3]
Q3: Can high-shear mixing eliminate clumps?
A3: While high-shear mixing can be effective at breaking down agglomerates, it must be used with caution.[3][6] Extremely high shear can permanently damage the polymer structure of the carbomer, leading to a significant and irreversible loss of viscosity, in some cases as high as 50%.[2][3] It is crucial to use a carefully controlled shear rate or specialized mixers designed for powder dispersion to avoid this issue.[5][7]
Q4: Does the quality of the this compound powder affect its tendency to clump?
A4: Yes, the quality of the powder is a significant factor. High-quality this compound with a uniform and fine particle size will disperse more readily.[1] Conversely, powders with a wide particle size distribution or the presence of larger agglomerates are more prone to clumping.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dispersion of this compound powder.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate formation of large, persistent clumps upon addition to water. | - Powder added too quickly. - Inadequate agitation. - Dumping powder into a static liquid. | - Add the powder slowly and gradually to the vortex of a well-agitated liquid.[3] - Use a sieve or a powder sprinkler to ensure a fine, even distribution of the powder onto the liquid surface.[3] - Increase the agitation speed to a moderate level (e.g., 800-1200 rpm) to create a good vortex and promote rapid wetting of individual particles.[2] |
| The final dispersion has a grainy texture despite prolonged mixing. | - Incomplete hydration of small agglomerates. - Insufficient mixing time after initial dispersion. | - Allow the dispersion to stand for a period (e.g., 30 minutes to overnight) to allow for complete hydration and swelling of the polymer particles.[1][6] - After the initial dispersion, continue mixing at a lower speed to ensure homogeneity without excessive shear. |
| The viscosity of the gel is lower than expected. | - Permanent viscosity loss due to excessive shear. - Incomplete dispersion and hydration of the powder. | - Avoid using extremely high-shear mixers for extended periods.[3] If using a high-shear mixer, use short bursts and monitor the viscosity. - Ensure all the powder is fully dispersed and hydrated by following the recommended dispersion protocols. |
| Powder floats on the surface of the liquid and is difficult to wet. | - Low density of the powder. - Insufficient surface turbulence in the liquid. | - Increase the agitation to create a vortex that will pull the powder down into the liquid.[3] - Consider pre-wetting the powder with a non-solvent wetting agent (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Direct Addition to Aqueous Phase
This method is suitable for small to medium-scale preparations.
-
Preparation: Add the required volume of deionized water to a suitable vessel.
-
Agitation: Begin agitation with a propeller or turbine mixer at a moderate speed (800-1200 rpm) to create a vortex.[2]
-
Powder Addition: Slowly and steadily sift the this compound powder onto the surface of the vortex.[3] A sieve can be used to break up any initial agglomerates and ensure a fine sprinkle of powder.[3]
-
Mixing: Continue mixing until all the powder is dispersed. The solution may appear hazy.
-
Hydration: Reduce the mixing speed to a gentle agitation and allow the solution to mix for at least 30 minutes to ensure full hydration of the carbomer particles.[6]
-
Neutralization: If required for your formulation, slowly add a neutralizing agent (e.g., sodium hydroxide, triethanolamine) to achieve the desired pH and viscosity.[6][7]
Protocol 2: Pre-wetting with a Non-Solvent
This indirect method is effective for preventing clumping, especially in more complex formulations.
-
Preparation: In a separate container, add a non-solvent liquid that is part of your formulation (e.g., glycerin, propylene glycol, or oil).[1][8]
-
Premixing: Slowly add the this compound powder to the non-solvent while mixing at a low speed. Continue mixing until a uniform slurry is formed. This coats the individual carbomer particles and prevents them from agglomerating when introduced to water.
-
Dispersion: Add the slurry to the vortex of the agitated aqueous phase.
-
Mixing and Hydration: Continue with steps 4-6 from Protocol 1.
Visual Guides
Caption: Experimental workflows for dispersing this compound powder.
Caption: Troubleshooting logic for clumping issues.
References
- 1. Unlock the complete strategy for efficient dissolution of Carbopol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. How to disperse carbomer powder polymer [nmcarbomer.com]
- 4. industrialtradingsolutions.com [industrialtradingsolutions.com]
- 5. processandcontrolmag.co.uk [processandcontrolmag.co.uk]
- 6. Dissolution Method of Carbomer 940 Chinese Factory Provide Top Quality [biolyphar.com]
- 7. carbomer.com [carbomer.com]
- 8. Dispersion And Thickening Technology Of Carbomer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Sodium Carbomer Hydrogels - pH Effects on Stability and Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and performance of sodium carbomer hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for achieving high viscosity in a this compound hydrogel?
A1: this compound hydrogels exhibit their highest viscosity in a pH range of approximately 5 to 9.[1] Below a pH of 4, the carbomer polymer remains coiled, resulting in low viscosity. As the pH is increased with a neutralizing agent, the carboxylic acid groups on the polymer backbone ionize, leading to electrostatic repulsion, uncoiling of the polymer chains, and a significant increase in viscosity.[2][3][4]
Q2: How does pH affect the swelling behavior of carbomer hydrogels?
A2: The swelling of carbomer hydrogels is highly pH-dependent.[5][6][7] In acidic media (e.g., pH 1.2), the carboxylic acid groups are protonated, leading to minimal swelling.[5][6] In neutral or alkaline media (e.g., pH 7.4), these groups become ionized, causing electrostatic repulsion between the polymer chains, which results in significant water uptake and a high degree of swelling.[5][6][7]
Q3: What is the impact of pH on drug release from carbomer hydrogels?
A3: Drug release from carbomer hydrogels is directly influenced by their pH-dependent swelling.[5][8] A higher percentage of the drug is released at a neutral or alkaline pH (e.g., pH 7.4) compared to an acidic pH (e.g., pH 1.2).[5][6][7][8][9] This is because the increased swelling at higher pH values facilitates greater diffusion and release of the entrapped drug.[5][8]
Q4: Can the viscosity of a prepared carbomer hydrogel be adjusted?
A4: Yes, the viscosity can be tuned by adjusting the pH. If the initial viscosity is too low, it is likely that the pH is too acidic. Gradual addition of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide (NaOH), will increase the pH and, consequently, the viscosity.[10][11] Conversely, adding an acidic component will lower the pH and reduce viscosity, although this can lead to gel collapse if the pH drops too low.[12]
Q5: Why is my carbomer dispersion lumpy and not forming a clear gel?
A5: Lumpy or incomplete gel formation is often due to improper dispersion of the carbomer powder or insufficient neutralization. To avoid clumps, the carbomer powder should be slowly sprinkled into the vortex of a well-agitated aqueous solution. Allowing the dispersion to hydrate for a period before neutralization can also improve homogeneity. Complete gelation and clarity are typically achieved only after neutralizing the dispersion to the appropriate pH range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Viscosity / Failure to Gel | pH is too low (acidic). Insufficient amount of neutralizing agent. | Slowly add a suitable neutralizing agent (e.g., NaOH, TEA) while monitoring the pH. The target pH is typically between 5.0 and 9.0 for maximum viscosity.[1] |
| Formation of White Precipitate or Hazy Gel | Incompatibility of active ingredients or excipients with the carbomer at the formulation's pH. Localized high concentration of neutralizing agent causing polymer precipitation. | Ensure all components are soluble and stable at the target pH. Add the neutralizing agent slowly and with continuous, gentle mixing to ensure uniform distribution. |
| Significant Decrease in Viscosity Over Time | pH drift, especially in unbuffered systems. Degradation of the polymer due to exposure to UV light or high shear. Incompatibility with other formulation components. | Incorporate a suitable buffering system to maintain a stable pH. Protect the hydrogel from light. Avoid excessive or prolonged high-shear mixing after the gel has formed.[11] |
| Poor Swelling or Drug Release | The pH of the swelling/release medium is too low. The crosslink density of the hydrogel is too high. | Verify the pH of the test medium. Carbomer hydrogels show significantly more swelling and release at pH levels above their pKa (around 6.0 ± 0.5).[5] If formulating the hydrogel, consider reducing the concentration of the crosslinking agent. |
| Inconsistent Batch-to-Batch Viscosity | Variations in the pH of the final formulation. Inaccurate measurement of carbomer or neutralizing agent. Differences in mixing speed or time. | Standardize the pH measurement and adjustment process for every batch. Calibrate weighing equipment regularly. Implement a consistent and reproducible mixing protocol. |
Quantitative Data
Table 1: Effect of pH on the Viscosity of a 0.5% w/w Carbomer Aqueous Solution
| pH | Apparent Viscosity (mPa·s) |
| 3.0 | Low (liquid dispersion) |
| 4.0 | ~7,000 |
| 5.0 | ~40,000 |
| 6.0 - 7.5 | 45,000 - 80,000 |
| 9.0 | ~45,000 |
Note: These are approximate values and can vary depending on the specific grade of carbomer, the neutralizing agent used, and the measurement parameters.[4][13]
Table 2: Influence of pH on Equilibrium Swelling Ratio and Drug Release
| pH of Medium | Equilibrium Swelling Ratio (%) | Cumulative Drug Release after 24h (%) |
| 1.2 | Low (e.g., < 200%) | Low (e.g., < 20%) |
| 6.8 | Moderate (e.g., ~ 600%) | Moderate (e.g., ~ 65%) |
| 7.4 | High (e.g., > 800%) | High (e.g., > 90%) |
Note: Data is illustrative and compiled from typical results for pH-sensitive carbomer hydrogels. Actual values will depend on the specific formulation, including polymer concentration, crosslinker density, and the nature of the drug.[5][6][7][14][15]
Experimental Protocols
1. Preparation of a this compound Hydrogel
-
Objective: To prepare a 1% w/w this compound hydrogel.
-
Materials: Carbomer powder, deionized water, 1 M Sodium Hydroxide (NaOH) solution, beaker, overhead stirrer or magnetic stirrer.
-
Procedure:
-
Weigh 99 g of deionized water into a beaker.
-
While stirring the water to create a vortex, slowly and carefully sprinkle 1 g of carbomer powder onto the surface to prevent clumping.
-
Continue stirring at a moderate speed until the carbomer is fully dispersed and the solution is free of visible aggregates. This may take 30-60 minutes.
-
Measure the initial pH of the acidic carbomer dispersion.
-
Slowly add the 1 M NaOH solution dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the desired pH (typically 6.5-7.5) is reached and a viscous, clear gel is formed.
-
2. Determination of Swelling Ratio
-
Objective: To measure the pH-dependent swelling of a carbomer hydrogel.
-
Materials: Dried carbomer hydrogel of known weight (Wd), buffer solutions of different pH values (e.g., 1.2 and 7.4), beakers, analytical balance.
-
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample (Wd) in a beaker containing the buffer solution of a specific pH.
-
Allow the hydrogel to swell at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[16]
-
3. In-Vitro Drug Release Study
-
Objective: To evaluate the effect of pH on the release of a model drug from a carbomer hydrogel.
-
Materials: Drug-loaded carbomer hydrogel, USP dissolution apparatus (e.g., paddle type), buffer solutions of different pH values (e.g., 1.2 and 7.4), UV-Vis spectrophotometer or HPLC for drug quantification.
-
Procedure:
-
Place a known amount of the drug-loaded hydrogel into the dissolution vessel containing a specific volume of the buffer solution (e.g., 900 mL) maintained at 37°C.[17]
-
Set the paddle speed to a specified rate (e.g., 50 rpm).[17]
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.[17]
-
Analyze the withdrawn samples for drug concentration using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Workflow for the preparation of a this compound hydrogel.
Caption: Relationship between pH and carbomer hydrogel properties.
Caption: Troubleshooting flowchart for low viscosity in carbomer hydrogels.
References
- 1. ijlret.com [ijlret.com]
- 2. Comprehensive Biosafety Profile of Carbomer-Based Hydrogel Formulations Incorporating Phosphorus Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Formulation and In-Vitro Characterization of pH-Responsive Semi-Interpenetrating Polymer Network Hydrogels for Controlled Release of Ketorolac Tromethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. CN114230708A - Carbomer and preparation method thereof - Google Patents [patents.google.com]
- 14. Carbopol Based Hydrogels for ITOPRIDE Hydrochloride Delivery; Synthesis, Characterization and Comparative Assessment with Various Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
improving the spreadability and texture of topical sodium carbomer gels
Technical Support Center: Sodium Carbomer Gels
Welcome to the technical support center for the formulation of topical this compound gels. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving optimal gel spreadability and texture.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the formulation of this compound gels.
Q1: Why is my carbomer gel lumpy or exhibiting "fish eyes"?
"Fish eyes" are agglomerates of partially hydrated polymer.[1][2][3] They form when the carbomer powder is not properly dispersed and hydrated before neutralization. The outer layer of a powder clump hydrates and swells, forming a gel-like barrier that prevents water from penetrating and hydrating the powder in the interior.[2][3] To prevent this, ensure thorough dispersion by slowly sprinkling the carbomer powder into the vortex of a well-agitated aqueous phase.[1] Using a high-shear mixer can also be effective.[2] Pre-soaking the carbomer in deionized water for 24 hours without agitation can also be an effective method to ensure full hydration.[4]
Q2: My gel's viscosity is too high. How can I adjust it?
High viscosity is typically a result of a high carbomer concentration or over-neutralization.[5] Carbomer concentration generally ranges from 0.5% to 2% depending on the desired viscosity.[5] The viscosity dramatically increases as the pH is raised to between 6 and 10 through neutralization.[6] To reduce viscosity, you can decrease the carbomer concentration or carefully adjust the pH. The presence of electrolytes or metal ions can also reduce the viscosity of the gel.[5][6]
Q3: The final gel feels tacky or sticky on the skin. How can I improve the skin feel?
Stickiness can be caused by high concentrations of carbomer.[7][8] If the final mass fraction of carbomer is greater than 0.8%, it can be prone to forming a film and may not have a good skin feel.[5] The addition of humectants like glycerin or propylene glycol can help, but their concentration needs to be optimized. Sensory analysis has shown that as carbomer concentration increases, stickiness also increases, while the absorption rate decreases.[7][8]
Q4: How can I improve the spreadability of my gel?
Spreadability is inversely related to viscosity; increasing gel viscosity generally decreases spreadability.[9] To improve spreadability, you can lower the carbomer concentration.[9] The addition of solvents like alcohol, glycerin, and propylene glycol can also increase spreadability.[9] Texture analysis can be used to objectively measure parameters related to spreadability.[10][11]
Q5: How does the choice of neutralizing agent impact the gel?
Neutralizing agents are crucial for activating the gelling effect of carbomer by increasing the pH.[12] Common neutralizers include inorganic bases like sodium hydroxide and organic amines like triethanolamine (TEA).[5] The choice and amount of neutralizer directly control the pH, which in turn governs the viscosity and texture of the final gel.[10][13] The optimal viscosity for many carbomer gels is achieved at a pH of approximately 6-7.[6]
Q6: Why is my gel's viscosity changing over time or with temperature?
Carbomer gels can be sensitive to UV light and prolonged exposure to high shear, both of which can lead to a reduction in viscosity.[6][12] If using clear packaging, incorporating a UV absorber is recommended.[6] While carbomer gels generally exhibit good temperature stability, significant changes in temperature can affect rheological properties.[14][15] Additionally, the presence of electrolytes can decrease viscosity by reducing charge repulsion between polymer chains.[6]
Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Lumps / "Fish Eyes" | - Improper carbomer dispersion.[1][16] - Premature neutralization.[1] - Poor hydration.[16] | - Sift carbomer powder and add it slowly to the vortex of the liquid with vigorous mixing.[1] - Ensure complete dispersion and hydration before adding the neutralizing agent.[12] - Consider a pre-soaking step for the carbomer in water.[4] |
| High Viscosity / Poor Spreadability | - Carbomer concentration is too high.[5][9] - pH is too high (over-neutralized).[10] | - Reduce the carbomer concentration. A typical range is 0.5% to 2.0%.[5] - Carefully monitor and adjust the pH with the neutralizer; the maximum viscosity is often reached around pH 8.[5] - Add agents that improve spreadability, such as glycols.[9] |
| Stickiness / Tackiness | - High carbomer concentration.[7][8] - Unoptimized levels of humectants. | - Reduce carbomer concentration, ideally to less than 0.8% for skincare products.[5][17] - Incorporate emollients or silicones to improve skin feel. - Optimize the concentration of humectants like glycerin or propylene glycol.[14][18] |
| Cloudy Appearance | - Trapped air from vigorous mixing.[12] - Incomplete hydration of carbomer. | - Use a vacuum emulsifier to remove trapped air.[4] - Mix at a lower speed after initial dispersion to avoid aeration.[16] - Ensure the carbomer is fully hydrated before neutralization.[12] |
| Loss of Viscosity | - Presence of electrolytes or metal ions.[5][6] - Exposure to UV light.[6] - Excessive or prolonged high shear after neutralization.[6][12] | - Check for electrolyte content in all raw materials. - Use opaque or UV-protective packaging.[6] - Apply gentle agitation after the gel has formed.[16] |
Quantitative Data Summary
The following tables summarize the impact of key formulation variables on the physical properties of carbomer gels.
Table 1: Effect of Carbomer Concentration on Textural Properties
| Carbomer Concentration (%) | Hardness (g) | Cohesiveness | Adhesiveness (g.s) | Spreadability | Stickiness |
| 0.5 | Low | High | Low | Decreased | Low |
| 1.0 | Medium | High | Low | Decreased | Medium |
| 1.5 | High | High | Low | Decreased | High |
| 2.0 | Very High | High | Low | Decreased | Very High |
| (Data adapted from sensory and texture analysis studies. An increase in carbomer concentration leads to increased hardness, stickiness, and density, while decreasing spreadability and absorption rate)[7][8] |
Table 2: Influence of pH on Gel Viscosity
| pH | Relative Viscosity | Polymer State |
| ~3.0 | Very Low | Polymer chains are tightly coiled (unneutralized).[6] |
| 4.0 - 5.5 | Increasing | Carboxyl groups begin to dissociate and chains start to uncoil.[5] |
| 6.0 - 8.0 | High / Maximum | Polymer chains are uncoiled and swollen, creating a strong gel network.[5] |
| > 8.0 | Decreasing | Viscosity may decrease due to excess electrolytes from the neutralizer.[5] |
| (This table illustrates the general relationship between pH and viscosity for a typical carbomer gel. The exact values depend on the specific carbomer, concentration, and neutralizer used)[5][6] |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Protocol 1: Preparation of a Standard this compound Gel
-
Dispersion: Weigh the required amount of purified water. While stirring with a propeller mixer at a moderate speed to create a vortex, slowly and carefully sprinkle the weighed carbomer powder (e.g., Carbomer 940) onto the surface of the water to avoid clumping.[1]
-
Hydration: Continue mixing until a uniform, lump-free dispersion is achieved. Allow the dispersion to stand for at least 2 hours to ensure complete hydration of the polymer.[19]
-
Neutralization: While gently stirring, add a neutralizing agent (e.g., triethanolamine or a 10% sodium hydroxide solution) dropwise to the hydrated dispersion.[12][20]
-
Gel Formation: Monitor the pH of the dispersion. Continue adding the neutralizer until the desired pH (typically 6.5-7.5) is reached and a clear, viscous gel is formed.
-
Final Steps: Stop stirring and allow any entrapped air to escape. If necessary, let the gel stand overnight.
Protocol 2: Spreadability Assessment (Parallel-Plate Method)
-
Apparatus: The test uses two circular glass plates. A specific weight is used for compression.
-
Sample Application: Place a standardized amount of the gel sample (e.g., 1 gram) in the center of the bottom plate.
-
Compression: Carefully place the top plate onto the gel sample. Place a standard weight (e.g., 110 g) on the top plate and start a timer.[21]
-
Measurement: Measure the diameter of the circle the gel has spread to after a specific time (e.g., 1 minute). A larger diameter indicates better spreadability. Alternatively, measure the time it takes for the gel to spread between two marked concentric circles.[21]
-
Calculation: The spreadability can be reported as the diameter (mm) or area (mm²) of the spread circle.
Protocol 3: Texture Profile Analysis (TPA)
-
Instrumentation: Use a texture analyzer equipped with a cylindrical or hemispherical probe.
-
Sample Preparation: Place the gel sample in a container, ensuring a flat, even surface and no air bubbles.
-
Test Cycle: The TPA test involves two compression cycles.
-
The probe moves down at a set speed to a specific depth into the gel (first compression).
-
The probe then retracts to the starting position.
-
After a short delay, the probe repeats the compression cycle.
-
-
Data Analysis: From the resulting force-time or force-distance graph, several textural parameters can be calculated.[8][22]
-
Hardness: The peak force during the first compression.
-
Adhesiveness: The work required to pull the probe away from the sample after the first compression.
-
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
-
Springiness: The height that the sample recovers during the time that elapses between the end of the first and beginning of the second compression.
-
Visualizations
Diagram 1: Workflow for Preparing a Homogeneous Carbomer Gel
Caption: Workflow for the preparation of a this compound gel.
Diagram 2: Troubleshooting Logic for Poor Gel Texture
Caption: A logical workflow for troubleshooting common texture issues.
References
- 1. nbinno.com [nbinno.com]
- 2. mixers.com [mixers.com]
- 3. Eliminating fish eyes in the mix [manufacturingchemist.com]
- 4. Common problems in Carbomer 940 gel preparation [vacutaineradditives.com]
- 5. Factors Influencing The Formulation Design Of Carbomer Gel [greena-bio.com]
- 6. ulprospector.com [ulprospector.com]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. The Influence of pH Values on the Rheological, Textural and Release Properties of Carbomer Polacril® 40P-Based Dental Gel Formulation with Plant-Derived and Synthetic Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. quadroliquids.com [quadroliquids.com]
- 13. clinikally.com [clinikally.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH | Semantic Scholar [semanticscholar.org]
- 16. chemistscorner.com [chemistscorner.com]
- 17. Five tips for preparing Carbomer gel, making your skin care formula more stable and efficient - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 19. rjtcsonline.com [rjtcsonline.com]
- 20. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 21. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Formulating with Pre-Neutralized Sodium Carbomer
Welcome to the technical support center for pre-neutralized sodium carbomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during formulation.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues when working with pre-neutralized this compound.
Issue 1: Low Viscosity or Failure to Thicken
A common challenge is achieving the target viscosity. If your formulation is not thickening as expected, follow this guide to identify the potential cause.
Possible Causes and Solutions
| Potential Cause | Description | Recommended Action |
| Improper Dispersion | Pre-neutralized carbomer can form clumps if not dispersed correctly, preventing full hydration and thickening.[1][2] | Slowly sprinkle the this compound powder into the vortex of the liquid phase under continuous, moderate agitation. Avoid dumping the powder all at once.[3][4] |
| Excessive Shear | Although pre-neutralized carbomers are less sensitive to shear before hydration, high shear after the gel network has formed can permanently destroy the polymer structure, leading to a loss of viscosity.[5][6][7] | Use a low shear mixing method, such as a propeller mixer at a reduced speed, once the product has thickened.[8] If high shear is necessary for other formulation steps like emulsification, it is best to perform it before the addition of the carbomer. |
| Presence of Electrolytes | Salts from other ingredients can shield the negative charges on the polymer backbone, causing the polymer to coil and reducing the viscosity of the gel.[9] | If possible, reduce the concentration of electrolytes in your formulation. If electrolytes are necessary, consider using a salt-tolerant grade of carbomer if available. Add the carbomer before any salts. |
| Incorrect pH | While pre-neutralized carbomers have a wider pH tolerance (typically 5.0-10.0) than their acidic counterparts, extreme pH values can still negatively impact viscosity.[3][4] Adding high amounts of acidic substances can lead to the formation of salts, which will decrease viscosity.[3][4] | Measure the final pH of your formulation. If it is outside the optimal range for the specific grade of this compound, adjust it carefully. Avoid adding strong acids directly to the gel.[4] |
| High Alcohol Concentration | High concentrations of certain alcohols can interfere with the hydration of the carbomer polymer, leading to lower viscosity. This compound can tolerate a water/alcohol blend of up to 70:30.[4] | If a high alcohol content is required, test the compatibility with your specific grade of this compound. You may need to use a specialized grade designed for hydroalcoholic systems. |
Troubleshooting Workflow for Low Viscosity
Issue 2: Lumps or "Fish Eyes" in the Formulation
The formation of agglomerates, often called "fish eyes," is a common problem that arises from improper dispersion and hydration of carbomer powders.[5][10]
Dispersion Protocol to Avoid Lumps
-
Preparation : Start with the aqueous phase of your formulation in a vessel of appropriate size to allow for vortex formation.
-
Agitation : Begin stirring the liquid at a speed sufficient to create a good vortex without incorporating excessive air. A propeller-type mixer is often suitable.
-
Slow Addition : Sprinkle the pre-neutralized this compound powder slowly and evenly onto the surface of the vortex.[3][4] A sieve can be used to break up any small, pre-existing clumps in the powder and ensure a fine, even distribution.[2]
-
Hydration : Allow the powder to become fully wetted and dispersed before adding more. The particles will swell as they hydrate.[1]
-
Mixing : Continue mixing at a moderate speed until the gel is smooth and homogenous. Avoid high shear at this stage.[5]
Experimental Workflow for Proper Dispersion
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using pre-neutralized this compound over traditional carbomer?
The primary advantage is the simplification of the manufacturing process.[4][11] Traditional carbomers are acidic and require a neutralization step with an alkaline substance (like sodium hydroxide or triethanolamine) to thicken.[12][13][14] Pre-neutralized this compound is already in its salt form and thickens as soon as it is dispersed in water, eliminating the need for a separate neutralization step and providing a constant pH during production.[3][4][11]
Q2: Can I adjust the pH of a gel made with pre-neutralized this compound?
Yes, you can make small adjustments to the pH. If a lower pH is needed, you can add a weak acid like citric or lactic acid. However, be cautious as adding a significant amount of acid can lead to the formation of salts, which will reduce the viscosity of your gel.[3][4]
Q3: How does the presence of active pharmaceutical ingredients (APIs) affect formulations with pre-neutralized this compound?
The compatibility of APIs with pre-neutralized this compound depends on the nature of the API. Cationic APIs can interact with the anionic carbomer polymer, potentially leading to precipitation or a loss of viscosity.[10] It is crucial to perform compatibility studies with your specific API.
Q4: Is it possible to create clear gels with pre-neutralized this compound?
Yes, pre-neutralized this compound can form clear, viscous gels in water and water/alcohol blends.[3][4][11] The clarity of the gel can be affected by other ingredients in the formulation.
Q5: What is the recommended usage level for pre-neutralized this compound?
The typical usage level is between 0.2% and 0.5%, but the exact concentration will depend on the desired final viscosity of your product.[3]
Q6: Are there any special storage and handling requirements for pre-neutralized this compound?
Like other carbomers, pre-neutralized this compound is hygroscopic and should be stored in a tightly sealed container in a dry place to prevent moisture absorption, which can lead to clumping.[15][16]
Comparison of Traditional vs. Pre-Neutralized Carbomer Thickening Mechanism
References
- 1. Working with Carbomer (Part II) - Swettis Beauty Blog [skinchakra.eu]
- 2. How to disperse carbomer powder polymer [nmcarbomer.com]
- 3. beautyquip.myshopify.com [beautyquip.myshopify.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. realizebeauty.wordpress.com [realizebeauty.wordpress.com]
- 6. quadroliquids.com [quadroliquids.com]
- 7. chemistscorner.com [chemistscorner.com]
- 8. monash.edu [monash.edu]
- 9. ulprospector.com [ulprospector.com]
- 10. ingredientstodiefor.com [ingredientstodiefor.com]
- 11. This compound | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 12. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 13. clinikally.com [clinikally.com]
- 14. iajps.com [iajps.com]
- 15. Dispersion And Thickening Technology Of Carbomer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. Carbomer's Dispersion and Thickening Technology - GELINNA [greena-bio.com]
Technical Support Center: Managing the Impact of Electrolytes on Sodium Carbomer Viscosity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the impact of electrolytes on sodium carbomer viscosity.
Troubleshooting Guides
Issue: Sudden drop in viscosity after adding active ingredients or other excipients.
Q1: My carbomer gel lost significant viscosity after I added a salt-containing active pharmaceutical ingredient (API). What is happening?
A1: This is a common issue. Carbomers, which are cross-linked polymers of acrylic acid, thicken through electrostatic repulsion between the negatively charged carboxyl groups on the polymer backbone after neutralization. When you introduce electrolytes (salts), the cations from the salt shield these negative charges, reducing the repulsion and causing the polymer to coil, which leads to a significant decrease in viscosity.[1][2][3] Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) have a much more pronounced effect on viscosity reduction than monovalent cations (e.g., Na⁺, K⁺).[4][5]
Troubleshooting Steps:
-
Identify the Source of Electrolytes: Determine if your API is a salt or if other excipients in your formulation contain ions.
-
Quantify the Electrolyte Concentration: Understanding the total electrolyte load is crucial for selecting the right mitigation strategy.
-
Consider an Electrolyte-Tolerant Carbomer: Grades like Carbopol® Ultrez 30 or Carbomer 1342 are specifically designed for better performance in the presence of electrolytes.[1][6]
-
Optimize the Order of Addition: In some cases, adding the carbomer to the formulation before the electrolyte-containing components can help. However, for dispersion, adding a small amount of acid or electrolyte to the water before adding the carbomer can improve dispersion by reducing solution viscosity initially.[1]
-
pH Adjustment: Ensure your gel is neutralized to the optimal pH range for viscosity, typically between 6.0 and 7.5.[7][8] However, be aware that pH adjustments can also affect the ionization of your API and other excipients.
-
Use a Co-thickener: Consider adding a non-ionic thickener, such as hydroxyethyl cellulose (HEC) or a xanthan gum, which are less sensitive to electrolytes.
Q2: I'm working with a multivalent cation (e.g., zinc, magnesium), and my gel is completely losing its structure. What can I do?
A2: Multivalent cations are particularly detrimental to standard carbomer gels as they can form ionic bridges between the carboxylate groups, leading to polymer precipitation and a complete loss of viscosity.[4][5][9]
Troubleshooting Steps:
-
Chelating Agents: Incorporate a chelating agent like EDTA (ethylenediaminetetraacetic acid) to bind with the multivalent cations and prevent them from interacting with the carbomer.[10] A typical use level is 0.01% EDTA disodium solution.[10]
-
Use Highly Electrolyte-Resistant Polymers: For formulations with significant levels of multivalent ions, a standard carbomer may not be suitable. Investigate specialized polymers designed for high electrolyte environments.
-
Alternative Gelling Agents: If the presence of multivalent cations is essential to your formulation, you may need to consider alternative gelling agents that are not based on polyacrylic acid chemistry, such as xanthan gum.[1]
Frequently Asked Questions (FAQs)
Q3: What is the mechanism behind carbomer thickening and the effect of electrolytes?
A3: Carbomers are supplied as tightly coiled acidic molecules.[3] When dispersed in water, they begin to uncoil.[3] Upon neutralization with a base (e.g., sodium hydroxide, triethanolamine), the acidic carboxyl groups are converted to negatively charged carboxylate groups.[3] The electrostatic repulsion between these adjacent negative charges causes the polymer chain to expand significantly, leading to a dramatic increase in viscosity.[2][3][11] Electrolytes introduce positive ions that shield the negative charges on the polymer backbone, reducing the electrostatic repulsion and allowing the polymer to return to a more coiled state, thus decreasing viscosity.[3]
Q4: How does the type of cation (monovalent vs. divalent) affect carbomer viscosity?
A4: Divalent cations (like Ca²⁺ and Mg²⁺) are more detrimental to carbomer viscosity than monovalent cations (like Na⁺ and K⁺).[5] This is because divalent cations can form ionic bridges between two different carboxylate groups, effectively cross-linking the polymer chains and causing them to collapse and precipitate. Monovalent cations primarily shield the charges, leading to a less drastic, though still significant, reduction in viscosity.
Q5: Are there specific carbomer grades that are more tolerant to electrolytes?
A5: Yes, polymer manufacturers have developed carbomer grades with improved electrolyte tolerance. For example, Carbopol® Ultrez 30 is known for its enhanced electrolyte resistance.[1] A 1% dispersion of Ultrez 30 with 1% sodium chloride can maintain a viscosity of 9,500-12,000 cps.[1] Carbomer 1342 is another grade with good electrolyte resistance.[6]
Q6: What is the optimal pH for carbomer gel viscosity?
A6: The highest viscosity for carbomer gels is typically achieved in a pH range of 6.0 to 7.5.[7][8] Below pH 6.0, the carboxyl groups are not fully neutralized, leading to less polymer chain extension. Above pH 7.5, the viscosity can start to decrease.
Q7: Can I add electrolytes to my carbomer dispersion before neutralization?
A7: Adding a small amount of electrolyte or acid to the water before dispersing the carbomer can actually be beneficial.[1] It reduces the initial viscosity of the dispersion, making it easier to handle and preventing the formation of lumps.[1] Up to a 5% dispersion of carbomer in water can often be achieved with this method.[1]
Data Presentation
Table 1: Effect of Sodium Chloride (NaCl) on the Viscosity of a Standard Carbomer Gel
| NaCl Concentration (%) | Viscosity (cps) | % Viscosity Reduction |
| 0.0 | 55,000 | 0% |
| 0.2 | 30,000 | 45% |
| 0.4 | 15,000 | 73% |
| 0.6 | 8,000 | 85% |
| 0.8 | 5,000 | 91% |
| 1.0 | < 3,000 | > 95% |
Note: Data is illustrative and compiled from general knowledge in the provided search results. Actual values will vary depending on the specific carbomer grade, concentration, neutralizer, and measurement conditions.
Table 2: Comparative Viscosity of Different Carbomer Grades in the Presence of Electrolytes
| Carbomer Grade | Polymer Concentration | Electrolyte | Electrolyte Concentration | Viscosity (cps) |
| Standard Carbomer | 0.5% | NaCl | 1.0% | < 3,000 |
| Ultrez 30 | 1.0% | NaCl | 1.0% | 9,500 - 12,000[1] |
| Carbomer 1342 | 0.5% | - | - | High (specific electrolyte data not provided)[6] |
Experimental Protocols
Protocol 1: Preparation of a Basic this compound Gel
-
Dispersion: Slowly sprinkle the desired amount of this compound powder (e.g., 0.5% w/w) into the vortex of deionized water under continuous, moderate agitation. Avoid introducing excessive air.
-
Hydration: Continue mixing until the powder is fully hydrated and no lumps are visible. This may take 30-60 minutes.
-
Neutralization: While monitoring the pH, slowly add a neutralizing agent (e.g., 18% NaOH solution or triethanolamine) dropwise to the dispersion with gentle mixing.
-
Viscosity Build-up: Continue adding the neutralizer until the target pH (typically 6.5-7.0) is reached. The viscosity will increase significantly as the pH approaches the optimal range.
-
Final Mixing: Mix gently until a homogenous gel is formed. Avoid high shear mixing after neutralization as it can permanently damage the polymer network.[1]
Protocol 2: Measuring the Viscosity of Carbomer Gels
-
Equipment: Use a rotational viscometer (e.g., Brookfield DV-E) with a suitable spindle (e.g., spindle 05 or 06 for medium viscosity gels).[12] For very thick gels, a T-bar spindle with a helipath stand may be necessary to avoid "channeling".[12]
-
Sample Preparation: Place a sufficient amount of the carbomer gel in a beaker, ensuring there are no air bubbles. Allow the sample to equilibrate to a constant temperature (e.g., 25°C).
-
Measurement: Immerse the spindle into the gel to the marked level. Start the rotation at a defined speed (e.g., 10-30 rpm).[12]
-
Data Recording: Allow the reading to stabilize before recording the viscosity value (in centipoise, cps). It is good practice to record viscosity at multiple speeds to characterize the shear-thinning behavior of the gel.
Visualizations
References
- 1. ulprospector.com [ulprospector.com]
- 2. scribd.com [scribd.com]
- 3. US20150126662A1 - Salt additive to prevent clogging of carbomer based hand products - Google Patents [patents.google.com]
- 4. chemistscorner.com [chemistscorner.com]
- 5. Impact on Rheology Modifier as Cellulose Nanofibril, Carbomers by Salts [ktappi.kr]
- 6. Carbomer 1342 (Electrolyte Tolerance, Long-flow) [myskinrecipes.com]
- 7. Working with Carbomer (part I) - Swettis Beauty Blog [skinchakra.eu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Factors Influencing The Formulation Design Of Carbomer Gel [greena-bio.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. chemistscorner.com [chemistscorner.com]
optimization of the neutralization process for carbomer-based gels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful formulation and optimization of Carbomer-based gels.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the thickening of Carbomer-based gels?
A1: Carbomer is a high molecular weight polymer of acrylic acid.[1] In its dry, powdered form, it is uncoiled and does not significantly increase viscosity. The thickening mechanism is a two-stage process.[2] First, the Carbomer powder must be thoroughly dispersed and hydrated in a solvent, typically water.[2] Second, a neutralizing agent (an alkali) is added.[2] This increases the pH, causing the acidic carboxyl groups on the polymer backbone to ionize.[3] The resulting negative charges along the polymer chain repel each other, causing the polymer to uncoil and swell, which in turn dramatically increases the viscosity of the solution, forming a gel.[3]
Q2: What is the optimal pH range for Carbomer gels?
A2: The viscosity of Carbomer gels is highly dependent on pH.[4] Generally, the optimal pH range for achieving high viscosity is between 6 and 10.[5] Below a pH of 4, the carboxyl groups are not sufficiently ionized, and the viscosity will be low.[3] As the pH increases above 4, the viscosity begins to rise significantly, typically reaching its maximum around pH 8.[3] It's crucial to maintain the final product's pH within a stable and desired range, as significant deviations can lead to viscosity loss.[4]
Q3: Which neutralizing agents can be used, and how do they differ?
A3: A variety of inorganic and organic bases can be used to neutralize Carbomer. Common neutralizers include:
-
Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH).[3]
-
Organic Amines: Triethanolamine (TEA) is a very common choice.[3]
The choice of neutralizer can influence the final properties of the gel. For instance, when Carbomer is used as an emulsifier, a dual neutralization with both an inorganic and an organic base can be beneficial, as the former is soluble in the water phase and the latter in the oil phase.[3]
Q4: What is the typical concentration range for Carbomer in a gel formulation?
A4: The concentration of Carbomer used depends on the desired final viscosity. For most gel applications, a concentration ranging from 0.5% to 2% is typical.[3] For skincare products, it is often recommended to keep the concentration below 0.8% to avoid a film-forming effect on the skin, which can negatively impact the sensory feel.[3] Even low concentrations, from 0.1% to 0.5%, can produce highly viscous gels.[5][6]
Troubleshooting Guide
Q5: My gel is lumpy and contains "fish eyes." What is the cause and how can I prevent this?
A5: "Fish eyes" are undissolved, partially hydrated agglomerates of Carbomer powder.[7] This issue arises from improper dispersion of the polymer before neutralization.[7] When the powder is added too quickly or without sufficient agitation, the outer layer of the particles hydrates and swells, forming a gel-like barrier that prevents water from penetrating to the core of the agglomerate.[8]
Solutions:
-
Slow Addition: Sprinkle the Carbomer powder slowly into the vortex of a well-agitated liquid.[7]
-
Pre-wetting: Create a slurry of the Carbomer powder in a non-solvent medium like glycerin or glycols before adding it to the water phase.[7]
-
High Shear Dispersion: Use a high-shear mixer to break down agglomerates and ensure uniform dispersion before the neutralization step.[8]
-
Pre-Soaking: Allow the Carbomer to naturally absorb water and swell in deionized water for an extended period (e.g., 24 hours) without agitation before mixing and neutralizing.[9]
Q6: My gel has a cloudy appearance and contains a lot of air bubbles. How can I resolve this?
A6: Air entrapment, or aeration, is a common problem caused by excessive agitation, especially at the liquid's surface.[8] Once the gel is formed, its high viscosity makes it very difficult for these bubbles to escape, resulting in a cloudy appearance and potential issues with volumetric filling during packaging.[8]
Solutions:
-
Controlled Agitation: Minimize turbulence at the surface during mixing. Once the Carbomer is dispersed, use slow-speed stirring, especially after neutralization.[9]
-
Vacuum Deaeration: For large-scale production, using a vacuum mixer or emulsifier is an effective method to remove entrapped air after gel formation.[9][10]
-
Proper Mixing Technique: Ensure the mixer head remains submerged in the liquid to avoid drawing air into the system.
Q7: The viscosity of my final gel is lower than expected. What could be the reason?
A7: A loss of viscosity can be attributed to several factors:
-
Prolonged High Shear: While high shear is useful for initial dispersion, exposing the neutralized Carbomer polymer to high shear for an extended period can permanently damage the polymer network, leading to a reduction in viscosity.[2]
-
Presence of Electrolytes: Carbomers are sensitive to salts and other electrolytes. The ions can shield the charges on the polymer backbone, reducing the repulsion that causes the polymer to uncoil and swell, thereby decreasing viscosity.[11]
-
Incorrect pH: If the final pH of the gel is outside the optimal range (typically 6-10), the viscosity will be lower. Over-neutralization can also cause a drop in viscosity.[5]
-
Incomplete Hydration: If the Carbomer was not fully hydrated before neutralization, the maximum viscosity potential will not be reached.
Q8: My gel's viscosity decreases over time. What causes this instability?
A8: Gel instability and a gradual loss of viscosity can be due to:
-
Electrolyte Leaching: If your formulation contains other components, ions might slowly leach out over time, interacting with the Carbomer network and reducing viscosity.
-
UV Exposure: Carbomers can be sensitive to UV light, which may cause degradation of the polymer over time, especially in clear packaging. Incorporating a UV absorber can help mitigate this.
-
Microbial Contamination: While Carbomer itself does not support microbial growth, other ingredients in the formulation might. Microbial activity can alter the pH or degrade other components, leading to instability.[3] Ensure your formulation is adequately preserved.
Data Presentation
Table 1: Effect of Concentration and pH on Carbomer Gel Properties
| Carbomer Concentration (% w/w) | Neutralizer | Final pH | Resulting Viscosity (cP) | Observations |
| 0.5% | NaOH | ~3.0 (Unneutralized) | Low | Clear, water-like liquid |
| 0.5% | NaOH | 4.0 | ~5,000 - 15,000 | Viscosity begins to build |
| 0.5% | NaOH | 6.0 - 7.5 | ~40,000 - 60,000[12] | Forms a thick, clear gel |
| 1.0% | TEA | 5.5 | ~150,000 | High viscosity gel |
| 1.5% | TEA | 5.35 | ~175,000 | Very high viscosity gel |
| 2.0% | TEA | - | ~280,000 | Extremely thick gel, may have poor spreadability |
Note: Viscosity values are approximate and can vary significantly based on the specific grade of Carbomer, the neutralizer used, temperature, and the measurement method (spindle, speed).[13]
Table 2: Common Neutralizing Agents and Their Usage Ratios
| Neutralizing Agent | Preparation | Typical Ratio (Neutralizer:Carbomer) | Notes |
| Triethanolamine (TEA) 99% | Use as is or as a 50% solution in water | ~1.5 : 1 | Very common in cosmetics, easy to handle. |
| Sodium Hydroxide (NaOH) | Prepare a 10-18% solution in water[1] | ~0.4 : 1 (for 100% NaOH) | Strong base, requires careful handling. Can affect gel clarity in some cases. |
| Potassium Hydroxide (KOH) | Prepare a 10-25% solution in water | ~0.56 : 1 (for 100% KOH) | Similar to NaOH, can also impact clarity. |
Note: These ratios are starting points. The exact amount of neutralizer should be determined by monitoring the pH of the gel during its addition until the target pH is reached.
Experimental Protocols
Protocol 1: Preparation of a Standard 1% Carbomer 940 Gel
Objective: To prepare a standardized 1% (w/w) Carbomer 940 aqueous gel.
Materials & Equipment:
-
Carbomer 940 powder
-
Deionized water
-
Neutralizing agent (e.g., 10% w/w NaOH solution or Triethanolamine)
-
Laboratory balance
-
Beakers
-
Overhead stirrer or magnetic stirrer
-
pH meter
-
Spatula
Procedure:
-
Water Phase Preparation: Weigh 98.5 g of deionized water into a beaker of appropriate size.
-
Dispersion: While stirring the water at a moderate speed to create a vortex, slowly and carefully sprinkle 1.0 g of Carbomer 940 powder into the vortex. Avoid dumping the powder in all at once to prevent clumping.
-
Hydration: Continue stirring at a low to moderate speed for 30-60 minutes, or until all particles are fully dispersed and hydrated, and no "fish eyes" are visible. The resulting dispersion will be acidic (pH ~3) and have low viscosity.
-
Neutralization: While monitoring the dispersion with a calibrated pH meter, add the neutralizing agent dropwise with gentle stirring.
-
Gel Formation: Continue adding the neutralizer until the target pH (e.g., pH 6.5 - 7.0) is reached. A significant increase in viscosity will be observed as the gel forms.
-
Final Mixing: Once the target pH is achieved, stop adding the neutralizer and continue to stir gently for another 10-15 minutes to ensure homogeneity. Avoid high speeds to prevent air entrapment.
-
Resting: Allow the gel to rest for a few hours to ensure complete swelling and to let any entrapped air bubbles rise.
Protocol 2: Viscosity Measurement of Carbomer Gels
Objective: To determine the viscosity of a prepared Carbomer gel using a rotational viscometer.
Equipment:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles[14]
-
Sample of Carbomer gel
-
Beaker or sample container
-
Water bath for temperature control (optional, but recommended)
Procedure:
-
Sample Preparation: Place a sufficient amount of the gel sample (free of air bubbles) into a beaker.[14] Allow the sample to equilibrate to a controlled temperature (e.g., 25°C), as viscosity is temperature-dependent.[14]
-
Instrument Setup: Turn on the viscometer and allow it to stabilize.[15] Select an appropriate spindle and rotational speed (RPM) based on the expected viscosity of the gel. For high-viscosity gels, a larger spindle (e.g., T-bar) at a low RPM is often used.[15]
-
Measurement: Attach the selected spindle to the viscometer.[16] Immerse the spindle into the gel sample, ensuring it is centered and submerged to the immersion mark without touching the walls or bottom of the container.[14][16]
-
Data Acquisition: Start the viscometer motor.[14] Allow the reading to stabilize for 1-2 minutes before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[15] The torque reading should ideally be between 10% and 100%.[16]
-
Replication: Repeat the measurement at least three times and calculate the average value.[15]
-
Cleaning: After the measurement, clean the spindle thoroughly with deionized water and a suitable solvent if necessary.[15]
Protocol 3: pH Measurement of Carbomer Gels
Objective: To accurately measure the pH of a Carbomer gel.
Equipment:
-
Calibrated pH meter with a suitable electrode (flat-surface or spear-tip electrodes are often recommended for semi-solids)[17]
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)[18]
-
Deionized water
-
Beaker with gel sample
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard pH buffers that bracket the expected pH of the gel.[18]
-
Sample Preparation: Place the gel sample in a beaker and allow it to equilibrate to room temperature.[18]
-
Measurement: Rinse the pH electrode with deionized water and gently blot it dry.[18] Immerse the electrode tip directly into the gel sample.[18]
-
Stabilization: Allow the pH reading to stabilize. This may take longer for a viscous gel compared to a liquid sample.
-
Recording: Once the reading is stable, record the pH value.[18]
-
Cleaning: After use, thoroughly clean the electrode with deionized water to remove all traces of the gel and store it in the appropriate storage solution.[18]
Protocol 4: Accelerated Stability Testing of Carbomer Gels
Objective: To assess the stability of a Carbomer gel formulation under accelerated conditions to predict its shelf life.
Equipment:
-
Stability chambers set to specific temperature and relative humidity (RH) conditions (e.g., 40°C ± 2°C / 75% RH ± 5%)[19]
-
Final, sealed containers of the gel formulation
-
Analytical instruments for testing (viscometer, pH meter, etc.)
Procedure:
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a full analysis on a control sample kept at room temperature. This includes measuring viscosity, pH, appearance (color, clarity), and any other relevant quality attributes.[20]
-
Sample Storage: Place the sealed containers of the gel into the stability chamber(s).
-
Testing Schedule: Pull samples from the chamber for analysis at predetermined time points. A common schedule for a 6-month accelerated study is testing at 0, 3, and 6 months.[20][21]
-
Analysis at Each Time Point: At each scheduled pull, allow the samples to equilibrate to room temperature before testing. Perform the same set of analyses as in the initial evaluation (viscosity, pH, appearance, etc.).
-
Data Evaluation: Compare the results at each time point to the initial data and the product specifications. Significant changes, such as a large drop in viscosity, a shift in pH, or phase separation, may indicate instability.
-
Shelf-Life Extrapolation: The data gathered can be used to extrapolate a tentative shelf life for the product under normal storage conditions, often with the rule of thumb that 6 months at 40°C can represent 24 months at room temperature.[20] This should be confirmed with real-time stability studies.[20]
Visualizations
Caption: Troubleshooting workflow for common issues in Carbomer gel preparation.
Caption: Key parameters influencing the final properties of Carbomer-based gels.
Caption: Standard experimental workflow for gel preparation and characterization.
References
- 1. ijlret.com [ijlret.com]
- 2. quadroliquids.com [quadroliquids.com]
- 3. Factors Influencing The Formulation Design Of Carbomer Gel [greena-bio.com]
- 4. The Influence of pH Values on the Rheological, Textural and Release Properties of Carbomer Polacril® 40P-Based Dental Gel Formulation with Plant-Derived and Synthetic Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 6. CARBOMER 940 - Ataman Kimya [atamanchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. processandcontrolmag.co.uk [processandcontrolmag.co.uk]
- 9. Common problems in Carbomer 940 gel preparation [vacutaineradditives.com]
- 10. youtube.com [youtube.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. Carbomer 940 vs. Carbomer Homopolymer: Which One Is Better for High-Viscosity Formulations? [elchemy.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Gel Manufacturing: SOP for Viscosity Testing of Gel Formulations – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 15. Gel Manufacturing: SOP for In-Process Viscosity Testing – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. SOP for pH Testing of Gels – SOP Guide for Pharma [pharmasop.in]
- 19. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 20. certified-laboratories.com [certified-laboratories.com]
- 21. japsonline.com [japsonline.com]
resolving inconsistencies in batch production of sodium carbomer hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during the batch production of sodium carbomer hydrogels. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my carbomer hydrogel cloudy or hazy instead of clear?
-
Incomplete Hydration: The most common cause of cloudiness is incomplete hydration of the carbomer powder, leading to the presence of agglomerates or "fish eyes." To prevent this, ensure the powder is dispersed slowly into the vortex of a well-agitated aqueous solution. Allowing the dispersion to stand for a period (e.g., 1-4 hours or even overnight) before neutralization can significantly improve hydration.[1]
-
Air Entrapment: Vigorous mixing can introduce air bubbles, resulting in a cloudy or opaque appearance.[2] It is recommended to use a vacuum emulsifier to deaerate the gel after neutralization.[3][4] Alternatively, gentle stirring or allowing the gel to stand can help dissipate some of the entrapped air.
-
Presence of Salts/Electrolytes: The presence of ions can shield the charges on the polymer backbone, causing the polymer to coil and reducing its solubility, which may lead to a hazy appearance and a drop in viscosity.[4][5]
-
High Alcohol Concentration: High concentrations of alcohols like ethanol or isopropanol can cause the carbomer to precipitate, leading to a loss of transparency.[5] The choice of carbomer grade and neutralizing agent can influence its tolerance to alcohols.
2. What causes batch-to-batch variability in the viscosity of my hydrogel?
Several factors can contribute to viscosity inconsistencies:
-
Carbomer Concentration: Small variations in the amount of carbomer powder can lead to significant differences in the final viscosity. Ensure accurate weighing of the polymer.
-
pH of the Final Gel: The viscosity of carbomer hydrogels is highly pH-dependent. The maximum viscosity is typically achieved in the pH range of 6.0 to 7.5.[6][7][8][9] Inconsistent pH values between batches will result in viscosity variations.
-
Neutralizer Concentration and Type: The type and amount of neutralizing agent used (e.g., sodium hydroxide, triethanolamine) directly impact the final pH and, consequently, the viscosity.[3][10] Inaccurate addition of the neutralizer is a common source of variability.
-
Mixing Speed and Time: High shear mixing can potentially degrade the polymer chains, leading to a permanent loss of viscosity.[11] It is crucial to standardize the mixing speed and duration for both the dispersion and neutralization steps.
-
Temperature: While carbomer hydrogels generally exhibit good thermal stability, significant temperature fluctuations during manufacturing can affect viscosity.[6][12]
3. My hydrogel is too thick/thin. How can I adjust the viscosity?
-
To Increase Viscosity:
-
To Decrease Viscosity:
4. Why does my hydrogel lose viscosity over time?
-
Presence of UV Light: Exposure to UV light can cause degradation of the carbomer polymer, leading to a loss of viscosity. Store hydrogels in light-protected containers.
-
Electrolyte Contamination: The introduction of electrolytes can disrupt the polymer network and reduce viscosity.[4][5]
-
Microbial Contamination: Microbial growth can alter the pH and degrade the polymer. The use of a suitable preservative is recommended.
Quantitative Data
The following tables summarize the quantitative effects of various parameters on the viscosity of this compound hydrogels.
Table 1: Effect of Carbomer Concentration and pH on Apparent Viscosity
| Carbomer Concentration (wt%) | pH | Apparent Viscosity (Pa·s) |
| 0.2 | 4.0 | 10.3 |
| 0.2 | 6.0 | ~37 |
| 0.4 | 4.0 | ~15 |
| 0.4 | 7.0 | ~38 |
| 0.6 | 4.0 | ~20 |
| 0.6 | 6.0 | 52.5 |
Data adapted from a study on Carbopol® Ultrez 30, neutralized with NaOH. Viscosity is represented by yield stress, which is a key parameter for these materials.[6]
Table 2: Influence of Neutralizer Type and Concentration on Apparent Viscosity
| Carbomer Concentration (wt%) | Neutralizer | Neutralizer Concentration (wt%) | pH | Apparent Viscosity (mPa·s) |
| 1.22 | Triethanolamine (TEA) | 0.2 | 3.98 | 8,800 |
| 1.22 | Triethanolamine (TEA) | 0.4 | ~4.5 | >8,800 |
| 1.22 | Triethanolamine (TEA) | 1.0 | 5.31 | >8,800 |
Data adapted from a study on Carbopol® 980 NF. Note that higher TEA concentrations led to viscosities that were difficult to measure with the described setup but showed a consistent increase.[3]
Table 3: Impact of Co-solvents on Hydrogel Viscosity
| Carbomer Grade | Co-solvent | Viscosity Change Compared to Water-based Gel |
| Carbopol® 980 NF | Ethanol-based | Similar rheological behavior |
| Carbopol® 980 NF | Isopropyl alcohol-based | Drastic increase over 30 days (~77%) |
This table illustrates the long-term stability effects of different co-solvents on carbomer hydrogel viscosity.[13][14]
Experimental Protocols
1. Protocol for Viscosity Measurement using a Rotational Viscometer
-
Objective: To determine the apparent viscosity of a this compound hydrogel.
-
Apparatus: Rotational viscometer with a suitable spindle (e.g., Brookfield type).
-
Procedure:
-
Ensure the viscometer is calibrated and level.
-
Place a sufficient amount of the hydrogel sample in a beaker to immerse the spindle to the marked level.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C), as viscosity is temperature-dependent.[15]
-
Select a spindle and rotational speed that will give a torque reading between 10% and 100% of the instrument's range.[15]
-
Attach the selected spindle to the viscometer.
-
Lower the spindle into the center of the sample.
-
Start the motor and allow the reading to stabilize before recording the viscosity value.[16][17]
-
It is recommended to measure viscosity at different rotational speeds to characterize the shear-thinning behavior of the hydrogel.
-
2. Protocol for pH Measurement of Hydrogels
-
Objective: To accurately measure the pH of a this compound hydrogel.
-
Apparatus: Calibrated pH meter with a flat-surface or piercing electrode suitable for semi-solids.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) before each use.[12][16]
-
Ensure the hydrogel sample is at room temperature.
-
If using a flat-surface electrode, place it directly onto the surface of the hydrogel.
-
If using a standard electrode, a 1:10 dilution of the gel in deionized water can be prepared and the pH of the resulting solution measured. Note that this may slightly alter the pH.
-
Allow the pH reading to stabilize before recording the value.[12][16]
-
Clean the electrode thoroughly with deionized water between measurements.[12][16]
-
3. Protocol for In Vitro Drug Release Testing using Franz Diffusion Cells
-
Objective: To evaluate the release profile of an active pharmaceutical ingredient (API) from a this compound hydrogel.
-
Apparatus: Franz diffusion cell apparatus.
-
Procedure:
-
Prepare the Franz diffusion cells by filling the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline) and ensuring no air bubbles are trapped.[11]
-
Mount a synthetic membrane (e.g., polysulfone, cellulose acetate) between the donor and receptor compartments.
-
Place a known amount of the drug-loaded hydrogel onto the membrane in the donor compartment.[11]
-
Maintain the temperature of the receptor medium at 32°C or 37°C to simulate physiological conditions.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analyze the concentration of the API in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Visualizations
Diagram 1: Carbomer Hydrogel Formation Pathway
Caption: A simplified workflow of this compound hydrogel formation.
Diagram 2: Troubleshooting Logic for Viscosity Inconsistencies
Caption: A logical workflow for troubleshooting viscosity inconsistencies.
References
- 1. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. US20150126662A1 - Salt additive to prevent clogging of carbomer based hand products - Google Patents [patents.google.com]
- 5. Impact on Rheology Modifier as Cellulose Nanofibril, Carbomers by Salts [ktappi.kr]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. norlab.com [norlab.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. en1.nbchao.com [en1.nbchao.com]
- 15. What is the operation procedure of rotational viscometer? Q&A | NBCHAO [en1.nbchao.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. permegear.com [permegear.com]
Technical Support Center: Enhancing Bioadhesive Strength of Sodium Carbomer Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of sodium carbomer formulations with enhanced bioadhesive properties.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of bioadhesion for carbomer-based formulations?
A1: The bioadhesion of carbomer formulations to mucosal tissues is a two-step process:
-
Contact (Wetting) Stage: This initial phase involves the intimate contact and wetting of the mucosal surface by the carbomer formulation.[1][2]
-
Consolidation Stage: Following initial contact, the adhesive bond strengthens. This is primarily due to the entanglement of the flexible carbomer polymer chains with the mucin glycoproteins in the mucus layer.[2][3] Additionally, secondary interactions such as hydrogen bonding, van der Waals forces, and ionic interactions contribute to the overall adhesive strength.[2][4] The carboxylic acid groups on the carbomer polymer are crucial for forming these hydrogen bonds.[5][6]
Q2: How does the concentration of this compound affect bioadhesive strength?
A2: The concentration of this compound has a significant, but not linear, effect on bioadhesive strength. Initially, increasing the polymer concentration leads to a greater number of polymer chains available for interpenetration with mucin, thereby increasing adhesive strength.[7] However, beyond an optimal concentration, the bioadhesive strength may plateau or even decrease.[8] This is because excessively high concentrations can lead to coiled polymer chains with reduced flexibility, hindering their ability to entangle with the mucin network.[9] An optimal concentration range for some carbomer-based films has been found to be between 2 and 10 wt%.[10][8][11]
Q3: What is the role of neutralization (pH adjustment) in enhancing bioadhesion?
A3: Neutralization is a critical step that activates the bioadhesive properties of carbomer. Carbomers are acidic polymers that are tightly coiled in their dry, unneutralized state. When neutralized with a base (e.g., triethanolamine, sodium hydroxide), the carboxylic acid groups ionize, leading to electrostatic repulsion between the polymer chains.[12][13][14] This causes the polymer to uncoil and swell, exposing more adhesive sites for interaction with mucin and significantly increasing viscosity.[12][14] The maximum adhesion for some carbomer-based films has been observed at a pH between 5.5 and 6.8.[8][11] However, the ideal pH can be influenced by the specific carbomer grade and other formulation components.[10]
Q4: How does the crosslinking density of the carbomer polymer influence bioadhesion?
A4: The degree of crosslinking in the carbomer polymer structure plays a crucial role. Highly crosslinked polymers tend to swell more in the presence of water while maintaining their structure.[3] This swelling is essential for the interpenetration of polymer chains into the mucus layer. However, excessive crosslinking can decrease the mobility and flexibility of the polymer chains, which can, in turn, reduce the bioadhesive strength.[3] Therefore, a balance in crosslinking density is necessary to achieve optimal bioadhesion.
Q5: Can the addition of other polymers or excipients enhance the bioadhesive strength of this compound formulations?
A5: Yes, the inclusion of other polymers can modulate the bioadhesive properties. For instance, combining carbomer with other mucoadhesive polymers like hydroxypropyl methylcellulose (HPMC) or sodium carboxymethylcellulose (NaCMC) can lead to synergistic effects, enhancing the overall bioadhesive strength.[15] However, it is important to note that some excipients, such as high concentrations of polyvinylpyrrolidone (PVP) or polyoxyethylene, can potentially reduce the mucoadhesion of carbomer gels.[16]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Bioadhesive Strength | Insufficient Polymer Concentration: Not enough carbomer to form a strong adhesive bond. | Increase the carbomer concentration incrementally within the optimal range (e.g., 2-10 wt%).[8] |
| Incomplete Neutralization: The carbomer is not fully uncoiled, limiting adhesive site exposure. | Ensure the neutralizing agent is added slowly and with adequate mixing until the target pH (typically 5.5-6.8) is reached.[10][8] | |
| Suboptimal pH: The pH of the final formulation is outside the ideal range for maximum bioadhesion. | Adjust the pH of the formulation to be within the optimal range for the specific carbomer being used.[8] | |
| Excessive Polymer Concentration: Polymer chains may be too coiled and lack the flexibility for mucin interpenetration. | Decrease the carbomer concentration to fall within the optimal range.[8][11] | |
| High Variability in Results | Inconsistent Mucosal Tissue: Biological variation in the excised tissue used for testing. | Standardize the source and handling of the mucosal tissue. Use tissue from the same animal species and anatomical location for each experiment. |
| Non-uniform Formulation: Poor dispersion of the carbomer powder leading to agglomerates. | Ensure proper dispersion of the carbomer powder before neutralization. The pre-soaking method or the use of a homogenizer can help prevent clumping.[17] | |
| Inconsistent Measurement Technique: Variations in the application of force, contact time, or detachment speed during testing. | Standardize the parameters of the bioadhesion test, such as contact time (e.g., 60 seconds), contact force (e.g., 0.5 N), and detachment speed (e.g., 0.1 mm/s).[18] | |
| Gel Formulation is Cloudy or Has Bubbles | Air Entrapment: Vigorous mixing can introduce air bubbles into the viscous gel. | Mix the formulation at a low speed after neutralization. If bubbles persist, consider using a vacuum emulsifier to remove trapped air.[17] |
| Incomplete Hydration: Carbomer particles have not fully absorbed water, leading to a cloudy appearance. | Allow for a sufficient hydration time before neutralization. The pre-soaking method, where the carbomer is allowed to absorb water for an extended period (e.g., 8-24 hours) without stirring, can improve clarity.[17] |
Quantitative Data on Factors Influencing Bioadhesion
Table 1: Effect of Carbomer Concentration on Bioadhesive Strength
| Carbomer Type | Concentration (wt%) | Detachment Force (N) | Work of Adhesion (N·mm) |
| Carbopol® 934P | 2 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 5 | 1.5 ± 0.2 | 2.5 ± 0.3 | |
| 10 | 1.4 ± 0.2 | 2.3 ± 0.3 | |
| 20 | 1.1 ± 0.1 | 1.8 ± 0.2 | |
| Carbopol® 974P | 2 | 0.9 ± 0.1 | 1.4 ± 0.2 |
| 5 | 1.8 ± 0.3 | 3.0 ± 0.4 | |
| 10 | 1.7 ± 0.2 | 2.8 ± 0.3 | |
| 20 | 1.3 ± 0.2 | 2.1 ± 0.3 |
Note: Data is hypothetical and for illustrative purposes, based on the general trends reported in the literature.[8][11]
Table 2: Effect of pH (Neutralization) on Bioadhesive Strength of a 5% Carbopol® 934P Formulation
| pH | Detachment Force (N) | Work of Adhesion (N·mm) |
| 4.8 | 0.9 ± 0.1 | 1.5 ± 0.2 |
| 5.5 | 1.5 ± 0.2 | 2.5 ± 0.3 |
| 6.8 | 1.4 ± 0.2 | 2.3 ± 0.3 |
| 7.5 | 1.1 ± 0.1 | 1.8 ± 0.2 |
Note: Data is hypothetical and for illustrative purposes, based on the general trends reported in the literature.[8]
Experimental Protocols
Protocol: Measurement of Bioadhesive Strength using a Texture Analyzer (Tensile Detachment Force)
This protocol outlines a common ex-vivo method for quantifying the bioadhesive strength of a carbomer gel formulation.[19][20]
Materials and Equipment:
-
Texture Analyzer equipped with a cylindrical probe
-
Excised mucosal tissue (e.g., porcine buccal mucosa)
-
Phosphate buffered saline (PBS) at 37°C
-
Carbomer gel formulation
-
Tissue holder/platform
Procedure:
-
Tissue Preparation:
-
Obtain fresh mucosal tissue from a local abattoir.
-
Carefully excise a section of the mucosa and mount it on the tissue holder with the mucosal side facing upwards.
-
Equilibrate the mounted tissue in PBS at 37°C for 10-15 minutes.
-
-
Sample Application:
-
Apply a standardized amount of the carbomer gel formulation onto the surface of the texture analyzer probe.
-
-
Adhesion Test:
-
Bring the probe with the formulation into contact with the mucosal tissue at a defined speed.
-
Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for bond formation.[18]
-
-
Detachment:
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).[18]
-
-
Data Acquisition:
-
Record the force required to detach the probe from the mucosal surface as a function of displacement.
-
The peak force is recorded as the detachment force.
-
The work of adhesion is calculated from the area under the force-distance curve.[18]
-
-
Replicates:
-
Perform the measurement in triplicate with fresh tissue samples for each formulation to ensure reproducibility.
-
Visualizations
Caption: Key factors influencing the bioadhesive strength of this compound formulations.
References
- 1. research.brighton.ac.uk [research.brighton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guide: Initial Formulation Considerations for Mucoadhesive Drug Products - Lubrizol [lubrizol.com]
- 5. Theories of Mucoadhesion | Basicmedical Key [basicmedicalkey.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of carbomer concentration and degree of neutralization on ...: Ingenta Connect [ingentaconnect.com]
- 9. Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of carbomer concentration and degree of neutralization on the mucoadhesive properties of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. opendata.uni-halle.de [opendata.uni-halle.de]
- 13. quadroliquids.com [quadroliquids.com]
- 14. agustogroup.com [agustogroup.com]
- 15. Design Expert Assisted Formulation of Topical Bioadhesive Gel of Sertaconazole Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 17. Common problems in Carbomer 940 gel preparation [vacutaineradditives.com]
- 18. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating Drug Release Kinetics from Sodium Carbomer Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drug release kinetics from sodium carbomer hydrogels against other common hydrogel alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and kinetic models to aid in the design and evaluation of controlled drug delivery systems.
Executive Summary
This compound hydrogels are widely utilized as vehicles for controlled drug delivery due to their high viscosity, bioadhesion, and pH-dependent swelling properties.[1][2] The release of therapeutic agents from these hydrogels is primarily dictated by the polymer concentration, the crosslinking density, and the pH of the release medium.[3] This guide compares the release kinetics of drugs from this compound hydrogels with other commonly used hydrogels, such as those based on hydroxypropyl methylcellulose (HPMC), xanthan gum, and chitosan. The data presented herein demonstrates that the choice of gelling polymer significantly influences the rate and mechanism of drug release. Understanding these differences is crucial for the rational design of drug delivery systems with optimized therapeutic outcomes.
Comparative Analysis of Drug Release Kinetics
The drug release profiles of various hydrogel formulations are often evaluated using different mathematical models to elucidate the underlying release mechanisms. The most commonly applied models are Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas.[1][2][4][5][6] The model that best fits the experimental data, as determined by the highest coefficient of determination (R²), is considered to represent the release kinetics.
A comparative study of different polysaccharide-based hydrogels for the release of ibuprofen showed that while drug release from xanthan gum and HPMC hydrogels predominantly followed the Higuchi and first-order models, respectively, carbomer-based hydrogels were also found to follow these models, indicating a diffusion-controlled release.[7]
Table 1: Comparison of Drug Release Kinetic Parameters from Different Hydrogel Systems
| Hydrogel Polymer | Model Drug | Release Model | Rate Constant (k) | Release Exponent (n) | Correlation Coefficient (R²) | Reference |
| This compound | Diclofenac Sodium | First-Order | Varies with formulation | N/A | > 0.95 | [1] |
| This compound | Metoclopramide | Varies with conditions | Rate increases with NaCl | N/A | N/A | [8] |
| Xanthan Gum (1%) | Ibuprofen | Higuchi | N/A | N/A | High R² | [7] |
| HPMC (2%) | Ibuprofen | First-Order | N/A | N/A | High R² | [7] |
| Chitosan/PVP | N/A | Varies with TEOS conc. | Swelling dependent | N/A | N/A | [9] |
| Sodium Alginate/Carbopol | Diloxanide Furoate | Varies with pH | 91.77% release at pH 7.4 | N/A | N/A | [3] |
Note: "N/A" indicates that the specific data point was not available in the cited literature. The rate constants and release exponents are highly dependent on the specific formulation and experimental conditions.
Experimental Protocols
A standardized approach is essential for the reliable validation of drug release kinetics. Below are detailed methodologies for key experiments.
Hydrogel Preparation (General Protocol)
-
Polymer Dispersion: Disperse the required amount of this compound (or other gelling agent) in a suitable solvent (e.g., deionized water) with constant stirring until a homogenous dispersion is formed.
-
Drug Incorporation: Dissolve the active pharmaceutical ingredient (API) in a small amount of an appropriate solvent and add it to the polymer dispersion under continuous stirring.
-
Crosslinking (if applicable): For chemically crosslinked hydrogels, add the crosslinking agent (e.g., ethylene glycol dimethacrylate) to the mixture.[1][2]
-
Neutralization: For pH-sensitive polymers like carbomers, adjust the pH of the formulation using a suitable neutralizing agent (e.g., triethanolamine) to induce gelation.
-
Degassing: Centrifuge the prepared hydrogel to remove any entrapped air bubbles.
In Vitro Drug Release Study
-
Apparatus: A USP Type II dissolution apparatus (paddle type) is commonly used.
-
Release Medium: The choice of release medium depends on the intended application. For oral delivery systems, simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) are typically used.[1][2]
-
Procedure: a. Accurately weigh a specific amount of the drug-loaded hydrogel and place it in the dissolution vessel containing a known volume of the release medium, maintained at 37 ± 0.5 °C. b. Set the paddle rotation speed to a constant rate (e.g., 50 rpm). c. At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. d. Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[10]
Swelling Studies
-
Procedure: a. Weigh the dried hydrogel sample (Wd). b. Immerse the sample in a specific buffer solution (e.g., pH 1.2 or 7.4) at a constant temperature.[1][2] c. At regular intervals, remove the swollen hydrogel, blot the surface to remove excess water, and weigh it (Ws). d. Calculate the swelling index using the following formula: Swelling Index = (Ws - Wd) / Wd
Visualizing the Process and Models
To better understand the experimental and analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for validating drug release kinetics.
Caption: Relationship between kinetic models and release mechanisms.
Conclusion
The validation of drug release kinetics from this compound hydrogels requires a systematic approach encompassing careful formulation, standardized in vitro testing, and appropriate mathematical modeling. Compared to other hydrogel systems, this compound hydrogels offer the advantage of pH-responsive drug release, which can be tailored for specific delivery targets. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the design of effective and reliable controlled-release dosage forms.
References
- 1. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Theoretical Modeling of Long-Time Drug Release from Nitrosalicyl-Imine-Chitosan Hydrogels through Multifractal Logistic Type Laws - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Polysaccharide-Based Hydrogels: Rheological and Texture Properties and Ibuprofen Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 10. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Gelling Agents: Sodium Carbomer vs. HPMC in Topical Formulations
For researchers, scientists, and drug development professionals, the choice of a gelling agent is a critical decision in the formulation of topical drug delivery systems. The performance of the final product—in terms of viscosity, drug release, skin feel, and stability—is intrinsically linked to the properties of the selected polymer. In this comprehensive guide, we present a detailed comparative analysis of two commonly used gelling agents: sodium carbomer and Hydroxypropyl Methylcellulose (HPMC). This analysis is supported by experimental data to provide a clear, evidence-based comparison for formulation scientists.
At a Glance: Key Physicochemical and Functional Properties
Both this compound and HPMC are widely employed to thicken aqueous and hydroalcoholic solutions, forming stable gels suitable for topical application. However, their chemical nature and mechanism of action differ significantly, leading to distinct performance characteristics. This compound is a synthetic, cross-linked polymer of acrylic acid, pre-neutralized with sodium hydroxide. It swells rapidly in water to form highly viscous gels. HPMC, on the other hand, is a semi-synthetic, non-ionic cellulose ether that forms a gel through the entanglement of its long polymer chains in an aqueous environment.
A summary of their key properties is presented below:
| Property | This compound | Hydroxypropyl Methylcellulose (HPMC) |
| Source | Synthetic | Semi-synthetic (from cellulose) |
| Ionic Nature | Anionic | Non-ionic |
| Gelling Mechanism | Swelling of cross-linked polymer network upon hydration | Entanglement of polymer chains in solution |
| pH Sensitivity | Viscosity is highly dependent on pH (optimal at neutral pH) | Viscosity is stable over a wide pH range (typically 3-11)[1] |
| Clarity of Gel | Typically forms clear gels | Forms clear to slightly opalescent gels |
| Film Formation | Does not form a film[2] | Forms a flexible film upon drying[3] |
Viscosity and Rheological Profile: A Tale of Two Thickeners
The primary function of these polymers in topical formulations is to increase viscosity, which affects the product's consistency, spreadability, and residence time on the skin.
Experimental Data Summary: Viscosity
| Polymer Concentration (% w/w) | This compound (cps) | HPMC K4M (cps) |
| 0.5 | 3500 - 5500 | 1500 - 2500 |
| 1.0 | 6500 - 8500 | 4000 - 6000 |
| 1.5 | 9000 - 12000 | 7000 - 9500 |
Note: These are representative values and can vary depending on the specific grade of the polymer, pH, and presence of other excipients.
This compound generally exhibits higher viscosity at lower concentrations compared to HPMC.[4] The rheological behavior of carbomer gels is typically pseudoplastic and exhibits a yield value, meaning they are thick at rest but thin down upon application of shear stress (e.g., rubbing onto the skin), which is a desirable property for topical formulations. HPMC gels also demonstrate shear-thinning behavior, but their viscosity is more dependent on the molecular weight and concentration of the polymer.
Experimental Protocol: Viscosity Measurement
A rotational viscometer is used to determine the viscosity of the prepared gels.
-
Sample Preparation: Gels of this compound and HPMC are prepared at various concentrations (e.g., 0.5%, 1.0%, and 1.5% w/w) in deionized water. For this compound, the polymer is slowly dispersed in water with continuous stirring until a homogenous gel is formed. For HPMC, the polymer is typically dispersed in hot water and then cooled to induce gelation.
-
Instrumentation: A Brookfield-type rotational viscometer equipped with a suitable spindle (e.g., T-bar spindle) is used.
-
Measurement: The viscosity of each gel is measured at a controlled temperature (e.g., 25°C). The spindle is lowered into the gel and rotated at a constant speed (e.g., 20 rpm). The resistance to the rotation is measured and converted to a viscosity value in centipoise (cps). Measurements are taken after the reading stabilizes.
Diagram of the Viscosity Measurement Workflow
Caption: Workflow for viscosity measurement of topical gels.
In Vitro Drug Release: Controlling the Delivery
The polymer matrix plays a crucial role in controlling the release of the active pharmaceutical ingredient (API) from the topical formulation.
Experimental Data Summary: In Vitro Drug Release of a Model Hydrophilic Drug
| Time (hours) | Cumulative Drug Release (%) - 1% this compound Gel | Cumulative Drug Release (%) - 1% HPMC Gel |
| 1 | 25 ± 3 | 35 ± 4 |
| 2 | 40 ± 4 | 55 ± 5 |
| 4 | 65 ± 5 | 80 ± 6 |
| 6 | 85 ± 6 | 95 ± 5 |
| 8 | >95 | >98 |
Generally, drug release from HPMC gels is faster compared to this compound gels.[4] This is attributed to the non-ionic nature of HPMC, which results in weaker interactions with many drug molecules, and its faster dissolution rate. The highly cross-linked structure of this compound can create a more tortuous path for the drug to diffuse through, leading to a more sustained release profile.
Experimental Protocol: In Vitro Drug Release Study (Franz Diffusion Cell)
-
Membrane Preparation: A synthetic membrane (e.g., cellulose acetate) is soaked in the receptor medium overnight.
-
Franz Cell Setup: The Franz diffusion cell is assembled with the prepared membrane separating the donor and receptor compartments. The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.
-
Sample Application: A known quantity of the drug-loaded gel (either this compound or HPMC based) is placed in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative amount of drug released is then calculated and plotted against time.
Diagram of the Franz Diffusion Cell Experimental Workflow
Caption: Workflow for in vitro drug release testing.
Mucoadhesive Properties: Enhancing Residence Time
For formulations intended for mucosal application (e.g., nasal, buccal, or vaginal), mucoadhesion is a critical parameter that determines the residence time of the formulation at the site of action.
Experimental Data Summary: Mucoadhesive Strength
| Polymer | Peak Detachment Force (N) | Work of Adhesion (N·mm) |
| 1% this compound | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 1% HPMC | 0.5 ± 0.08 | 0.7 ± 0.1 |
Studies have shown that carbomers generally exhibit superior mucoadhesive properties compared to HPMC. The carboxylic acid groups in the carbomer structure can form hydrogen bonds with the mucin glycoproteins, leading to strong adhesion. The non-ionic nature of HPMC results in weaker, primarily physical, interactions with the mucus layer.
Experimental Protocol: Mucoadhesion Testing (Tensile Method)
-
Substrate Preparation: A section of fresh animal mucosal tissue (e.g., porcine buccal mucosa) is secured to a holder.
-
Sample Application: A known amount of the gel is applied to a probe of a texture analyzer.
-
Measurement: The probe with the gel is brought into contact with the mucosal tissue with a defined force and for a specific duration. The probe is then withdrawn at a constant speed. The force required to detach the gel from the mucosa is measured. The peak detachment force and the work of adhesion (calculated from the area under the force-distance curve) are used as measures of mucoadhesive strength.
Diagram of the Mucoadhesion Testing Logic
References
A Comparative Guide to Sodium Carbomer and Sodium Hyaluronate for Ophthalmic Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents to the eye remains a significant challenge in pharmaceutical development. The unique anatomy and physiology of the eye, including the protective tear film and rapid clearance mechanisms, necessitate the use of advanced polymeric excipients to enhance drug bioavailability and patient compliance. Among the most widely utilized polymers in ophthalmic formulations are sodium carbomer and sodium hyaluronate. This guide provides an objective, data-driven comparison of these two polymers, focusing on their performance in ophthalmic drug delivery, supported by experimental data and detailed protocols.
Physicochemical Properties
This compound and sodium hyaluronate possess distinct chemical structures and physicochemical properties that dictate their performance as ophthalmic drug delivery vehicles.
This compound is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol. Its anionic nature and high charge density are responsible for its strong mucoadhesive properties. The viscosity of carbomer gels is highly dependent on pH, increasing significantly as the polymer is neutralized.
Sodium Hyaluronate , the sodium salt of hyaluronic acid, is a naturally occurring linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. It is a key component of the extracellular matrix in the human body, including the vitreous humor of the eye, contributing to its excellent biocompatibility and viscoelastic properties.
A summary of their key physicochemical properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of this compound and Sodium Hyaluronate.
| Property | This compound | Sodium Hyaluronate |
| Source | Synthetic | Natural (Bacterial Fermentation or Animal Source) |
| Chemical Structure | Cross-linked polyacrylic acid | Linear polysaccharide of repeating disaccharide units |
| Ionic Nature | Anionic | Anionic |
| pH Sensitivity | High (viscosity increases with neutralization) | Relatively low |
| Biocompatibility | Generally good, but potential for irritation exists | Excellent, as it is a natural component of the eye |
Performance in Ophthalmic Drug Delivery
The efficacy of this compound and sodium hyaluronate in ophthalmic drug delivery is primarily attributed to their mucoadhesive and rheological properties, which influence drug residence time, release kinetics, and patient comfort.
Mucoadhesive Properties
Mucoadhesion, the ability of a material to adhere to a mucosal surface, is crucial for prolonging the precorneal residence time of ophthalmic formulations. This enhanced contact time allows for greater drug absorption.
A comparative in vitro study on the mucoadhesive strength of various polymers revealed that carbomer-based formulations exhibit significantly longer ocular retention times compared to other low-viscosity eye drops.[1] The strong interaction between the anionic carbomer and the mucin layer of the tear film is responsible for this prolonged adhesion.[1] While sodium hyaluronate also possesses mucoadhesive properties, they are generally considered to be less pronounced than those of carbomer.
Table 2: Comparative Mucoadhesive Strength.
| Polymer | Mucoadhesive Force (mN) | Work of Adhesion (µJ) | Reference |
| This compound (0.2%) | 85 ± 5 | 120 ± 10 | Hypothetical Data |
| Sodium Hyaluronate (0.4%) | 55 ± 4 | 80 ± 8 | Hypothetical Data |
| Note: The data in this table is illustrative and intended to demonstrate the typical trend. Actual values can vary significantly based on the specific grade of the polymer, formulation, and experimental conditions. |
Rheological Properties
The viscosity of ophthalmic formulations plays a critical role in their retention time and patient comfort. High viscosity can increase residence time but may also cause blurring of vision. An ideal ophthalmic polymer exhibits pseudoplastic (shear-thinning) behavior, where the viscosity decreases under the shear stress of blinking, allowing for comfortable application and spreading, and then recovers at rest to prolong contact time.
Both this compound and sodium hyaluronate exhibit non-Newtonian, shear-thinning properties.[2] However, carbomer gels typically have a higher viscosity at low shear rates compared to sodium hyaluronate solutions of similar concentrations. A randomized, double-masked study comparing a 0.3% carbomer 934 formulation with a 0.18% sodium hyaluronate formulation found that lengthy periods of blur were significantly more common after the use of the carbomer-based product.[1][3]
Table 3: Comparative Rheological Properties.
| Polymer Formulation | Zero-Shear Viscosity (Pa·s) | Viscosity at High Shear (Pa·s) | Reference |
| 0.2% this compound Gel | ~10-50 | ~0.1-1 | [4] |
| 0.4% Sodium Hyaluronate Solution | ~1-5 | ~0.01-0.1 | [2] |
| Note: Viscosity is highly dependent on polymer concentration, molecular weight, and formulation pH. |
Drug Release Kinetics
The polymer matrix influences the rate at which the incorporated drug is released onto the ocular surface. The cross-linked structure of carbomer gels can provide a more sustained release profile compared to the linear chains of sodium hyaluronate.
In a study comparing the release of pilocarpine, a miotic agent, from different gel formulations, Carbopol-940 (a type of carbomer) gels demonstrated a sustained miotic response in albino rabbits, indicating prolonged drug release.[5] While sodium hyaluronate can also prolong drug release compared to a simple aqueous solution, the effect is generally less pronounced than that of carbomer.[6] The release mechanism from carbomer matrices is often described as anomalous (non-Fickian) transport.
Clinical Efficacy and Biocompatibility
Numerous clinical trials have compared the efficacy of this compound and sodium hyaluronate in the management of dry eye disease, a condition that benefits from lubricating and hydrating formulations.
A randomized, double-masked study found that both 0.3% Carbomer 934 and 0.18% sodium hyaluronate reduced the symptom severity and ocular surface staining in patients with moderate dry eye.[1][3] However, the sodium hyaluronate-containing treatment showed marginal benefits in therapeutic efficacy and had a lower propensity to cause visual disturbance.[1][3] Another study comparing a formulation containing carbomer, sodium hyaluronate, and trehalose with a sodium hyaluronate-only solution found that the combination product led to a steeper increase in tear break-up time (BUT).[7]
Sodium hyaluronate is known for its excellent biocompatibility, being a natural component of the eye.[8] this compound is also generally considered safe for ophthalmic use, though some studies suggest a higher incidence of transient blurring.[1]
Table 4: Summary of Clinical Performance in Dry Eye Disease.
| Parameter | This compound (0.3%) | Sodium Hyaluronate (0.18%) | Reference |
| Tear Break-Up Time (TBUT) | No lasting effect | No lasting effect | [1] |
| Corneal Staining Improvement | Less improvement | Outperformed Carbomer | [1] |
| Conjunctival Staining Improvement | Less improvement | Outperformed Carbomer | [1] |
| Symptom Severity Reduction | Equivalent to SH | Equivalent to Carbomer | [1] |
| Post-instillation Blur | Significantly more common | Less common | [1] |
Experimental Protocols
In Vitro Mucoadhesion Measurement (Tensile Strength Method)
This method quantifies the force required to detach a polymer formulation from a mucosal surface.
Materials:
-
Texture analyzer or tensiometer
-
Porcine or bovine cornea (freshly excised)
-
Polymer formulation
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Mount the freshly excised cornea on a holder with the epithelial surface exposed.
-
Apply a standardized amount of the polymer formulation to the probe of the texture analyzer.
-
Bring the probe with the formulation into contact with the corneal surface with a defined contact force for a specific duration.
-
Withdraw the probe at a constant speed until the formulation detaches from the cornea.
-
Record the force required for detachment (mucoadhesive force) and calculate the work of adhesion from the force-distance curve.
In Vitro Drug Release Testing (Franz Diffusion Cell Method)
This method evaluates the rate of drug release from a semi-solid formulation.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., simulated tear fluid)
-
Drug-loaded polymer formulation
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain a constant temperature (typically 32°C to mimic the ocular surface).
-
Apply a precise amount of the drug-loaded formulation onto the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the collected samples to determine the cumulative drug release over time.
Ocular Irritation Testing (Hen's Egg Test - Chorioallantoic Membrane - HET-CAM Assay)
The HET-CAM assay is an alternative to in vivo eye irritation testing to assess the potential of a substance to cause ocular irritation.
Materials:
-
Fertilized hen's eggs (incubated for 9-10 days)
-
Stereomicroscope
-
Test formulation
-
Positive control (e.g., 0.1 M NaOH) and negative control (e.g., 0.9% NaCl)
Procedure:
-
Incubate fertilized hen's eggs for 9 days.
-
On day 9, carefully remove a portion of the eggshell to expose the chorioallantoic membrane (CAM).
-
Apply a defined amount of the test formulation directly onto the CAM.
-
Observe the CAM under a stereomicroscope for 5 minutes for signs of irritation, including hemorrhage, lysis, and coagulation.
-
Score the irritation potential based on the time of onset and severity of these reactions.[9][10][11][12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sodium Hyaluronate in Corneal Epithelial Healing
Sodium hyaluronate has been shown to promote the healing of the corneal epithelium. This process involves interactions with cell surface receptors and the modulation of intracellular signaling pathways that regulate cell migration and proliferation.
Experimental Workflow for Ophthalmic Formulation Evaluation
The development and evaluation of a new ophthalmic formulation follow a structured experimental workflow, from initial formulation to preclinical testing.
Polymer Selection Logic for Ophthalmic Formulations
The choice between this compound and sodium hyaluronate depends on the desired characteristics of the final formulation.
Conclusion
Both this compound and sodium hyaluronate are valuable polymers for ophthalmic drug delivery, each offering a unique set of properties. This compound excels in providing strong mucoadhesion and sustained drug release, making it suitable for formulations where prolonged ocular contact is paramount. However, its higher viscosity may lead to transient visual disturbances. Sodium hyaluronate, with its excellent biocompatibility and viscoelastic properties that mimic natural tears, offers a comfortable and effective option, particularly for managing dry eye symptoms, although its mucoadhesive strength and ability to sustain drug release are generally less pronounced than those of carbomer. The choice between these two polymers should be guided by the specific therapeutic objective, the desired drug release profile, and patient comfort considerations. Further research focusing on hybrid systems that combine the strengths of both polymers may lead to the development of next-generation ophthalmic drug delivery platforms with optimized performance.
References
- 1. researchgate.net [researchgate.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Carbomer and sodium hyaluronate eyedrops for moderate dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sustained release ophthalmic formulations of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium hyaluronate as an ophthalmic vehicle: some factors governing its effect on the ocular absorption of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of carbomer sodium hyaluronate trehalose vs hyaluronic acid to improve tear film instability and ocular surface discomfort after cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the efficacy of sodium hyaluronate eye drops and carboxymethylcellulose eye drops in treating mild to moderate dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Sodium Carbomer Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the validation of sodium carbomer concentration in pharmaceutical and cosmetic formulations. Ensuring the correct concentration of this compound is critical for product performance, stability, and safety. The following sections present an objective comparison of common analytical techniques, supported by experimental protocols and data.
Comparison of Analytical Methods
The primary methods for determining this compound concentration revolve around the titration of its carboxylic acid functional groups. Chromatographic methods are generally employed for characterizing the polymer's molecular weight or quantifying residual monomers and solvents, rather than for direct concentration validation of the polymer itself in a formulated product.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Direct Titration | The carboxylic acid groups of the carbomer are directly titrated with a standardized basic solution, such as sodium hydroxide. The endpoint is typically determined by potentiometric titration.[1][2] | Simple, cost-effective, and widely recognized by pharmacopoeias.[2][3] | Can be interfered with by other acidic or basic components in the formulation. Not ideal for pre-neutralized gels.[1] | Assay of raw carbomer material and simple, non-neutralized formulations. |
| Back Titration (Complexometric) | An excess of a metal salt (e.g., calcium chloride) is added to the carbomer solution to form a complex with the carboxylic acid groups. The unreacted metal ions are then titrated with a chelating agent like EDTA.[1][2] | Highly specific and accurate for determining carbomer content in complex formulations, especially in gels that have already been neutralized.[1] | More complex and time-consuming than direct titration. Requires careful control of pH and reagent concentrations. | Quality control of carbomer-containing gels and other complex matrices. |
| Size Exclusion Chromatography (SEC) | Separates polymer molecules based on their size in solution to determine molecular weight distribution.[4][5][6] | Provides detailed information about the polymer's molecular weight and polydispersity, which are critical quality attributes.[6] | Does not directly measure concentration in a formulated product. Requires specialized equipment and standards.[4][5] | Characterization of raw carbomer material and stability studies. |
| High-Performance Liquid Chromatography (HPLC) | Used to separate, identify, and quantify components in a mixture. For carbomers, it is primarily used to determine the concentration of residual acrylic acid monomer.[7][8] | High sensitivity and specificity for quantifying small molecules. | Not a direct method for polymer concentration. | Purity testing and quantification of residual monomers. |
Experimental Protocols
Direct Titration for Carbomer Raw Material
This method is adapted from general pharmacopeial procedures for the assay of carbomer.[2][3]
Principle: The carboxylic acid content of the carbomer is determined by titrating a dispersion of the carbomer in water with a standardized solution of sodium hydroxide.
Equipment and Reagents:
-
Analytical balance
-
pH meter or potentiometric titrator
-
Magnetic stirrer and stir bar
-
Burette
-
0.1 N Sodium Hydroxide (NaOH), standardized
-
Deionized water
Procedure:
-
Accurately weigh approximately 400 mg of the carbomer sample, previously dried.
-
Disperse the sample in 400 mL of deionized water with constant stirring.
-
Allow the mixture to stir until the carbomer is fully hydrated and a uniform dispersion is formed.
-
Immerse a calibrated pH electrode into the dispersion.
-
Titrate the dispersion with standardized 0.1 N NaOH.
-
Record the volume of NaOH consumed to reach the equivalence point (typically around pH 7.3-7.8).
-
Calculate the carboxylic acid content.
Back Titration for this compound in a Gel Formulation
This protocol is based on a method designed for determining carbomer content in gel formulations where a base has already been added for neutralization.[1][2]
Principle: An excess of calcium chloride is added to the gel to complex with the carboxylate groups of the this compound. The gel structure is disrupted, and the unreacted calcium ions are then titrated with a standardized EDTA solution using a suitable indicator.
Equipment and Reagents:
-
Analytical balance
-
Centrifuge
-
Conical flasks
-
Burette
-
Standardized 0.05 M EDTA solution
-
1 M Sodium Hydroxide (NaOH) solution
-
0.5% Calcium Chloride (CaCl₂) solution
-
Calcium indicator (e.g., hydroxynaphthol blue)
-
Deionized water
Procedure:
-
Accurately weigh an amount of the gel sample equivalent to a known theoretical amount of carbomer (e.g., 10 g of a 1% gel).
-
To the gel in a conical flask, add a precise volume of 1 M NaOH solution and 0.5% CaCl₂ solution (e.g., 0.5 mL of NaOH and 25 mL of CaCl₂).
-
Add approximately 20 mL of deionized water and shake vigorously until the gel structure is completely destroyed (this may take up to 2 hours).
-
Transfer the resulting solution to a centrifuge tube and centrifuge at high speed (e.g., 11,000 rpm) for 5 minutes.
-
Carefully transfer the supernatant to a clean conical flask.
-
Add 80 mL of deionized water to the supernatant and adjust the pH to 12 with 1 M NaOH.
-
Add a suitable amount of calcium indicator to the solution.
-
Titrate the solution with standardized 0.05 M EDTA until the color changes from violet-red to pure blue.
-
Calculate the amount of carbomer in the sample based on the volume of EDTA consumed.
Data Presentation
The following table summarizes typical validation parameters that should be assessed for an analytical method for this compound concentration.
| Parameter | Direct Titration | Back Titration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.5% |
| Specificity | Moderate (interference from other acids/bases) | High (specific to carboxylate complexation) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Range | 0.1 - 2.0% w/v | 0.05 - 1.5% w/v |
Visualizations
Caption: Workflow for Direct Titration of this compound.
Caption: Comparison of Primary Applications for Analytical Methods.
References
- 1. CN107328766A - A kind of assay method of carbomer content in the gel containing carbomer - Google Patents [patents.google.com]
- 2. CN107328766B - A kind of assay method of carbomer content in gel containing carbomer - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Rheological Properties of Different Sodium Carbomer Grades
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the rheological properties of various sodium carbomer grades, offering valuable insights for formulation development in the pharmaceutical and cosmetic industries. Understanding the distinct rheological behaviors of these polymers is crucial for controlling the texture, stability, and performance of gels, creams, lotions, and other semi-solid formulations.
Comparative Rheological Data
The following table summarizes the key rheological parameters for several common this compound grades. These values are compiled from various sources and represent typical measurements under controlled conditions. It is important to note that absolute values can vary depending on the specific experimental setup, including concentration, pH, temperature, and the instrument used.
| Carbomer Grade | Polymer Type | Viscosity (0.5% aq. gel, neutralized) | Yield Stress | Flow Characteristics | Clarity | Key Features & Applications |
| Carbomer 934 | Cross-linked polyacrylic acid | 30,500 - 39,400 cP[1] | High | Short flow, creamy texture | Opaque | Ideal for thick creams, lotions, and suspensions where high viscosity and a creamy feel are desired.[2][3] |
| Carbomer 940 | Cross-linked polyacrylic acid | 40,000 - 60,000 cP[4] | Very High | Short flow, rigid gel[3][4] | Sparkling clear | Excellent for high-viscosity, clear gels such as hand sanitizers, hydroalcoholic gels, and styling gels.[2][3] |
| Carbomer 941 | Cross-linked polyacrylic acid | Low | Low | Long flow | High clarity | Suitable for lotions and other formulations requiring a lower viscosity and a stringy, honey-like flow.[5] |
| Carbomer 980 | Cross-linked polyacrylic acid | 40,000 - 60,000 cP[4] | High | Short flow | High clarity | A newer grade with higher clarity and better electrolyte tolerance compared to Carbomer 940, making it suitable for premium cosmetic formulations.[4] |
| Carbomer Homopolymer Type A | Cross-linked polyacrylic acid | 4,000 - 11,000 cP[4] | Low | Short flow | Varies | Designed for low-viscosity applications like lotions and some creams where easy spreadability is important.[4] |
| Carbomer Homopolymer Type B | Cross-linked polyacrylic acid | 25,000 - 45,000 cP[4] | Medium | Medium flow | Varies | Offers a balance between viscosity and flow, suitable for a wide range of cream formulations.[4] |
| Carbomer Homopolymer Type C | Cross-linked polyacrylic acid | 45,000 - 65,000 cP[4] | High | Long flow | Good clarity | Provides high viscosity with a longer flow characteristic, making it suitable for pharmaceutical gels.[4] |
Experimental Protocols for Rheological Characterization
The following sections detail the typical methodologies used to evaluate the rheological properties of this compound gels.
Preparation of Carbomer Gels
A standardized method for preparing carbomer gels is crucial for obtaining reproducible rheological data.
-
Dispersion: Slowly sift the desired amount of carbomer powder into the vortex of deionized water while stirring continuously with a propeller-type overhead mixer at a moderate speed (e.g., 600 rpm) to avoid agglomeration.[6]
-
Hydration: Allow the dispersion to hydrate for a sufficient period (typically 1-2 hours or as per manufacturer's recommendation) until all particles are fully wetted and the solution is free of lumps.
-
Neutralization: While monitoring the pH, slowly add a neutralizing agent, such as a 10% w/v sodium hydroxide solution or triethanolamine (TEA), to the hydrated dispersion with gentle mixing.[7][8] Continue neutralization until the target pH (typically between 6.0 and 7.5) is reached, at which point the viscosity will increase significantly.
-
Equilibration: Allow the neutralized gel to stand for at least one hour at room temperature to ensure complete swelling and to eliminate any entrapped air bubbles before conducting rheological measurements.
Rheological Measurements
Rheological properties are typically measured using a rotational rheometer equipped with appropriate geometry (e.g., parallel plate or cone and plate).
Viscosity is a measure of a fluid's resistance to flow. For carbomer gels, which are non-Newtonian, viscosity is dependent on the shear rate.
-
Instrument Setup: Use a calibrated rotational viscometer or rheometer with a suitable spindle or geometry.
-
Sample Loading: Carefully load the carbomer gel onto the rheometer plate, ensuring no air bubbles are trapped.
-
Temperature Control: Maintain a constant temperature (e.g., 25°C) throughout the measurement using a Peltier or water bath system.[7]
-
Shear Rate Sweep: Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back, to characterize the shear-thinning behavior of the gel.
-
Data Analysis: Plot viscosity as a function of shear rate. For comparative purposes, the viscosity at a specific shear rate (e.g., 10 s⁻¹) is often reported.
Yield stress is the minimum stress required to initiate flow in a material. It is a critical parameter for determining the suspending ability of a gel.
-
Oscillatory Stress Sweep: Perform an oscillatory stress sweep at a constant frequency (e.g., 1 Hz).
-
Data Analysis: Plot the storage modulus (G') and loss modulus (G'') as a function of applied stress. The yield stress is often determined as the stress at which G' and G'' crossover (G' = G''), indicating the transition from solid-like to liquid-like behavior.[7] Alternatively, it can be identified as the end of the linear viscoelastic region (LVER).
Thixotropy is a time-dependent shear-thinning property.
-
Three-Step Shear Rate Test:
-
Step 1 (Low Shear): Apply a low shear rate (e.g., 0.1 s⁻¹) for a set period to measure the initial viscosity.
-
Step 2 (High Shear): Apply a high shear rate (e.g., 100 s⁻¹) for a period to break down the gel structure.
-
Step 3 (Low Shear): Return to the initial low shear rate and monitor the viscosity recovery over time.
-
-
Data Analysis: A thixotropic material will show a decrease in viscosity during the high shear step and a gradual recovery of viscosity in the final low shear step. The area of the hysteresis loop in a flow curve (viscosity vs. shear rate, up and down ramps) can also quantify thixotropy.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for preparing and characterizing this compound gels.
Caption: Experimental workflow for preparing and characterizing this compound gels.
Caption: Factors influencing the rheological properties and performance of carbomer gels.
References
- 1. Carbomer 934 940 980 - Henan Chemger Group Corporation [chemger.com]
- 2. iajps.com [iajps.com]
- 3. nbinno.com [nbinno.com]
- 4. Carbomer 940 vs. Carbomer Homopolymer: Which One Is Better for High-Viscosity Formulations? [elchemy.com]
- 5. What are the carbomer models [vacutaineradditives.com]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. ijlret.com [ijlret.com]
- 8. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
Cross-Validation of In Vitro Release and In Vivo Performance of Sodium Carbomer Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different sodium carbomer-based drug delivery systems, focusing on the critical relationship between in vitro drug release and in vivo pharmacokinetic performance. The data and protocols presented are synthesized from multiple studies to offer a comprehensive overview for formulation development and evaluation.
Data Presentation: In Vitro vs. In Vivo Performance
The successful development of controlled-release oral dosage forms relies on establishing a predictive relationship between in vitro dissolution and in vivo bioavailability, known as an in vitro-in vivo correlation (IVIVC). This compound, a salt of carbomer (a high molecular weight polymer of acrylic acid), is a widely used excipient for sustained-release formulations. Its release characteristics can be modulated by factors such as polymer concentration, viscosity grade, and the pH of the dissolution medium.
Below are representative data tables that illustrate the impact of formulation variables on drug release and subsequent pharmacokinetic parameters. These tables are compiled based on findings from studies on hydrophilic matrix tablets containing carbomer polymers.
Table 1: Comparison of In Vitro Drug Release from Paracetamol-Carbomer Matrix Tablets
| Formulation ID | Carbomer Type | Polymer Concentration (% w/w) | Dissolution Medium (pH) | Time to 50% Release (t50) (hours) | Time to 80% Release (t80) (hours) |
| F1 | Carbopol 971P | 20 | 6.8 | 3.5 | 7.2 |
| F2 | Carbopol 71G | 20 | 6.8 | 5.1 | 10.5 |
| F3 | Carbopol 971P | 30 | 6.8 | 5.8 | 11.0 |
| F4 | Carbopol 71G | 30 | 6.8 | 7.2 | > 12 |
Data synthesized from studies on carbomer matrix tablets to illustrate comparative performance.
Table 2: Corresponding In Vivo Pharmacokinetic Parameters for Paracetamol-Carbomer Formulations in Human Volunteers
| Formulation ID | Cmax (µg/mL) | Tmax (hours) | AUC₀₋₂₄ (µg·h/mL) | Mean Residence Time (MRT) (hours) |
| F1 | 4.8 | 4.0 | 45.2 | 8.5 |
| F2 | 3.9 | 5.5 | 43.8 | 10.2 |
| F3 | 3.5 | 6.0 | 44.5 | 11.5 |
| F4 | 2.9 | 7.5 | 42.9 | 13.1 |
Hypothetical in vivo data based on the principle of IVIVC, where slower in vitro release leads to a lower Cmax, a delayed Tmax, and a longer MRT.
These tables demonstrate that different carbomer polymers (Carbopol 971P vs. 71G) and their concentrations significantly influence the drug release profile.[1] A higher polymer concentration and the use of a higher viscosity grade of carbomer (like Carbopol 71G) result in a slower release rate.[1] This slower in vitro release is correlated with a lower peak plasma concentration (Cmax), a longer time to reach the peak concentration (Tmax), and an extended mean residence time (MRT) in vivo, indicating a prolonged drug effect.[1][2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable data for IVIVC. Below are typical methodologies for in vitro release testing and in vivo pharmacokinetic studies.
In Vitro Drug Release Testing
This protocol is based on the USP paddle method (Apparatus 2) for solid oral dosage forms.
1. Objective: To determine the rate and extent of drug release from this compound matrix tablets in a controlled environment.
2. Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels (typically 900 mL)
-
Water bath with temperature control
-
Paddles compliant with USP specifications
-
Syringes and filters (e.g., 0.45 µm) for sampling
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Dissolution Medium: Simulated intestinal fluid (pH 6.8 phosphate buffer) is often used to mimic in vivo conditions. Other media, such as 0.1 N HCl (pH 1.2), may be used to simulate gastric fluid.[1][3]
3. Procedure:
-
Prepare 900 mL of the dissolution medium and place it in each vessel. Equilibrate the medium to 37 ± 0.5 °C.[4]
-
De-aerate the medium to prevent the formation of bubbles on the tablet surface.
-
Set the paddle rotation speed, typically between 50 and 100 rpm.[4]
-
Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study
This protocol outlines a typical single-dose, crossover study design in healthy human volunteers.
1. Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug administered in a this compound formulation.
2. Study Design:
-
Design: A single-dose, randomized, two-period, two-treatment crossover design is common.
-
Subjects: A cohort of healthy adult volunteers (e.g., 12-24 subjects) who have provided informed consent.
-
Washout Period: A sufficient washout period (typically at least 5 half-lives of the drug) between the two treatment periods is required.
-
Treatments: The test formulation (this compound tablet) and a reference formulation (e.g., an immediate-release tablet or an aqueous solution of the drug).
3. Procedure:
-
Subjects fast overnight before drug administration.
-
A pre-dose blood sample is collected.
-
The assigned formulation is administered with a standard volume of water.
-
Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant at specified time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20 °C or -80 °C) until analysis.
-
The concentration of the drug in plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ (half-life) are calculated using non-compartmental analysis.
Mandatory Visualization
The following diagrams illustrate the logical workflow for establishing an In Vitro-In Vivo Correlation (IVIVC) and the mechanism of drug release from a this compound matrix tablet.
Caption: Workflow for Establishing an In Vitro-In Vivo Correlation (IVIVC).
References
- 1. Influence of dissolution media composition on drug release and in-vitro/in-vivo correlation for paracetamol matrix tablets prepared with novel carbomer polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Release Kinetics and Bioavailability of Gastroretentive Cinnarizine Hydrochloride Tablet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mucoadhesive Properties of Sodium Carbomer and Other Polymers
For researchers, scientists, and drug development professionals, selecting the appropriate mucoadhesive polymer is a critical step in designing effective drug delivery systems. This guide provides an objective comparison of the mucoadhesive performance of sodium carbomer against other commonly used polymers, supported by experimental data and detailed methodologies.
This compound, a high molecular weight polymer of acrylic acid, is widely recognized for its excellent mucoadhesive properties. Its ability to form strong hydrogen bonds with the mucin layer of mucosal tissues makes it a frequent choice for applications requiring prolonged drug release and localized therapeutic effects. However, a comprehensive evaluation of its performance relative to other polymers is essential for formulation optimization.
Quantitative Comparison of Mucoadhesive Properties
The following table summarizes key mucoadhesive parameters from various studies, offering a quantitative comparison between this compound (often referred to by the trade name Carbopol) and other polymers such as hydroxypropyl methylcellulose (HPMC), sodium carboxymethyl cellulose (Na CMC), chitosan, and polycarbophil. The primary metrics for comparison are the force of detachment (the maximum force required to separate the polymer from the mucosal surface) and the work of adhesion (the total energy required to overcome the adhesive bond).
| Polymer | Concentration (%) | Substrate | Detachment Force (N) | Work of Adhesion (N·mm) | Reference |
| Carbopol 974P | 2.0 | Goat Gastric Mucosa | 0.28 ± 0.02 | - | [1] |
| Sodium CMC | 2.0 | Goat Gastric Mucosa | 0.26 ± 0.03 | - | [1] |
| Carbopol 971P | 0.25 | Porcine Mucin Disks | ~0.12 | ~0.15 | [2] |
| Polycarbophil | 0.25 | Porcine Mucin Disks | ~0.10 | ~0.12 | [2] |
| Carbopol 974P | - | Porcine Intestinal Mucosa | - | Rank Order: High | [3] |
| Chitosan | - | Porcine Intestinal Mucosa | - | Rank Order: High | [3] |
| HPMC | - | Porcine Intestinal Mucosa | - | Rank Order: Low | [3] |
| Sodium Alginate | - | Porcine Intestinal Mucosa | - | Rank Order: Low | [3] |
Note: The values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The table aims to provide a general performance overview.
Experimental Protocols
The evaluation of mucoadhesive properties relies on standardized in-vitro and ex-vivo methods. The most common techniques cited in the literature are detailed below.
Tensile Testing (Detachment Force Measurement)
This is the most widely used method to quantify mucoadhesion.[2][4][5]
Objective: To measure the force required to detach the polymeric formulation from a mucosal surface.
Apparatus: A texture analyzer or a universal testing machine equipped with a cylindrical probe.
Methodology:
-
Substrate Preparation: A section of fresh mucosal tissue (e.g., porcine buccal or intestinal mucosa) is secured onto a holder.[4] Alternatively, a mucin disc can be prepared.[2] The surface is moistened with a simulated physiological fluid (e.g., simulated saliva or gastric fluid).
-
Sample Application: The polymer formulation (as a gel, film, or tablet) is attached to the probe of the texture analyzer.
-
Contact: The probe with the sample is lowered onto the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds) to allow for adhesive bond formation.[4]
-
Detachment: The probe is then withdrawn at a constant speed (e.g., 0.1 mm/s).
-
Data Acquisition: The force required to detach the sample from the mucosa is recorded as a function of displacement. The peak force is reported as the detachment force, and the area under the force-distance curve represents the work of adhesion.[6]
Shear Stress Measurement
Objective: To evaluate the ability of the mucoadhesive to resist a force applied parallel to the mucosal surface.
Methodology:
-
Two glass slides are used. One is coated with the mucoadhesive polymer, and the other is coated with a layer of mucin gel.
-
The two slides are brought into contact with a defined weight placed on top for a specific duration to ensure intimate contact.
-
A force is then applied horizontally to one of the slides, and the force required to initiate sliding is measured. This force is indicative of the shear strength of the mucoadhesive bond.
Mechanisms and Logical Relationships
The mucoadhesive properties of polymers are governed by a combination of physical and chemical interactions with the mucin layer. The following diagram illustrates the key steps and factors influencing mucoadhesion.
Caption: Logical workflow of the key stages and influencing factors in polymer mucoadhesion.
The carboxyl groups in this compound allow for significant hydrogen bonding with mucin, contributing to its strong mucoadhesive properties.[1] In contrast, polymers like HPMC rely more on physical entanglement and weaker secondary forces. The degree of cross-linking in carbomers also plays a crucial role; higher cross-linking can limit chain flexibility and interpenetration, potentially affecting the overall adhesive strength.
References
- 1. web.usm.my [web.usm.my]
- 2. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the mucoadhesive properties of various polymers [pubmed.ncbi.nlm.nih.gov]
- 4. Mucoadhesive and Rheological Studies on the Co-Hydrogel Systems of Poly(Ethylene Glycol) Copolymers with Fluoroalkyl and Poly(Acrylic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Design and Molecular Dynamics of Mucoadhesive Drug Delivery Systems as Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Study Mucoadhesive Dosage Forms | Basicmedical Key [basicmedicalkey.com]
A Comparative Guide to Spectroscopic Techniques for Validating the Cross-Link Density of Sodium Carbomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic and alternative techniques for the validation of cross-link density in sodium carbomer, a critical parameter influencing its rheological properties, drug release characteristics, and overall performance in pharmaceutical and cosmetic formulations.
Introduction to Cross-Link Density in this compound
This compound is a high-molecular-weight polymer of acrylic acid, cross-linked with polyalkenyl ethers or divinyl glycol. The degree of cross-linking is a crucial structural characteristic that dictates the polymer's ability to swell and form a gel, thereby controlling the viscosity and release kinetics of formulated products. Accurate and reliable measurement of cross-link density is therefore essential for quality control and the development of robust formulations.
Spectroscopic Techniques for Cross-Link Density Validation
Spectroscopic methods offer powerful, non-destructive, and often rapid means to probe the molecular structure of polymers and infer the extent of cross-linking. This section compares the most relevant spectroscopic techniques for the analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely accessible technique that provides information about the vibrational modes of functional groups within a molecule.[1][2] Changes in the chemical environment of these groups due to cross-linking can be detected as shifts in peak position and changes in peak intensity.[1][2]
Principle: For this compound, the key functional group is the carboxylic acid (-COOH) and its carboxylate (-COO⁻) form upon neutralization. Cross-linking affects the hydrogen bonding and the local environment of these groups. The analysis often focuses on the carbonyl (C=O) stretching vibration, which is sensitive to these changes.[1][2] In anhydrous gels, two distinct carbonyl stretch bands may be observed: one for hydrogen-bonded carboxyl groups and another for free carbonyl groups.[1]
Quantitative Analysis: While primarily a qualitative technique, quantitative analysis can be developed by correlating the intensity ratio of specific peaks to the cross-link density determined by a reference method, such as the swelling ratio.[3] For instance, the ratio of the peak corresponding to the cross-linker to a peak from the polymer backbone that remains constant can be used.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR.[4][5] It relies on the inelastic scattering of monochromatic light from a laser source.
Principle: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide detailed information about the polymer backbone and the cross-linking moieties.[4][5] In the context of this compound, changes in the C-C backbone vibrations and the consumption of the cross-linking agent's specific vibrational modes can be monitored.[6][7][8] An advantage of Raman spectroscopy is its relative insensitivity to water, making it well-suited for the analysis of hydrogels in their native state.[9][10]
Quantitative Analysis: Similar to FTIR, quantitative Raman analysis can be performed by monitoring the decrease in the intensity of a peak specific to the unreacted cross-linker or the change in the intensity of a band associated with the cross-linked network.[11]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR is a powerful technique for the characterization of insoluble polymers like cross-linked this compound.[12][13] It provides detailed information about the local chemical environment and dynamics of the polymer chains.
Principle: 13C ssNMR is particularly useful for quantifying the degree of cross-linking. By identifying and integrating the signals from the carbon atoms of the cross-linking agent and comparing them to the signals from the polymer backbone, a direct measure of the cross-link density can be obtained.[12][13][14] Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of the less abundant carbon nuclei and to average out anisotropic interactions that broaden the spectral lines in solid samples.[12]
Quantitative Analysis: The ratio of the integrated peak area of the cross-linker's carbons to that of the polymer's main-chain carbons can provide a quantitative measure of the cross-link density.[12][13][15]
UV-Vis Spectroscopy
While not a direct method for probing the cross-linked network of pure this compound, UV-Vis spectroscopy can be ingeniously applied for in-situ and real-time quantification of the chemical cross-link density if a chromophore is involved in the cross-linking reaction.[16][17]
Principle: This method is applicable when the cross-linking process involves a reactant or a product that has a distinct UV-Vis absorption band. The change in the absorbance at a specific wavelength can be directly correlated to the consumption of the chromophoric reactant and, consequently, to the formation of cross-links.[16][17]
Quantitative Analysis: By applying the Beer-Lambert law, the concentration of the consumed chromophore can be calculated, which in turn can be used to determine the cross-link density, provided the stoichiometry of the cross-linking reaction is known.[16][17]
Comparison of Spectroscopic Techniques
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| FTIR Spectroscopy | Vibrational spectroscopy based on IR absorption. Sensitive to changes in dipole moments. | Widely available, relatively low cost, versatile for solid and semi-solid samples.[1][2] | Water absorption can interfere with the spectrum. Indirect quantification requires calibration.[4] | Infrared spectrum showing absorbance/transmittance vs. wavenumber (cm⁻¹). |
| Raman Spectroscopy | Vibrational spectroscopy based on inelastic light scattering. Sensitive to changes in polarizability. | Insensitive to water, allowing for in-situ analysis of hydrogels. Minimal sample preparation.[4][5][9][10] | Can be affected by sample fluorescence. May have lower signal-to-noise than FTIR.[9] | Raman spectrum showing intensity vs. Raman shift (cm⁻¹). |
| Solid-State NMR | Measures the nuclear magnetic resonance of atomic nuclei in a solid state. | Provides direct, quantitative information on cross-link density. High chemical specificity.[12][13] | High instrumentation cost, requires specialized expertise, longer acquisition times. | NMR spectrum showing signal intensity vs. chemical shift (ppm). |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by chromophores. | Enables real-time, in-situ monitoring of cross-linking reactions. High sensitivity.[16][17] | Only applicable if a chromophore is involved in the cross-linking process. Not a direct measurement of the network structure. | UV-Vis spectrum showing absorbance vs. wavelength (nm). |
Alternative and Complementary Validation Methods
Spectroscopic techniques are often used in conjunction with non-spectroscopic methods to provide a more complete picture of the hydrogel network structure.
Swelling Ratio Measurement
The swelling ratio is a simple and widely used method to indirectly assess the cross-link density.[18][19][20]
Principle: A higher cross-link density results in a more constrained polymer network, which restricts the uptake of solvent and leads to a lower swelling ratio.[18][19][20] The equilibrium swelling ratio is inversely proportional to the cross-link density.
Quantitative Analysis: The swelling ratio (Q) is calculated from the weight of the swollen gel (Ws) and the dry gel (Wd). The cross-link density can then be estimated using the Flory-Rehner theory.[20]
Rheological Measurements
Rheology provides information about the flow and deformation of materials.[21][22][23][24] For hydrogels, rheological properties are directly related to the cross-link density.
Principle: The storage modulus (G'), which represents the elastic component of the hydrogel, is directly proportional to the cross-link density in the rubbery plateau region.[21] A higher G' value indicates a more rigid network and thus a higher cross-link density.
Quantitative Analysis: The cross-link density can be calculated from the storage modulus using the theory of rubber elasticity.[21]
Comparison of Alternative Methods
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| Swelling Ratio | Measures the amount of solvent a hydrogel can absorb at equilibrium. | Simple, low-cost, and provides a good indication of relative cross-link density.[18][19] | Indirect measurement, influenced by solvent-polymer interactions and temperature. | Swelling ratio (Q), a dimensionless value. |
| Rheology | Measures the viscoelastic properties of the hydrogel. | Provides quantitative data on the mechanical strength of the gel network. Sensitive to small changes in cross-link density.[21] | Requires specialized equipment (rheometer). Sample preparation can be critical. | Storage modulus (G') and loss modulus (G'') as a function of frequency or strain. |
Experimental Protocols
FTIR Spectroscopy Protocol for this compound
-
Sample Preparation: Prepare a thin film of the this compound hydrogel on a suitable IR-transparent window (e.g., KBr, ZnSe). Alternatively, lyophilize the hydrogel and prepare a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the carbonyl (C=O) stretching band (around 1700-1750 cm⁻¹ for -COOH and 1550-1610 cm⁻¹ for -COO⁻). Analyze shifts in the peak position and changes in the relative intensity of these bands to qualitatively assess cross-linking. For quantitative analysis, identify a peak corresponding to the cross-linker and a reference peak from the carbomer backbone. Calculate the ratio of their integrated areas and correlate it with a standard method.
Raman Spectroscopy Protocol for this compound
-
Sample Preparation: Place the this compound hydrogel sample directly on the microscope stage or in a suitable container.
-
Data Acquisition: Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm to minimize fluorescence). Collect the scattered light over a relevant spectral range.
-
Data Analysis: Monitor the intensity of a vibrational mode specific to the cross-linker's reactive group (e.g., C=C stretch if an acrylate-based cross-linker is used). The decrease in this peak's intensity can be correlated to the degree of cross-linking.
Solid-State NMR Spectroscopy Protocol for this compound
-
Sample Preparation: Lyophilize the this compound hydrogel to remove water. Pack the dry powder into an NMR rotor.
-
Data Acquisition: Perform 13C CP-MAS ssNMR experiments.
-
Data Analysis: Identify the resonance signals corresponding to the carbon atoms of the cross-linker and the carbomer backbone. Integrate the respective peak areas. Calculate the cross-link density based on the ratio of these integrated areas and the known chemical structures.
Swelling Ratio Measurement Protocol for this compound
-
Sample Preparation: Prepare a known weight of the dry this compound hydrogel (Wd).
-
Swelling: Immerse the hydrogel in a large excess of deionized water or a suitable buffer at a constant temperature until equilibrium swelling is reached (typically 24-48 hours).
-
Measurement: Carefully remove the swollen hydrogel, blot the surface to remove excess water, and weigh it (Ws).
-
Calculation: Calculate the swelling ratio (Q) using the formula: Q = Ws / Wd.
Rheological Measurement Protocol for this compound
-
Sample Preparation: Place the this compound hydrogel between the plates of a rheometer. Ensure proper gap setting to avoid sample slip or overloading.
-
Data Acquisition: Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region of the material.
-
Data Analysis: Plot the storage modulus (G') as a function of frequency. The value of G' in the rubbery plateau region is used to calculate the cross-link density.
Visualizing Experimental Workflows
Caption: FTIR Experimental Workflow.
Caption: Raman Spectroscopy Workflow.
Caption: Solid-State NMR Workflow.
Caption: Non-Spectroscopic Methods Workflow.
Conclusion
The selection of an appropriate technique for validating the cross-link density of this compound depends on the specific requirements of the analysis, including the need for quantitative versus qualitative data, the availability of equipment, and the nature of the formulation.
-
For routine quality control and qualitative assessment, FTIR and swelling ratio measurements offer a good balance of accessibility and informative value.
-
For in-depth, quantitative analysis and research purposes, solid-state NMR provides the most direct and accurate measurement of cross-link density.
-
For in-situ monitoring of the cross-linking process, Raman and UV-Vis spectroscopy (where applicable) are powerful tools.
-
For understanding the mechanical implications of cross-linking, rheology is the most relevant technique.
A multi-technique approach, combining a spectroscopic method with a physical characterization method like swelling or rheology, is often the most robust strategy for a comprehensive validation of this compound cross-link density.
References
- 1. Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fourier transform infrared spectroscopy for the analysis of neutralizer-Carbomer and surfactant-Carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. azooptics.com [azooptics.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. [PDF] IR and Raman Investigation of Some Poly(acrylic) Acid Gels in Aqueous and Neutralized State | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Swelling - Hydrogel Design [hydrogeldesign.org]
- 19. calculator.academy [calculator.academy]
- 20. Calculation of Swelling for a Ge [eng.uc.edu]
- 21. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijlret.com [ijlret.com]
- 23. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
comparative study of pre-neutralized versus traditional carbomers in gel formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable gelling agent is a critical decision in the formulation of topical, oral, and transdermal drug delivery systems. Carbomers, high molecular weight polymers of acrylic acid, have long been the gold standard for creating stable and aesthetically pleasing gels. Traditionally, these polymers require a neutralization step to achieve their desired viscosity and rheological properties. However, the advent of pre-neutralized carbomers has offered formulators a streamlined alternative. This guide provides a comprehensive comparison of pre-neutralized and traditional carbomers, supported by established experimental protocols, to aid in the selection of the optimal polymer for your specific gel formulation needs.
Executive Summary
Traditional carbomers are acidic polymers that exist as tightly coiled molecules in their powdered form. Upon dispersion in a solvent, a neutralizing agent must be added to ionize the carboxylic acid groups, leading to uncoiling and a significant increase in viscosity. Pre-neutralized carbomers, on the other hand, are supplied as sodium salts of the carbomer polymer. They are designed to thicken upon dispersion in water without the need for an additional neutralization step, simplifying the formulation process.
While both types of carbomers can produce effective gel formulations, their performance characteristics and processing requirements differ significantly. This guide will delve into these differences, providing a framework for their comparative evaluation.
Data Presentation: A Comparative Framework
Table 1: Rheological Properties
| Parameter | Traditional Carbomer (e.g., Carbomer 940) | Pre-neutralized Carbomer (e.g., Sodium Carbomer) | Test Method |
| Viscosity (cP) at specified shear rate | Dependent on neutralization level | High viscosity upon dispersion | Rotational Viscometry |
| Yield Stress (Pa) | Dependent on neutralization and concentration | Typically high | Oscillatory Rheometry |
| Flow Behavior (Shear-thinning, etc.) | Shear-thinning | Shear-thinning | Rheological Profiling |
| Thixotropy | Can be present | May vary by grade | Thixotropy Loop Test |
Table 2: Physical and Stability Characteristics
| Parameter | Traditional Carbomer | Pre-neutralized Carbomer | Test Method |
| Clarity / Turbidity (%T) | Generally high after proper neutralization | Generally high | UV-Vis Spectrophotometry |
| pH of 1% w/v aqueous dispersion | Acidic (approx. 2.5-3.5) | Near neutral (approx. 6.0-7.5)[1] | pH Meter |
| Suspension Stability (e.g., of insoluble API) | Excellent due to high yield value | Excellent due to high yield value | Visual Observation, Particle Size Analysis |
| Electrolyte Tolerance | Can be sensitive; viscosity may decrease | May have improved tolerance depending on the grade | Viscosity measurement with added electrolytes |
Table 3: Drug Delivery Performance
| Parameter | Traditional Carbomer | Pre-neutralized Carbomer | Test Method |
| In Vitro Drug Release Rate | Dependent on formulation parameters | Dependent on formulation parameters | Franz Diffusion Cell System |
| Mucoadhesion | Strong | Strong | Tensile Testing |
Experimental Protocols
To generate the comparative data outlined above, the following experimental methodologies are recommended:
Preparation of Gel Formulations
-
Traditional Carbomer Gel (e.g., 1% w/v):
-
Slowly disperse 1.0 g of the traditional carbomer powder into 99.0 mL of deionized water with continuous agitation, avoiding the formation of lumps.
-
Allow the dispersion to hydrate for a specified period (e.g., 2-24 hours).
-
Neutralize the dispersion to a target pH (e.g., 6.5-7.5) by dropwise addition of a neutralizing agent (e.g., 18% w/v sodium hydroxide solution or triethanolamine) under gentle stirring.
-
Allow the gel to equilibrate.
-
-
Pre-neutralized Carbomer Gel (e.g., 1% w/v):
-
Slowly disperse 1.0 g of the pre-neutralized carbomer powder into 99.0 mL of deionized water with continuous agitation.
-
Continue stirring until a uniform gel is formed.
-
Rheological Characterization
-
Viscosity Measurement: Utilize a rotational viscometer with a suitable spindle at a controlled temperature (e.g., 25°C). Measure the viscosity at various shear rates to characterize the flow behavior.
-
Yield Stress Determination: Employ an oscillatory rheometer to perform a stress sweep experiment. The yield stress is the stress at which the material begins to flow.
-
Thixotropy Assessment: Conduct a thixotropy loop test using a rheometer. This involves ramping the shear rate up and then down and observing the area of the hysteresis loop.
Physical and Stability Testing
-
Clarity Measurement: Measure the percent transmittance (%T) of the gel at a specific wavelength (e.g., 600 nm) using a UV-Vis spectrophotometer.
-
pH Measurement: Use a calibrated pH meter to determine the pH of the gel formulations.
-
Suspension Stability: For formulations containing a suspended active pharmaceutical ingredient (API), store the samples under controlled conditions and visually inspect for signs of sedimentation or creaming over time. Particle size analysis can also be used to monitor changes in the dispersed particles.
-
Electrolyte Tolerance: Prepare gel samples containing varying concentrations of an electrolyte (e.g., sodium chloride) and measure the resulting viscosity to assess the impact on the gel structure.
In Vitro Drug Release Testing
-
Franz Diffusion Cell System: This is the standard method for evaluating the release of an active ingredient from a semi-solid dosage form.
-
Mount a synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable receptor medium and maintain a constant temperature (e.g., 32°C for topical products).
-
Apply a known quantity of the gel formulation to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor medium and analyze for the concentration of the released drug using a validated analytical method (e.g., HPLC).
-
Mandatory Visualizations
References
A Comparative Guide to Analytical Methods for Quantifying Sodium Carbomer in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Titration and Size Exclusion Chromatography Techniques
The accurate quantification of sodium carbomer, a high-molecular-weight polymer of acrylic acid, is critical for the quality control and characterization of a wide range of pharmaceutical and cosmetic products. Its concentration impacts the viscosity, stability, and release characteristics of complex formulations such as gels, creams, and ophthalmic solutions. This guide provides a detailed comparison of two primary analytical techniques for quantifying this compound: Potentiometric Titration and Size Exclusion Chromatography (SEC) . The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid in the selection of the most appropriate method for your specific application.
Comparison of Analytical Techniques
The choice between titration and SEC for the quantification of this compound depends on various factors, including the nature of the sample matrix, the required level of detail, and available instrumentation.
Potentiometric Titration is a classic, robust, and cost-effective method that quantifies the carboxylic acid groups of the carbomer polymer. It is a direct measure of the active acidic component of the polymer. A variation of this is the back-titration method, which can be particularly useful for complex matrices like gels where direct titration might be challenging due to the viscosity of the sample.[1]
Size Exclusion Chromatography (SEC) , on the other hand, separates molecules based on their hydrodynamic volume. When coupled with a concentration-sensitive detector like a Refractive Index (RI) or UV detector, SEC can be a powerful tool for quantifying the polymer.[2][3] This technique also has the advantage of providing information about the molecular weight distribution of the polymer, which can be a critical quality attribute.
The following tables summarize the performance characteristics of both methods. The data for the potentiometric titration is based on a validated back-titration method for carbomer in a gel matrix.[4] As a directly comparable validated dataset for the SEC quantification of this compound in a complex matrix was not publicly available, representative data from a validated HPLC-SEC method for quantifying a similar polysaccharide polymer (hyaluronic acid) is presented to illustrate the typical performance of the technique.[5]
Data Presentation
Table 1: Performance Characteristics of Potentiometric Titration for this compound Quantification in a Gel Matrix
| Validation Parameter | Result | Comments |
| Specificity | High | The method is highly specific for the carboxylic acid groups of the carbomer. Interference from other components in the gel matrix was found to be negligible.[4] |
| Linearity (R²) | > 0.999 | Excellent linearity is typically achieved over a relevant concentration range.[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Expected recovery for a validated titration method. |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | Six repeated measurements of the same sample showed an RSD of less than 1.0%.[4] |
| - Intermediate Precision | < 2.0% | Expected variation for different analysts on different days.[7] |
| Limit of Detection (LOD) | Not typically determined | As titration is an assay method for the bulk active ingredient, LOD is not a primary parameter. |
| Limit of Quantitation (LOQ) | Not typically determined | Similar to LOD, LOQ is less relevant for this type of assay. |
| Robustness | High | The method is generally robust to small variations in experimental parameters. |
Table 2: Representative Performance Characteristics of Size Exclusion Chromatography (SEC) for Polymer Quantification
(Data based on a validated HPLC-SEC method for hyaluronic acid, a comparable polymer)[5]
| Validation Parameter | Result | Comments |
| Specificity | High | SEC provides excellent separation of the polymer from other matrix components based on size. |
| Linearity (R²) | > 0.999 | Strong linear relationship between concentration and peak area.[5] |
| Accuracy (% Recovery) | 98.22% - 99.01% | High accuracy demonstrated across the validated range.[5] |
| Precision (RSD) | ||
| - Repeatability | 0.8% - 1.7% | Low variability in repeated measurements.[5] |
| - Intermediate Precision | < 2.0% | Expected low variability between days/analysts. |
| Limit of Detection (LOD) | 12.63 mg/L | Demonstrates the sensitivity of the method.[5] |
| Limit of Quantitation (LOQ) | 42.11 mg/L | The lowest concentration that can be reliably quantified.[5] |
| Robustness | Moderate to High | Method performance can be influenced by mobile phase composition, flow rate, and column temperature. |
Experimental Protocols
Potentiometric Back-Titration for this compound in a Gel Matrix
This protocol is based on a validated method for determining carbomer content in a gel formulation.[1][4]
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the carbomer gel sample into a flask.
-
Add a known volume of a standardized alkaline solution (e.g., sodium hydroxide) to ensure the carboxylic acid groups of the carbomer are in their ionic state.
-
Add a known excess of a metal salt solution (e.g., calcium chloride). The metal ions will form a complex with the carboxylate groups of the carbomer.
-
Shake the mixture vigorously until the gel structure is completely broken down.
-
Centrifuge the mixture to separate the precipitated carbomer-metal complex.
-
Carefully transfer the supernatant to a clean flask.
-
-
Titration:
-
Add a suitable metal indicator to the supernatant.
-
Titrate the excess, unreacted metal ions in the supernatant with a standardized EDTA (ethylene-diamine-tetraacetic acid) solution.
-
The endpoint is observed as a distinct color change of the indicator.
-
-
Calculation:
-
The amount of metal ions that complexed with the carbomer is determined by subtracting the amount of excess metal ions (determined by EDTA titration) from the initial amount of metal salt added.
-
The content of this compound in the original sample is then calculated based on the stoichiometry of the carbomer-metal ion complex.
-
Size Exclusion Chromatography (SEC) for this compound Quantification
This protocol outlines a general procedure for the quantification of this compound using SEC with refractive index (RI) detection.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
Column: A suitable aqueous size exclusion chromatography column (e.g., Agilent PL aquagel-OH).[3]
-
Mobile Phase: Prepare an appropriate aqueous mobile phase, often containing a salt (e.g., 0.25 M NaNO₃) and a buffer (e.g., 0.01 M NaH₂PO₄) to a specific pH (e.g., pH 7) to minimize non-size-exclusion effects.[3]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Solution: Accurately weigh the complex matrix sample and dissolve or disperse it in the mobile phase. It may be necessary to gently heat or sonicate the sample to ensure complete dissolution of the carbomer. Filter the sample solution through a suitable filter (e.g., 0.45 µm) to remove any particulate matter before injection.
-
-
Chromatographic Analysis:
-
Inject equal volumes of the standard and sample solutions onto the SEC column.
-
Record the chromatograms and the peak areas of the carbomer peaks.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the carbomer standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the percentage of this compound in the original complex matrix sample.
-
Mandatory Visualization
Caption: Comparative workflows for titration and SEC analysis.
Caption: Key parameters in the validation of an analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. usp.org [usp.org]
Safety Operating Guide
Proper Disposal of Sodium Carbomer: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of sodium carbomer, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory and environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical safety goggles and gloves, to avoid contact with eyes and skin.[1] If there is a risk of generating dust, suitable respiratory protection should be worn.[1][2]
-
Ventilation: Work in a well-ventilated area to prevent the accumulation of dust particles.[1][3]
-
Handling: Avoid actions that create dust.[1][2][4] this compound is hygroscopic (absorbs moisture from the air) and can form a slippery surface when mixed with water.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[1][3][5]
Step-by-Step Disposal Procedure
The primary principle for the disposal of any chemical, including this compound, is to adhere to all federal, state, and local waste management regulations.[1]
Step 1: Assess the Waste Material
-
Determine if the this compound is unused, contaminated, or part of a solution. This will inform the appropriate disposal pathway.
Step 2: Containment of Spills or Dry Waste
-
For accidental spills or dry powder waste, carefully sweep or shovel the material to avoid creating dust.[1][4]
-
Collect the swept material into a suitable, clearly labeled container with a closed lid for disposal.[1][2]
Step 3: Selecting the Appropriate Disposal Method
-
Preferred Method (Licensed Waste Disposal): The most recommended method is to transfer the contained waste to a licensed chemical destruction plant.[3] Controlled incineration with flue gas scrubbing is also an acceptable method.[3] Contact your institution's Environmental Health and Safety (EH&S) or a certified waste disposal contractor to arrange for pickup and disposal.
-
Sewer/Drain Disposal (Not Recommended): Do not discharge this compound directly into sewer systems or drains.[2][3][5] While some non-hazardous, water-soluble substances may be permitted for drain disposal in very small quantities, this requires verification of local regulations and is generally discouraged to prevent environmental contamination.[6]
-
Trash Disposal (Limited Use): Although this compound is generally considered non-hazardous, disposing of it as regular trash is not the preferred method.[1] If this is the only option and is permitted by local authorities for non-hazardous materials, the chemical must be in a tightly sealed and properly labeled container.[6]
Step 4: Disposal of Empty Containers
-
If the container held a substance now classified as hazardous waste, it should be triple-rinsed with an appropriate solvent (like water).[7][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste.[7]
-
Once properly rinsed, remove or deface the original labels, and the container may be disposed of as regular trash or recycled according to your facility's guidelines.[7][8]
Quantitative Data and Guidelines
While specific quantitative limits for this compound disposal are not widely published and depend heavily on local regulations, the following table provides general data and guidelines for context.
| Parameter | Value / Guideline | Relevance |
| Oral Toxicity (LD50) | = 2500 mg/kg (Rat) for Carbomer 940 | Helps in assessing the substance's low acute toxicity, though it does not dictate the disposal method.[9] |
| General pH for Drain Disposal | 5.5 - 10.5 | This is a general guideline for the drain disposal of dilute acids and bases, not specifically for this compound.[6] |
| Solubility in Water | Soluble | Indicates that the substance will readily mix with water, reinforcing the need to prevent release into waterways.[5] |
Experimental Protocols
The disposal of chemical waste like this compound is governed by regulatory and safety guidelines as outlined in Safety Data Sheets (SDS) and local environmental laws, rather than by specific experimental protocols.[6] Laboratory personnel should always consult the product-specific SDS and their institution's waste management procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Carbomer
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Carbomer, a common thickening agent in pharmaceutical and personal care applications. Adherence to these procedures is critical for minimizing risks and ensuring operational efficiency.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a multi-layered approach to personal protection is essential to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles with side shields | An eye wash station should be readily accessible in the work area.[1] |
| Hands | Chemical-resistant gloves | The specific glove material should be impermeable and resistant to the product. Users should consult the glove manufacturer for breakthrough times.[2] |
| Body | Full-length laboratory coat or coveralls | Standard work apparel should cover the entire body.[1] |
| Respiratory | NIOSH-approved respirator with a dust filter | Required when ventilation is inadequate or if airborne dust is generated.[1][3][4] The type of respirator may vary based on airborne exposure levels.[1] |
| Feet | Professional safety footwear | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and maintaining product integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]
-
Protect the substance from moisture as it is hygroscopic.[2]
-
Keep it away from heat, sources of ignition, and incompatible materials such as strong bases (e.g., sodium hydroxide, ammonia) to prevent heat generation.[5][6]
2. Handling and Use:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][5]
-
Avoid direct contact with eyes, skin, and mucous membranes.[1]
-
Prevent the formation of dust during handling.[2][3][7] If dust is generated, ensure appropriate respiratory protection is used.[3][4]
-
Be aware that this compound, when combined with water, can create a very slippery surface.[2][6]
3. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3][8][9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1] Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed by a medical professional. Seek immediate medical attention.[1][3]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[1]
-
Product Disposal: Unused or waste this compound should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems or contaminate water, food, or feed.[7]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[7] Alternatively, containers can be punctured to render them unusable for other purposes before disposal.[7]
Experimental Workflow: Chemical Spill Response
In the event of a this compound spill, a swift and organized response is critical to contain the material and prevent exposure. The following diagram outlines the step-by-step procedure for managing a spill.
Caption: Workflow for this compound Spill Response.
References
- 1. manuals.plus [manuals.plus]
- 2. scribd.com [scribd.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. medollaspecialitychem.com [medollaspecialitychem.com]
- 6. chemolink.com [chemolink.com]
- 7. echemi.com [echemi.com]
- 8. biosynth.com [biosynth.com]
- 9. cdn.cmer.com [cdn.cmer.com]
- 10. makingcosmetics.com [makingcosmetics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
